4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
4-bromo-1-methylimidazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O/c1-8-2-4(6)7-5(8)3-9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKEVNYPMPMIJPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79326-91-3 | |
| Record name | 4-bromo-1-methyl-1H-imidazole-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
A Technical Guide to 4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde (CAS 79326-91-3): Synthesis, Reactivity, and Applications in Drug Discovery
Introduction: The Strategic Importance of a Versatile Heterocyclic Building Block
In the landscape of modern medicinal chemistry, heterocyclic scaffolds form the cornerstone of a vast array of therapeutic agents. Among these, the imidazole ring system is of paramount importance, featuring in numerous biologically active molecules.[1] The strategic functionalization of this privileged structure provides medicinal chemists with a powerful toolkit to modulate physicochemical properties and target interactions. 4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde, with the CAS number 79326-91-3, is a prime example of such a highly valuable and versatile building block.
This technical guide provides an in-depth analysis of this compound, offering a comprehensive overview for researchers, scientists, and drug development professionals. We will delve into its chemical and physical properties, provide a detailed and validated synthesis protocol, explore its reactivity, and discuss its applications as a key intermediate in the synthesis of bioactive molecules, particularly kinase inhibitors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in multi-step syntheses. The properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 79326-91-3 | [2] |
| Molecular Formula | C₅H₅BrN₂O | [2] |
| Molecular Weight | 189.01 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Appearance | White solid | [3] |
Synthesis of this compound: A Validated Protocol
The synthesis of this compound is most commonly achieved through the bromination of 1-methyl-1H-imidazole-2-carbaldehyde. The following protocol is a well-established and reliable method.[3]
Experimental Protocol
| Step | Procedure |
| 1. Reaction Setup | In a suitable reaction vessel, dissolve 1-methyl-1H-imidazole-2-carbaldehyde (1.0 eq) in deoxygenated N,N-dimethylformamide (DMF). |
| 2. Reagent Addition | Add N-bromosuccinimide (NBS) (1.1 eq) to the solution at room temperature. |
| 3. Reaction | Stir the resulting mixture at room temperature for an extended period (typically around 6 days) until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or LC-MS). |
| 4. Work-up | Quench the reaction by adding water. Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (EtOAc), multiple times. |
| 5. Isolation | Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. |
| 6. Purification | Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., n-heptane/EtOAc) to afford the title compound as a white solid.[3] |
Yield: Approximately 40%.[3]
Spectroscopic Data
-
¹H NMR (600 MHz, DMSO-d₆): δ 9.62 (s, 1H), 7.80 (s, 1H), 3.92 (s, 3H).[3]
-
LC-MS: m/z = 191.2 (MH⁺).[3]
Mechanistic Rationale
The synthesis proceeds via an electrophilic aromatic substitution mechanism. The imidazole ring, being an electron-rich heterocycle, is susceptible to electrophilic attack. N-bromosuccinimide serves as the source of the electrophilic bromine species. The reaction's regioselectivity is directed by the existing substituents on the imidazole ring.
Caption: Synthesis of this compound.
Application in Drug Discovery: A Key Building Block for Kinase Inhibitors
Substituted imidazoles are prevalent scaffolds in a multitude of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[4] The title compound, with its strategically placed reactive handles—the bromo group and the aldehyde—serves as an excellent starting point for the synthesis of complex molecular architectures targeting the ATP-binding site of kinases.
The general workflow for utilizing this building block in a drug discovery program is outlined below.
Caption: Drug discovery workflow using the title compound.
Reactivity Profile: Harnessing the Dual Functionality
The synthetic utility of this compound stems from the distinct reactivity of its two functional groups. This allows for a modular and divergent synthetic approach to a wide range of derivatives.
Reactions of the Aldehyde Group
The aldehyde functionality is a versatile handle for introducing a variety of substituents, most notably through the formation of carbon-nitrogen and carbon-carbon bonds.
-
Reductive Amination: This powerful reaction allows for the introduction of a diverse range of primary and secondary amines to form the corresponding substituted aminomethyl imidazoles. The reaction proceeds via the in-situ formation of an imine, which is then reduced by a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[5][6] This is a cornerstone reaction in the synthesis of many kinase inhibitors.
Caption: Reductive amination of the imidazole aldehyde.
-
Wittig Reaction: For the formation of a carbon-carbon double bond, the Wittig reaction is a highly reliable method.[7] The aldehyde can react with a phosphonium ylide to generate a vinyl-substituted imidazole. The nature of the ylide (stabilized or non-stabilized) can influence the stereochemical outcome of the resulting alkene.[8]
Caption: Wittig reaction of the imidazole aldehyde.
Reactions of the Bromo Group
The bromo substituent at the C4 position of the imidazole ring is an excellent handle for transition metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl and heteroaryl moieties.
-
Suzuki-Miyaura Cross-Coupling: This is one of the most powerful and widely used methods for forming carbon-carbon bonds.[9] The bromo-imidazole can be coupled with a variety of boronic acids or esters in the presence of a palladium catalyst and a base to generate 4-aryl or 4-heteroaryl substituted imidazoles.[10] This reaction is fundamental in building the complex scaffolds of many modern pharmaceuticals.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. Based on the GHS classification of the compound and data for similar brominated imidazoles, the following recommendations should be followed:
-
GHS Classification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
-
Disposal: Dispose of contents/container to an approved waste disposal plant.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its dual functionality allows for a wide range of chemical transformations, enabling the construction of complex and diverse molecular libraries. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher aiming to leverage its potential in the development of novel therapeutic agents.
References
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Lara, A., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]
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Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]
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Organic Chemistry Portal. Wittig Reaction. [Link]
- De Kimpe, N., et al. (2005). Synthesis of 2,4-diarylimidazoles through Suzuki cross-coupling reactions of imidazole. Tetrahedron.
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ResearchGate. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. [Link]
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Wikipedia. Reductive amination. [Link]
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"physical and chemical properties of 4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde"
An In-Depth Technical Guide to 4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde: Properties, Synthesis, and Applications
Introduction
This compound is a heterocyclic organic compound of significant interest to the pharmaceutical and chemical synthesis industries. Its structure, which incorporates a biologically relevant imidazole core, a reactive aldehyde group, and a synthetically versatile bromine atom, positions it as a valuable building block for the development of complex molecular architectures. The imidazole moiety is a well-known pharmacophore found in numerous approved drugs and bioactive molecules, prized for its ability to engage in various biological interactions.[1][2][3] This guide provides a comprehensive overview of the physical and chemical properties, spectroscopic data, synthesis, reactivity, and safety protocols for this compound, tailored for researchers and professionals in drug development.
Core Molecular and Physical Properties
The fundamental properties of this compound are summarized below. These data are critical for experimental design, including reaction setup, purification, and storage.
| Property | Value | Source |
| CAS Number | 79326-91-3 | [4][5] |
| Molecular Formula | C₅H₅BrN₂O | [4][5] |
| Molecular Weight | 189.01 g/mol | [4][5] |
| Monoisotopic Mass | 187.95853 Da | [5] |
| Appearance | White solid | [4] |
| Polar Surface Area | 34.9 Ų | [5] |
| XLogP3 | 0.8 | [5] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation of the title compound. The following data have been reported:
-
¹H NMR (600 MHz, DMSO-d₆): The proton nuclear magnetic resonance spectrum provides clear signals corresponding to the distinct protons in the molecule.[4]
-
δ 9.62 (s, 1H): This singlet corresponds to the aldehyde proton (-CHO), with its characteristic downfield shift.
-
δ 7.80 (s, 1H): This singlet is attributed to the proton on the imidazole ring (C5-H).
-
δ 3.92 (s, 3H): This singlet represents the three protons of the methyl group (-CH₃) attached to the nitrogen atom.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms the molecular weight of the compound.[4]
-
m/z = 191.2 [M+H]⁺: This corresponds to the protonated molecule, consistent with the expected molecular weight of 189.01 g/mol .
-
Synthesis and Mechanistic Insights
The synthesis of this compound is typically achieved through the bromination of its non-halogenated precursor. A common and effective method is detailed below.
Reaction Scheme: Bromination of 1-methyl-1H-imidazole-2-carbaldehyde.
The chosen reagent, N-Bromosuccinimide (NBS), is a highly effective source of electrophilic bromine.[4] It is favored for the bromination of electron-rich aromatic and heterocyclic systems like imidazole because it provides a controlled release of bromine, minimizing over-reaction and side products. The reaction is performed in N,N-dimethyl-formamide (DMF), a polar aprotic solvent that facilitates the dissolution of the reactants and supports the ionic intermediates of the electrophilic substitution mechanism. The extended reaction time of six days at room temperature suggests that while the imidazole ring is activated towards substitution, the reaction kinetics are slow, requiring patience to achieve a reasonable yield.[4] The reported 40% yield is moderate and typical for such multi-day heterocyclic functionalizations.[4]
Chemical Reactivity and Potential Applications
The synthetic utility of this compound stems from its three key functional components:
-
Imidazole Ring: This core structure is a privileged scaffold in medicinal chemistry, known to participate in hydrogen bonding and coordination with biological targets.[1][2] Its presence makes this compound a desirable starting point for developing novel therapeutic agents.[3]
-
Aldehyde Group: The formyl group is a versatile handle for a wide range of chemical transformations, including nucleophilic additions, reductive aminations, and condensation reactions to form imines or other derivatives.[1]
-
Bromo Substituent: The bromine atom is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the straightforward introduction of carbon-carbon and carbon-heteroatom bonds, enabling the construction of highly complex molecules from this simple building block.[1]
Given these features, the compound is an important intermediate for synthesizing a diverse array of bioactive molecules, including inhibitors for enzymes like casein kinase and xanthine oxidase.[6]
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate care.
GHS Hazard Classification:
Recommended Precautions:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7][8]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[7]
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[7] Wash hands and any exposed skin thoroughly after handling.[7]
-
Storage: Store in a well-ventilated place and keep the container tightly closed.[7] Store locked up.[7]
Experimental Protocol: Synthesis of this compound
The following protocol is adapted from a reported synthesis and provides a self-validating system for producing the title compound.[4]
Materials:
-
1-methyl-1H-imidazole-2-carbaldehyde (10 g, 90 mmol)
-
N-Bromosuccinimide (NBS) (17.8 g, 100 mmol)
-
N,N-dimethyl-formamide (DMF), deoxygenated (300 mL)
-
Water (750 mL)
-
Ethyl Acetate (EtOAc) (4 x 200 mL)
-
Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
n-heptane/EtOAc (4:1) elution solvent
Procedure:
-
A solution of 1-methyl-1H-imidazole-2-carbaldehyde (10 g, 90 mmol) in deoxygenated DMF (300 mL) is prepared in a suitable reaction vessel.
-
N-Bromosuccinimide (17.8 g, 100 mmol) is added to the solution.
-
The resulting mixture is stirred at room temperature (20 °C) for 6 days (144 hours).
-
After the reaction period, water (750 mL) is added to the mixture to precipitate the product and quench the reaction.
-
The aqueous mixture is extracted with Ethyl Acetate (4 x 200 mL).
-
The combined organic extracts are dried over anhydrous Sodium Sulfate (Na₂SO₄).
-
The dried solution is filtered, and the solvent is removed in vacuo to yield the crude residue.
-
The residue is purified by column chromatography on silica gel using a solvent system of n-heptane/EtOAc (4:1).
-
The purified fractions are combined and concentrated to yield the title compound (7.33 g, 40%) as a white solid.[4]
Visualizations
Diagram 1: Synthesis Workflow
Caption: Workflow for the synthesis of the title compound.
Diagram 2: Key Reactive Sites
Caption: Primary sites of chemical reactivity on the molecule.
References
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"4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde molecular weight"
An In-depth Technical Guide to 4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block relevant to researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental properties, a validated synthesis protocol, characterization data, and its strategic importance in synthetic chemistry.
Core Compound Properties and Identification
This compound is a substituted imidazole, a class of heterocyclic compounds that form the core of numerous biologically active molecules. The strategic placement of a bromine atom and an aldehyde functional group on the 1-methylimidazole scaffold makes it a versatile intermediate for further chemical modification.
Its identity is defined by the following key parameters:
| Property | Value | Source |
| Molecular Formula | C₅H₅BrN₂O | [1][2] |
| Molecular Weight | 189.01 g/mol | [1][2] |
| CAS Number | 79326-91-3 | [1][2] |
| IUPAC Name | 4-bromo-1-methylimidazole-2-carbaldehyde | [2] |
| Appearance | White solid | [1] |
| Monoisotopic Mass | 187.95853 Da | [2] |
Synthesis Protocol: A Validated Approach
The synthesis of this compound is reliably achieved through the bromination of its non-halogenated precursor. The following protocol is based on established laboratory procedures.[1]
Causality in Experimental Design
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is selected as the brominating agent. It is a convenient and safer alternative to liquid bromine, providing a controlled source of electrophilic bromine. Its use is standard for the regioselective bromination of electron-rich aromatic and heterocyclic systems.
-
Solvent Selection: N,N-dimethyl-formamide (DMF) serves as a polar aprotic solvent, effectively dissolving the imidazole substrate and the NBS reagent, facilitating a homogeneous reaction mixture. The deoxygenation of DMF is a precautionary step to prevent potential side reactions.
-
Reaction Conditions: The reaction is conducted at room temperature. While the extended reaction time (6 days) suggests a moderate reaction rate, it avoids the need for heating, which could lead to undesired side products or decomposition.
-
Purification Strategy: A standard aqueous workup followed by extraction is used to remove the DMF and water-soluble byproducts (like succinimide). The final purification by column chromatography on silica gel is essential to isolate the target compound from any unreacted starting material or isomeric byproducts, ensuring high purity.
Step-by-Step Experimental Workflow
-
Preparation: In a suitable reaction vessel, dissolve 1-methyl-1H-imidazole-2-carbaldehyde (10 g, 90 mmol) in deoxygenated N,N-dimethyl-formamide (300 mL).
-
Reagent Addition: To the solution, add N-bromosuccinimide (NBS) (17.8 g, 100 mmol).
-
Reaction: Stir the resulting solution at room temperature (20°C) for 6 days (144 hours).
-
Quenching and Extraction: Add water (750 mL) to the reaction mixture. Extract the aqueous mixture with ethyl acetate (EtOAc) (4 x 200 mL).
-
Drying and Concentration: Combine the organic extracts and dry them over sodium sulfate (Na₂SO₄). Filter the solution and remove the solvent under reduced pressure (in vacuo).
-
Purification: Purify the crude residue by column chromatography on silica gel, eluting with a mixture of n-heptane/EtOAc (4:1).
-
Isolation: The process yields the title compound (7.33 g, 40%) as a white solid.[1]
Compound Characterization and Validation
Validation of the synthesized product's identity and purity is critical. The following data serves as a reference for quality control.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural confirmation. The spectrum recorded in DMSO-d₆ shows three distinct singlets, corresponding to the aldehyde proton, the imidazole ring proton, and the N-methyl protons.
-
¹H NMR (600 MHz, DMSO-d₆): δ 9.62 (s, 1H, -CHO), 7.80 (s, 1H, imidazole-H), 3.92 (s, 3H, -CH₃).[1]
-
-
Mass Spectrometry (MS): Liquid chromatography-mass spectrometry (LC-MS) confirms the molecular weight of the compound.
-
LC-MS: m/z = 191.2 (MH⁺), corresponding to the protonated molecule [C₅H₅BrN₂O + H]⁺.[1]
-
Strategic Importance in Medicinal Chemistry
The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. The title compound, this compound, is a valuable building block due to its dual reactivity.
-
The Aldehyde Group: Acts as an electrophilic handle for reactions such as reductive amination, Wittig reactions, and the formation of imines or oximes, allowing for the introduction of diverse side chains.
-
The Bromo Substituent: Serves as a versatile functional group for carbon-carbon bond formation, most notably in palladium-catalyzed cross-coupling reactions like Suzuki, Stille, or Sonogashira couplings. This allows for the attachment of various aryl, heteroaryl, or alkyl groups at the C4 position of the imidazole ring.
This dual functionality makes the compound an ideal starting point for constructing complex molecules with potential therapeutic applications. Related bromo-imidazole cores are integral to the development of inhibitors for targets such as kinases and various receptors.[3][4][5]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is paramount to ensure safety.
Hazard Identification
Based on GHS classifications, this compound should be treated with care.[2]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Handling Procedures
-
Engineering Controls: Handle exclusively in a well-ventilated area, preferably within a chemical fume hood.[6][7] Ensure that safety showers and eyewash stations are readily accessible.[8]
-
Personal Protective Equipment (PPE):
-
General Hygiene: Avoid breathing dust.[7] Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[8]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][8]
-
Incompatible Materials: Keep away from strong oxidizing agents and acids.[6]
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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- Zhang, L., et al. (2022). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Molecules, 27(15), 4983.
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An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical characterization.
Introduction: The Structural Significance of this compound
This compound (C₅H₅BrN₂O) is a substituted imidazole, a core scaffold in many biologically active molecules. The precise arrangement of its substituents—a bromine atom, an N-methyl group, and a carbaldehyde (aldehyde) function—is critical to its chemical reactivity and potential biological interactions. ¹H NMR spectroscopy is an indispensable tool for the unambiguous confirmation of this structure, providing detailed information about the electronic environment of each proton in the molecule.
This guide will first detail the experimental procedure for acquiring a high-quality ¹H NMR spectrum of the title compound. Subsequently, it will offer an in-depth analysis of the spectrum, correlating the observed chemical shifts and multiplicities with the molecular structure and the electronic effects of the various functional groups.
Experimental Protocol: Acquiring the ¹H NMR Spectrum
The acquisition of a clean and interpretable ¹H NMR spectrum is contingent upon meticulous sample preparation and the selection of appropriate instrument parameters. The following protocol is a self-validating system designed to yield high-quality data.
Sample Preparation
The choice of solvent is paramount and is dictated by the analyte's solubility and chemical stability. Given the polar nature of the imidazole ring and the aldehyde group, a polar aprotic solvent is ideal. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves the compound and its residual proton signal (around 2.50 ppm) typically does not interfere with the signals of interest.[1][2]
-
Step 1: Weighing the Sample: Accurately weigh 5-10 mg of this compound. This amount is sufficient for a strong signal-to-noise ratio in a modern NMR spectrometer without causing issues with sample solubility or line broadening due to excessive concentration.[3][4][5]
-
Step 2: Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of DMSO-d₆.[6][7] The solution should be gently agitated (e.g., using a vortex mixer) to ensure complete dissolution. A clear, homogeneous solution is essential for acquiring a high-quality spectrum.[8]
-
Step 3: Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. The solution height in the tube should be at least 4-5 cm to ensure it is within the detection region of the NMR probe.[5][6]
-
Step 4: Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.
Diagram 1: Experimental Workflow for ¹H NMR Sample Preparation
Caption: Workflow for preparing and acquiring the ¹H NMR spectrum.
NMR Data Acquisition
The following are general steps for acquiring the spectrum on a typical NMR spectrometer (e.g., 400-600 MHz).
-
Step 1: Instrument Setup: Insert the NMR tube into the spectrometer.
-
Step 2: Locking and Shimming: The instrument will "lock" onto the deuterium signal of the DMSO-d₆ to stabilize the magnetic field. "Shimming" is then performed to optimize the homogeneity of the magnetic field across the sample, which is crucial for obtaining sharp spectral lines.
-
Step 3: Acquisition Parameters: A standard proton experiment is sufficient. Key parameters include a 90° pulse angle, a spectral width of approximately 12-15 ppm, and a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum of this compound is characterized by three distinct singlet signals, each corresponding to a unique set of protons in the molecule. The experimental data, acquired in DMSO-d₆, shows peaks at δ 9.62 (s, 1H), 7.80 (s, 1H), and 3.92 (s, 3H).[9]
Diagram 2: Structure of this compound with Proton Assignments
Caption: Structure with experimentally observed ¹H NMR chemical shifts.
Detailed Peak Assignments and Rationale
The chemical shift of a proton is determined by its local electronic environment. Electron-withdrawing groups deshield protons, causing them to resonate at a higher chemical shift (downfield), while electron-donating groups have the opposite effect.[10]
-
δ 9.62 (s, 1H, -CHO): This downfield signal is characteristic of an aldehyde proton.[11][12] The strong deshielding effect is due to the electron-withdrawing nature of the adjacent carbonyl group (C=O) and the magnetic anisotropy of the pi system. Its integration as one proton confirms its assignment. The signal is a singlet as there are no adjacent protons to induce spin-spin coupling.
-
δ 7.80 (s, 1H, Imidazole C5-H): This signal falls within the aromatic region of the spectrum. The imidazole ring itself is aromatic, and its protons typically resonate between 7 and 8 ppm. In this molecule, the proton at the C5 position is significantly influenced by the substituents. The bromine atom at C4 and the aldehyde group at C2 are both electron-withdrawing groups.[13] These groups reduce the electron density within the imidazole ring, leading to a deshielding of the remaining C5 proton and shifting it downfield to 7.80 ppm. The absence of any adjacent protons results in a singlet multiplicity.
-
δ 3.92 (s, 3H, N-CH₃): This signal is assigned to the three protons of the methyl group attached to the N1 position of the imidazole ring. The chemical shift is consistent with a methyl group attached to a nitrogen atom within a heteroaromatic system. The electronegativity of the nitrogen atom deshields these protons, moving them downfield from the typical aliphatic region. The integration value of three protons confirms this assignment. As there are no neighboring protons, the signal is a singlet.
Summary of Spectral Data
The following table provides a concise summary of the ¹H NMR data for this compound.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| 9.62 | Singlet (s) | 1H | Aldehyde proton (-CHO) | Strong deshielding by the adjacent carbonyl group.[11][12] |
| 7.80 | Singlet (s) | 1H | Imidazole ring proton (C5-H) | Deshielded by electron-withdrawing Br and CHO groups.[13] |
| 3.92 | Singlet (s) | 3H | N-methyl protons (N-CH₃) | Deshielded by the adjacent nitrogen atom in the heteroaromatic ring. |
Conclusion
The ¹H NMR spectrum of this compound provides a clear and unambiguous confirmation of its structure. The three distinct singlets, with their characteristic chemical shifts and integrations, are fully consistent with the assigned molecular structure. The downfield shift of the aldehyde and imidazole protons is a direct consequence of the electronic effects of the electron-withdrawing bromo and carbonyl substituents. This guide demonstrates the power of ¹H NMR spectroscopy, when combined with a sound understanding of chemical principles, for the rigorous structural elucidation of complex organic molecules.
References
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OrganicChemGuide. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]
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Chemistry LibreTexts. (2023, November 20). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
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University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved from [Link]
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Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Michigan State University, Max T. Rogers NMR Facility. (n.d.). Sample Preparation. Retrieved from [Link]
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ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]
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PubMed. (1983, February 15). 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. I. Microscopic pK values and molar ratios of tautomers in histidine-containing peptides. Retrieved from [Link]
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Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]
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University College London, Faculty of Mathematical & Physical Sciences. (n.d.). Sample Preparation. Retrieved from [Link]
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BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery. Retrieved from [Link]
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ResearchGate. (2025, August 8). Limiting Values of the one-bond C-H Spin-Spin Coupling Constants of the Imidazole Ring of Histidine at High-pH. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. Retrieved from [Link]
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TÜBİTAK Academic Journals. (2003, January 1). ¹H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Retrieved from [Link]
-
Royal Society of Chemistry Publishing. (n.d.). Electronic/substituents influence on imidazole ring donor–acceptor capacities using 1H-imidazo[4,5-f][8][11]phenanthroline frameworks. Retrieved from [Link]
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ResearchGate. (n.d.). Calculated and experimental 13 C chemical shifts of the imidazole and substituent parts. (continued). Retrieved from [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
-
ACS Publications. (n.d.). Use of 13C−1H NMR Coupling Constants To Assess the Binding of Imidazole Ring Ligands to Metals. Retrieved from [Link]
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ACS Publications. (n.d.). Use of 13C−1H NMR Coupling Constants To Assess the Binding of Imidazole Ring Ligands to Metals. Retrieved from [Link]
-
INIS-IAEA. (2019, September 25). Understanding the Influence of Electron-Donating and Electron-Withdrawing Substituents on the Anticorrosive Properties of Imidazole: A Quantum-Chemical Approach. Retrieved from [Link]
-
ResearchGate. (n.d.). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations. Retrieved from [Link]
-
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-
Pharmacy Freak. (2025, December 25). Solvent requirements in NMR MCQs With Answer. Retrieved from [Link]
-
Limbach, H.-H., et al. (n.d.). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO. Retrieved from [Link]
-
NIH. (n.d.). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. Retrieved from [Link]
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Spectroscopy Europe. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Retrieved from [Link]
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Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]
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"reactivity of the aldehyde group in 4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde"
An In-Depth Technical Guide to the Aldehyde Group Reactivity of 4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde
Abstract
This compound is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science.[1] The reactivity of its C-2 carbaldehyde group is central to its synthetic utility. This guide provides an in-depth analysis of the electronic and steric factors governing the aldehyde's reactivity. We will explore key transformations including nucleophilic additions, condensation reactions, oxidations, and reductions. The discussion is supported by mechanistic insights, detailed experimental protocols, and comparative data to offer researchers, scientists, and drug development professionals a comprehensive resource for leveraging this molecule in complex synthetic endeavors.
Introduction: Structural and Electronic Landscape
The chemical behavior of the aldehyde group in this compound is intricately modulated by the electronic environment of the imidazole ring. Understanding this interplay is critical for predicting reactivity and designing successful synthetic strategies.
1.1. Electronic Influences on the Aldehyde Carbonyl
The carbonyl carbon of an aldehyde is inherently electrophilic due to the polarization of the C=O bond.[2][3] In this specific molecule, this electrophilicity is significantly amplified by several factors:
-
Imidazole Ring: The aldehyde is attached to the C-2 position of the imidazole ring. This position is electron-deficient, situated between two nitrogen atoms. The inductive electron withdrawal by the adjacent ring nitrogens strongly increases the partial positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack.
-
Bromo Substituent: The bromine atom at the C-4 position exerts a powerful electron-withdrawing inductive effect (-I), further depleting the electron density of the aromatic ring and, consequently, enhancing the electrophilicity of the C-2 aldehyde.
-
N-Methyl Group: The methyl group at the N-1 position is a weak electron-donating group (+I). While this effect slightly counteracts the electron-withdrawing influences, its impact is minor compared to the combined pull of the ring nitrogens and the bromo substituent.
This electronic configuration renders the aldehyde in this compound more reactive than typical aromatic aldehydes (like benzaldehyde) and significantly more reactive than aliphatic aldehydes.[2][4]
Table 1: Summary of Electronic Effects
| Substituent/Feature | Position | Electronic Effect | Impact on Aldehyde Reactivity |
| Imidazole Ring Nitrogens | Flanking C-2 | Strong Inductive Withdrawal (-I) | Major Increase |
| Bromo Group | C-4 | Strong Inductive Withdrawal (-I) | Moderate Increase |
| N-Methyl Group | N-1 | Weak Inductive Donation (+I) | Minor Decrease |
| Aldehyde Group | C-2 | Mesomeric Withdrawal (-M) | Defines Electrophilic Site |
Synthesis of the Core Moiety
A reliable synthesis of the starting material is paramount. The title compound is efficiently prepared by the direct bromination of its precursor, 1-methyl-1H-imidazole-2-carbaldehyde.
Protocol 2.1: Synthesis of this compound[5]
-
Dissolution: Dissolve 1-methyl-1H-imidazole-2-carbaldehyde (1.0 eq) in deoxygenated N,N-dimethylformamide (DMF).
-
Bromination: Add N-Bromosuccinimide (NBS) (1.1 eq) to the solution. Causality: NBS is a convenient and selective source of electrophilic bromine for brominating electron-rich heterocyclic systems.
-
Reaction: Stir the resulting solution at room temperature (approx. 20°C) for 6 days. Monitor the reaction progress by LC-MS.
-
Quenching & Extraction: Add water to the reaction mixture and extract the product into ethyl acetate (EtOAc).
-
Purification: Dry the combined organic extracts over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography on silica gel to yield the title compound.
Key Transformations of the Aldehyde Group
The enhanced electrophilicity of the aldehyde group allows for a wide range of chemical transformations.
Knoevenagel Condensation
This reaction is a cornerstone of C-C bond formation, involving the condensation of an aldehyde with an active methylene compound, typically catalyzed by a weak base. The product is an electron-deficient α,β-unsaturated system, a valuable Michael acceptor.
-
Mechanistic Insight: The reaction proceeds via nucleophilic addition of the enolate (generated from the active methylene compound) to the highly electrophilic aldehyde carbon, followed by dehydration. The imidazole moiety itself can act as a base catalyst, facilitating proton transfer.[5][6]
Protocol 3.1.1: Knoevenagel Condensation with Malononitrile
-
Setup: To a solution of this compound (1.0 eq) in dichloromethane (CH₂Cl₂), add malononitrile (1.1 eq).
-
Catalysis: Add a catalytic amount of piperidine or imidazole (0.1 eq). Causality: A weak base is sufficient to deprotonate the active methylene compound without promoting self-condensation of the aldehyde.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor completion by TLC.
-
Workup: Wash the reaction mixture with water to remove the catalyst. Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purification: Recrystallize the crude product from ethanol to obtain the (E)-2-(4-bromo-1-methyl-1H-imidazol-2-yl)methylene)malononitrile.
Caption: Workflow for the Knoevenagel condensation.
Wittig Reaction
The Wittig reaction provides a powerful and versatile method for synthesizing alkenes from aldehydes.[7][8][9] The reaction of this compound with a phosphorus ylide (Wittig reagent) allows for the direct introduction of a substituted vinyl group at the C-2 position.
-
Mechanistic Insight: The reaction involves the nucleophilic attack of the ylide carbon on the aldehyde carbonyl, forming a betaine intermediate which collapses to a four-membered oxaphosphetane ring. This intermediate then fragments to yield the alkene and triphenylphosphine oxide.[8][9]
-
Stereoselectivity: The stereochemical outcome (E vs. Z) depends on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group) typically yield the (E)-alkene, whereas non-stabilized ylides (e.g., alkyl-substituted) favor the (Z)-alkene.[7]
Protocol 3.2.1: Wittig Reaction with a Stabilized Ylide
-
Ylide Generation: Suspend (carbethoxymethyl)triphenylphosphonium bromide (1.1 eq) in dry tetrahydrofuran (THF). Cool to 0°C and add a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) (1.1 eq) portion-wise. Stir for 1 hour to form the ylide.
-
Aldehyde Addition: Add a solution of this compound (1.0 eq) in dry THF dropwise to the ylide solution at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue via column chromatography to afford the ethyl (E)-3-(4-bromo-1-methyl-1H-imidazol-2-yl)acrylate.
Caption: The Wittig reaction cycle.
Reduction to Alcohol
The aldehyde can be readily reduced to the corresponding primary alcohol, 4-bromo-1-methyl-1H-imidazol-2-yl)methanol, a useful intermediate for further functionalization.
-
Reagent Choice: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a mild and selective reducing agent that will not affect the C-Br bond or the imidazole ring, unlike stronger reagents such as lithium aluminum hydride (LiAlH₄).
Protocol 3.3.1: Reduction with Sodium Borohydride
-
Dissolution: Dissolve this compound (1.0 eq) in methanol (MeOH) at 0°C.
-
Reduction: Add NaBH₄ (1.5 eq) portion-wise, maintaining the temperature below 5°C. Causality: The reaction is exothermic; slow addition prevents overheating and potential side reactions.
-
Reaction: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Workup: Carefully quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate. Dry the combined organic layers over Na₂SO₄, filter, and evaporate the solvent to yield the alcohol, which can be further purified by chromatography if necessary.
Oxidation to Carboxylic Acid
Oxidation of the aldehyde furnishes the corresponding 4-bromo-1-methyl-1H-imidazole-2-carboxylic acid. This transformation requires mild conditions to avoid degradation of the sensitive imidazole nucleus.
-
Reagent Choice: A common method for oxidizing aldehydes without affecting other sensitive functional groups is the Tollens' test, using silver(I) oxide (Ag₂O) in aqueous ammonia. Alternatively, sodium chlorite (NaClO₂) buffered with a phosphate source is an effective and scalable option.
Protocol 3.4.1: Oxidation with Sodium Chlorite
-
Setup: Dissolve the aldehyde (1.0 eq) in a mixture of tert-butanol and water. Add 2-methyl-2-butene (a chlorine scavenger).
-
Reagent Addition: Add a solution of sodium chlorite (NaClO₂) (1.5 eq) and sodium dihydrogen phosphate (NaH₂PO₄) (1.5 eq) in water dropwise at room temperature.
-
Reaction: Stir the mixture for 4-6 hours until the starting material is consumed (monitored by TLC).
-
Workup: Quench the reaction with a solution of sodium sulfite. Acidify the mixture with dilute HCl to precipitate the carboxylic acid.
-
Isolation: Filter the solid precipitate, wash with cold water, and dry under vacuum.
A Unique Reactivity: Decarbonylation in Ethanol
Imidazole-2-carbaldehydes exhibit a fascinating and somewhat unusual reactivity pattern: they can undergo decarbonylation when heated in ethanol without an acid catalyst.[10][11] This reaction leads to the formation of the corresponding C-2 unsubstituted imidazole and ethyl formate.
-
Mechanistic Insight: The reaction is initiated by the nucleophilic attack of ethanol on the aldehyde's carbonyl carbon. The resulting hemiacetal intermediate facilitates the departure of the formyl group by stabilizing the transient carbanion at the C-2 position. The inductive effect of the ring nitrogens is crucial for this stabilization.[11] The presence of electron-withdrawing groups on the imidazole ring generally increases the rate of this reaction.[11]
Table 2: Comparative Reactivity Data (Illustrative)
| Reaction | Reagents | Typical Yield | Key Conditions | Product Class |
| Knoevenagel | Malononitrile, Piperidine | >85% | CH₂Cl₂, RT | α,β-Unsaturated Nitrile |
| Wittig | Ph₃P=CHCO₂Et, NaH | 70-85% | THF, 0°C to RT | α,β-Unsaturated Ester |
| Reduction | NaBH₄ | >90% | MeOH, 0°C to RT | Primary Alcohol |
| Oxidation | NaClO₂, NaH₂PO₄ | 75-90% | t-BuOH/H₂O, RT | Carboxylic Acid |
| Decarbonylation | Ethanol | Varies | Reflux | C-2 Unsubstituted Imidazole |
Conclusion
The aldehyde group of this compound is a highly activated and synthetically versatile functional group. Its enhanced electrophilicity, driven by the potent electron-withdrawing effects of the imidazole ring and the C-4 bromo substituent, allows for efficient participation in a broad spectrum of reactions including condensations, reductions, and oxidations. Furthermore, its unique propensity for decarbonylation in ethanol offers an alternative synthetic pathway. A thorough understanding of these reactivity patterns, as detailed in this guide, empowers chemists to effectively utilize this valuable heterocyclic aldehyde as a key intermediate in the synthesis of complex molecular targets.
References
-
Heravi, M. M., Tehrani, M. H., Bakhtiari, K., & Oskooie, H. A. (n.d.). A Practical Knoevenagel Condensation Catalyzed by Imidazole. ResearchGate. Retrieved from [Link]
-
Li, H., et al. (2019). Efficient Knoevenagel Condensation Catalyzed by Imidazole-based Halogen-free Deep Eutectic Solvent at Room Temperature. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
Ashenhurst, J. (2018, February 6). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Master Organic Chemistry. Retrieved from [Link]
-
Vetrichelvan, M., et al. (2023). Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. Thieme Connect. Retrieved from [Link]
-
BrainKart. (2018, February 18). Aldehydes and ketones: Electronic and steric effects. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactivity of Aldehydes & Ketones. Retrieved from [Link]
-
YouTube. (2024, May 27). Aldehyde and Ketone Reactivity – Relative Reactivity Breakdown of Carbonyls (Electrophilicity). Retrieved from [Link]
-
Di Gioacchino, M., et al. (1978). The decarbonylation reaction of imidazole-2-carbaldehydes in ethanol. ResearchGate. Retrieved from [Link]
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The Strategic Role of Bromine in the Reactivity of 4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The strategic placement of the bromine atom at the 4-position, in conjunction with the electron-withdrawing carbaldehyde group at the 2-position, imparts a unique and tunable reactivity profile to the imidazole core. This technical guide provides an in-depth analysis of the role of the bromine atom in directing the synthetic transformations of this molecule. We will explore the electronic and steric effects of the bromine substituent, its function as a versatile handle in cross-coupling and nucleophilic substitution reactions, and the interplay of its reactivity with the adjacent aldehyde functionality. This document will serve as a comprehensive resource, complete with detailed experimental protocols, mechanistic insights, and data presentation to empower researchers in leveraging the full synthetic potential of this important intermediate.
Introduction: The Versatile Imidazole Scaffold
Imidazole derivatives are fundamental components in a vast array of biologically active molecules, including the amino acid histidine and the neurotransmitter histamine. Their prevalence in nature has made them a "privileged scaffold" in medicinal chemistry, frequently incorporated into the design of novel therapeutic agents. The ability to functionalize the imidazole ring at various positions is crucial for modulating the pharmacological properties of these compounds. This compound (Figure 1) emerges as a particularly valuable synthetic intermediate due to the presence of two key functional groups: a reactive bromine atom and a versatile carbaldehyde moiety. The bromine atom, in particular, serves as a linchpin for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, making it a gateway to a diverse range of complex molecular architectures.
Figure 1. Structure of this compound
Synthesis of this compound
The most common and direct route to this compound involves the electrophilic bromination of its precursor, 1-methyl-1H-imidazole-2-carbaldehyde.
Experimental Protocol: Bromination with N-Bromosuccinimide
This protocol is based on the procedure described by H. Lundbeck A/S, et al.[1]
Materials:
-
1-methyl-1H-imidazole-2-carbaldehyde
-
N-Bromosuccinimide (NBS)
-
N,N-dimethyl-formamide (DMF), deoxygenated
-
Ethyl acetate (EtOAc)
-
Water
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
n-heptane
Procedure:
-
In a suitable reaction vessel, dissolve 1-methyl-1H-imidazole-2-carbaldehyde (1.0 eq, e.g., 10 g, 90 mmol) in deoxygenated DMF (e.g., 300 mL).
-
To this solution, add N-Bromosuccinimide (1.1 eq, e.g., 17.8 g, 100 mmol).
-
Stir the resulting solution at room temperature (20 °C) for 6 days.
-
After the reaction is complete, add water (e.g., 750 mL) to the reaction mixture.
-
Extract the aqueous mixture with ethyl acetate (4 x 200 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent in vacuo.
-
Purify the crude residue by column chromatography on silica gel using a mixture of n-heptane and ethyl acetate (e.g., 4:1) as the eluent.
-
The final product is obtained as a white solid (yield: ~40%).[1]
Characterization Data:
-
¹H NMR (600 MHz, DMSO-d₆): δ 9.62 (s, 1H), 7.80 (s, 1H), 3.92 (s, 3H).[1]
-
LC-MS: m/z = 191.2 (MH⁺).[1]
The Pivotal Role of Bromine in Directing Reactivity
The bromine atom at the C4 position of the imidazole ring is the key determinant of the molecule's utility as a synthetic intermediate. Its influence can be understood through its electronic and steric effects, and its ability to participate in a variety of powerful chemical transformations.
Electronic Landscape of the Molecule
The imidazole ring is an electron-rich aromatic system. However, the presence of the bromine atom and the carbaldehyde group significantly modulates its electronic properties. The bromine atom exerts a dual electronic effect: it is electron-withdrawing through induction (-I effect) and electron-donating through resonance (+M effect). The carbaldehyde group at the C2 position is strongly electron-withdrawing, both inductively and through resonance. This combination of substituents makes the C4 position, where the bromine is attached, susceptible to reactions that favor an electrophilic carbon center.
Diagram 2. Suzuki-Miyaura coupling workflow.
General Experimental Protocol for Suzuki-Miyaura Coupling:
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (typically 1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, DME, toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Add the anhydrous solvent and degas the mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Bromine as a Leaving Group in Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the carbaldehyde group and the imidazole ring itself can activate the C-Br bond towards nucleophilic aromatic substitution (SNAr). This allows for the direct displacement of the bromine atom by a variety of nucleophiles, such as amines, alkoxides, and thiolates, providing a straightforward route to a diverse range of 4-substituted imidazole derivatives.
Diagram 3. Nucleophilic aromatic substitution workflow.
General Experimental Protocol for Nucleophilic Aromatic Substitution:
Materials:
-
This compound (1.0 equiv)
-
Nucleophile (e.g., amine, alcohol, thiol) (1.0-2.0 equiv)
-
Base (if required, e.g., K₂CO₃, NaH)
-
Polar aprotic solvent (e.g., DMF, DMSO)
Procedure:
-
Dissolve this compound in the chosen polar aprotic solvent.
-
If the nucleophile is an alcohol or thiol, add a base to generate the corresponding alkoxide or thiolate in situ.
-
Add the nucleophile to the reaction mixture.
-
Heat the reaction mixture to an appropriate temperature (can range from room temperature to >100 °C depending on the nucleophile) and monitor by TLC or LC-MS.
-
After completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Interplay with the Carbaldehyde Group
The carbaldehyde group at the C2 position is not merely a passive spectator. It actively participates in the overall reactivity of the molecule.
Directing and Activating Effects
As previously mentioned, the electron-withdrawing nature of the aldehyde group activates the C4 position towards nucleophilic attack and facilitates the oxidative addition step in cross-coupling reactions.
Competing Reactivity
The aldehyde group itself is a site of reactivity, primarily for nucleophilic addition. This can lead to competing side reactions, especially when strong nucleophiles are used. For instance, in the presence of a Grignard reagent, both substitution at the C-Br bond and addition to the carbonyl group are possible. The regioselectivity of such reactions can often be controlled by carefully selecting the reaction conditions, such as temperature and the nature of the nucleophile.
Spectroscopic Data Summary
Comprehensive experimental spectroscopic data for this compound is not extensively reported. The following table summarizes the available and predicted data.
| Spectroscopic Data | This compound |
| ¹H NMR (600 MHz, DMSO-d₆) | δ 9.62 (s, 1H, CHO), 7.80 (s, 1H, C5-H), 3.92 (s, 3H, N-CH₃) [1] |
| ¹³C NMR (Predicted) | C2: ~145-150 ppm, C4: ~115-120 ppm, C5: ~125-130 ppm, N-CH₃: ~35-40 ppm, CHO: ~180-185 ppm |
| IR (Predicted) | ~1680-1700 cm⁻¹ (C=O stretch), ~1500-1600 cm⁻¹ (C=C and C=N stretch), ~1100-1200 cm⁻¹ (C-N stretch), ~600-700 cm⁻¹ (C-Br stretch) |
| Mass Spec (LC-MS) | m/z = 191.2 (MH⁺) [1] |
Conclusion and Future Outlook
This compound is a strategically designed building block where the bromine atom plays a central role in dictating its synthetic utility. Its susceptibility to a range of cross-coupling and nucleophilic substitution reactions makes it an invaluable precursor for the synthesis of complex, highly functionalized imidazole derivatives. The interplay between the bromo and carbaldehyde functionalities offers both challenges and opportunities for the synthetic chemist. A thorough understanding of the electronic effects and the careful control of reaction conditions are paramount to harnessing the full potential of this versatile molecule. As the demand for novel imidazole-based compounds in drug discovery and materials science continues to grow, the importance of key intermediates like this compound is set to increase, paving the way for the development of new and innovative chemical entities.
References
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A Technical Guide to the Synthesis of 4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde: Starting Materials and Strategic Execution
Abstract
4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde is a pivotal building block in contemporary medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents, including kinase inhibitors.[1] Its trifunctionalized heterocyclic structure offers multiple points for diversification, making a robust and scalable synthetic route essential for drug development pipelines. This guide provides an in-depth analysis of the primary synthetic pathway, focusing on the strategic selection of starting materials and the chemical rationale behind the core transformations. We will dissect the synthesis into two primary stages: the construction of the key intermediate, 1-methyl-1H-imidazole-2-carbaldehyde, and its subsequent regioselective bromination. Detailed experimental protocols, mechanistic insights, and process optimization considerations are presented to equip researchers with a comprehensive framework for its preparation.
Retrosynthetic Analysis and Strategic Overview
The synthesis of this compound is most efficiently approached through a linear sequence starting from the commercially available and cost-effective 1-methylimidazole. The core strategy hinges on two critical electrophilic substitution reactions on the imidazole ring: formylation at the C2 position followed by bromination at the C4 position.
The retrosynthetic breakdown is as follows:
-
Disconnect 1 (C-Br bond): The target molecule can be accessed via regioselective bromination of the precursor 1-methyl-1H-imidazole-2-carbaldehyde . This is the most logical final step.
-
Disconnect 2 (C-CHO bond): The aldehyde precursor is readily synthesized by the formylation of 1-methylimidazole .
-
Disconnect 3 (Imidazole Core): 1-methylimidazole itself can be prepared from basic commodity chemicals, ensuring a secure and economical supply chain.
This strategic pathway is advantageous as it avoids the formation of regioisomers that can occur when modifying a pre-brominated imidazole core, which would necessitate challenging purification steps.[1]
Caption: Overall synthetic strategy for the target compound.
Synthesis of the Core Intermediate: 1-Methyl-1H-imidazole-2-carbaldehyde
The crucial step in this synthesis is the efficient and high-yielding preparation of the aldehyde intermediate. The Vilsmeier-Haack reaction stands out as the premier method for this transformation due to its reliability with electron-rich heterocyclic systems.[2][3]
Starting Material: 1-Methylimidazole
1-Methylimidazole is a commodity chemical that is readily available. For contexts requiring in-house synthesis, two primary industrial routes are employed:
-
Acid-Catalyzed Methylation of Imidazole: This is a direct and common method involving the reaction of imidazole with a methylating agent like methanol under acidic conditions.[4][5]
-
Radziszewski Reaction: This classical method constructs the imidazole ring from fundamental components: glyoxal, formaldehyde, ammonia, and methylamine.[4][5] While efficient for large-scale production, it is less common for typical laboratory-scale synthesis.
The Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, an electrophilic iminium salt, to formylate activated aromatic rings.[6][7] The reagent is generated in situ from a substituted amide, typically N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[7]
Causality of Reagent Selection:
-
DMF and POCl₃: This combination forms the chloroiminium cation, [(CH₃)₂N=CHCl]⁺, also known as the Vilsmeier reagent.[7] This electrophile is "soft" and moderately reactive, making it ideal for formylating electron-rich heterocycles like 1-methylimidazole without causing polymerization or undesired side reactions.
-
Regioselectivity: Formylation occurs preferentially at the C2 position of the 1-methylimidazole ring. This is because the C2 carbon is the most electron-deficient in the ground state due to the inductive effects of the two adjacent nitrogen atoms, but the resulting cationic intermediate (the sigma complex) is most effectively stabilized by resonance involving both nitrogen atoms.
Caption: Mechanism of the Vilsmeier-Haack formylation.
Final Step: Regioselective Bromination
With the aldehyde in place, the final transformation is the introduction of a bromine atom. The choice of brominating agent and conditions is critical to ensure high regioselectivity and yield.
Reagent Selection: N-Bromosuccinimide (NBS)
N-Bromosuccinimide (NBS) is the preferred reagent for this step over elemental bromine (Br₂).[8]
Justification:
-
Safety and Handling: NBS is a crystalline solid that is safer and easier to handle than volatile, corrosive liquid bromine.
-
Controlled Bromination: NBS provides a low, constant concentration of electrophilic bromine in solution, which minimizes over-bromination (i.e., the formation of di-bromo products).[9]
-
Solvent Compatibility: The reaction is effectively carried out in a polar aprotic solvent like DMF, which solubilizes the starting material and facilitates the reaction.[8]
Understanding Regioselectivity
The bromination of 1-methyl-1H-imidazole-2-carbaldehyde occurs selectively at the C4 position. This outcome is governed by the electronic directing effects of the substituents on the imidazole ring:
-
1-Methyl Group: As an electron-donating group, it activates the ring towards electrophilic substitution.
-
2-Carbaldehyde Group: This is a strong electron-withdrawing and deactivating group. Its deactivating effect is most pronounced at the adjacent C5 position.
-
Combined Effect: The deactivation of the C5 position by the aldehyde group directs the incoming electrophile (Br⁺) to the next most activated and accessible position, which is C4.
Experimental Protocols and Data
The following protocols are based on established procedures and provide a validated pathway to the target compound.[8]
Protocol 1: Synthesis of 1-Methyl-1H-imidazole-2-carbaldehyde
(This is a representative Vilsmeier-Haack protocol adapted for this specific substrate)
-
To a three-necked flask equipped with a dropping funnel, mechanical stirrer, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 5 equivalents).
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Add 1-methylimidazole (1.0 equivalent) dropwise, ensuring the temperature does not exceed 20 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C for 4-6 hours, monitoring by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.
-
Neutralize the mixture to pH 7-8 by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution.
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the residue by column chromatography on silica gel to obtain 1-methyl-1H-imidazole-2-carbaldehyde.
Protocol 2: Synthesis of this compound[8]
-
Dissolve 1-methyl-1H-imidazole-2-carbaldehyde (1.0 equivalent, e.g., 90 mmol, 10 g) in deoxygenated N,N-dimethylformamide (DMF, e.g., 300 mL).
-
To this solution, add N-Bromosuccinimide (NBS) (1.1 equivalents, e.g., 100 mmol, 17.8 g) in one portion.
-
Stir the resulting solution at room temperature (approx. 20 °C) for an extended period (e.g., 6 days). Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, quench the reaction by adding water (e.g., 750 mL).
-
Extract the aqueous mixture with ethyl acetate (EtOAc) (4 x 200 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent in vacuo.
-
Purify the crude residue by column chromatography on silica gel (eluent: n-heptane/EtOAc = 4/1) to yield the title compound as a white solid.
Data Summary & Characterization
| Step | Starting Material | Reagents | Solvent | Temp. | Time | Yield | Characterization (of Final Product)[8] |
| 1 | 1-Methylimidazole | POCl₃, DMF | DMF | 70 °C | 4-6 h | ~70-80% | LC-MS: m/z = 191.2 (MH⁺) |
| 2 | 1-Methyl-1H-imidazole-2-carbaldehyde | N-Bromosuccinimide (NBS) | DMF | 20 °C | 144 h | ~40% | ¹H NMR (600 MHz, DMSO-d₆): δ 9.62 (s, 1H), 7.80 (s, 1H), 3.92 (s, 3H) |
Note: The yield for the bromination step is reported as ~40%, which may be optimizable by adjusting reaction time, temperature, or workup procedures. The long reaction time suggests that the aldehyde's deactivating effect makes the ring less reactive than unsubstituted 1-methylimidazole.
Conclusion
The synthesis of this compound is reliably achieved through a two-step sequence starting from 1-methylimidazole. The Vilsmeier-Haack formylation provides the key aldehyde intermediate, and subsequent regioselective bromination with N-Bromosuccinimide at the C4 position furnishes the final product. The electronic properties of the substituents on the imidazole ring are the primary determinants of the regiochemical outcome in both electrophilic substitution steps. While the reported protocol is robust, further optimization of the final bromination step could lead to improved yields and shorter reaction times, enhancing its utility for large-scale production in drug discovery and development programs.
References
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Wikipedia. 1-Methylimidazole. Available from: [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]
-
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-
International Journal of Pharmaceutical Sciences and Research. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from: [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]
-
Organic Syntheses. 1H-Imidazole-2-carboxaldehyde. Available from: [Link]
-
Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. (2023, September 14). Synfacts. Available from: [Link]
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Martinez, A., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 26(23), 7168. Available from: [Link]
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Methodological & Application
The Strategic Application of 4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde in the Synthesis of Kinase Inhibitors
Introduction: The Imidazole Scaffold in Modern Medicinal Chemistry
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1][2][3] Its unique electronic properties, capacity for hydrogen bonding, and ability to coordinate with metal ions in enzyme active sites make it a versatile building block in drug design.[4] Specifically, substituted imidazoles are central to the development of targeted therapies, particularly in the realm of protein kinase inhibitors, which have revolutionized the treatment of cancer and inflammatory diseases.[5][6][7] Among the vast array of functionalized imidazoles, 4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde emerges as a highly valuable and strategic intermediate for the synthesis of potent kinase inhibitors, such as those targeting p38 MAP kinase and Transforming Growth Factor-β-Activated Kinase 1 (TAK1).[8][9]
This technical guide provides an in-depth exploration of the utility of this compound in medicinal chemistry. We will delve into the rationale behind its use, focusing on the synthesis of p38 MAP kinase inhibitors, and provide detailed, field-proven protocols for its elaboration into advanced drug-like molecules.
The Rationale: Targeting Key Signaling Pathways in Disease
The strategic importance of this compound lies in its bifunctional nature. The aldehyde group at the 2-position serves as a versatile handle for constructing complex side chains, often crucial for engaging with the solvent-exposed regions of a kinase's ATP-binding pocket. The bromo-substituent at the 4-position provides a reactive site for palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl or heteroaryl moieties that are often essential for anchoring the inhibitor within the kinase's active site.
The p38 MAP Kinase Signaling Pathway: A Prime Target for Anti-Inflammatory Therapeutics
The p38 Mitogen-Activated Protein (MAP) kinase pathway is a critical signaling cascade that responds to inflammatory stimuli and cellular stress.[1][2] Activation of p38α, the most studied isoform, leads to the downstream production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β).[3][10] Dysregulation of this pathway is a hallmark of numerous inflammatory diseases, including rheumatoid arthritis.[7] Consequently, the development of small molecule inhibitors of p38 MAP kinase is a major focus of therapeutic research.[8][11][12] Many potent p38 inhibitors feature a substituted imidazole core, which mimics the adenine region of ATP, making this compound an ideal starting material for the synthesis of novel anti-inflammatory agents.[13][14]
Caption: The p38 MAP Kinase Signaling Cascade.
The TAK1 Signaling Pathway: A Nexus for Inflammation and Cancer
Transforming Growth Factor-β-Activated Kinase 1 (TAK1) is a key upstream kinase that activates both the p38 MAPK and NF-κB signaling pathways in response to inflammatory stimuli.[15][16][17] TAK1 plays a crucial role in cell survival, inflammation, and immunity, and its dysregulation is implicated in various cancers and inflammatory disorders.[6][18] The development of selective TAK1 inhibitors is an active area of research, and imidazole-based scaffolds have shown promise in this context.[9][19][20] The structural features of this compound make it a suitable precursor for the synthesis of TAK1 inhibitors.
Caption: The TAK1 Signaling Pathway.
Experimental Protocols: Harnessing the Reactivity of this compound
The following protocols provide detailed, step-by-step methodologies for key transformations of this compound, enabling its conversion into advanced intermediates for kinase inhibitor synthesis.
Protocol 1: Synthesis of this compound
This protocol outlines the synthesis of the title compound from 1-methyl-1H-imidazole-2-carbaldehyde.
Reaction Scheme:
Caption: General Workflow for Reductive Amination.
Materials and Reagents:
| Reagent | Rationale for Use |
| This compound | The electrophilic aldehyde for imine formation. |
| Primary or Secondary Amine | The nucleophile for imine formation. |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | A mild and selective reducing agent that does not reduce the starting aldehyde. |
| Dichloroethane (DCE) or Tetrahydrofuran (THF) | Anhydrous aprotic solvent suitable for imine formation and reduction. |
| Acetic Acid (optional) | Can be used to catalyze imine formation. |
Procedure:
-
Dissolve this compound (1.0 eq) and the desired amine (1.0-1.2 eq) in anhydrous dichloroethane.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Suzuki-Miyaura Cross-Coupling for Core Modification
This protocol details a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of the bromo-imidazole core with an aryl or heteroaryl boronic acid. This reaction is fundamental for installing key pharmacophoric elements.
Materials and Reagents:
| Reagent | Rationale for Use |
| This compound (or its amine derivative from Protocol 2) | The aryl halide coupling partner. |
| Aryl/Heteroaryl Boronic Acid or Ester | The organoboron coupling partner. |
| Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | Catalyzes the cross-coupling reaction. |
| Base (e.g., K₂CO₃, Cs₂CO₃) | Activates the boronic acid for transmetalation. |
| Solvent System (e.g., Dioxane/Water, Toluene/Ethanol/Water) | Provides a suitable medium for the reaction. |
Procedure:
-
To a reaction vessel, add the bromo-imidazole substrate (1.0 eq), the boronic acid (1.1-1.5 eq), the base (2.0-3.0 eq), and the palladium catalyst (0.01-0.05 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-110 °C and stir for 2-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Wash the organic mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion: A Versatile Building Block for Next-Generation Therapeutics
This compound represents a strategically important and versatile building block for the synthesis of advanced kinase inhibitors. Its bifunctional nature allows for the systematic and modular construction of complex molecules targeting key signaling pathways in cancer and inflammatory diseases. The protocols outlined in this guide provide a robust foundation for researchers and drug development professionals to leverage the full potential of this valuable intermediate in their quest for novel and effective therapeutics.
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Zheng, X., Ma, Z., & Zhang, D. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Pharmaceuticals (Basel, Switzerland), 13(3), 37. [Link] [2][3]2. Murry, J. A., Frantz, D. E., Soheili, A., Tillyer, R., Grabowski, E. J., & Reider, P. J. (2004). Synthetic methodology utilized to prepare substituted imidazole p38 MAP kinase inhibitors. Current opinion in drug discovery & development, 7(6), 875–888. [Link] [8]3. Clark, W. M. (2003). The p38 MAP kinase pathway as a therapeutic target in inflammatory disease. Current topics in medicinal chemistry, 3(1), 11–21. [Link] [1]4. Scarneo, S. A., Yang, K. W., Roques, J. R., Dai, A., Eibschutz, L. S., Hughes, P., & Haystead, T. A. (2020). TAK1 regulates the tumor microenvironment through inflammatory, angiogenetic and apoptotic signaling cascades. Oncotarget, 11(21), 1934–1949. [Link] [15]5. Zhou, D. D., Chen, A. W., & Li, S. D. (2014). Functional roles of p38 mitogen-activated protein kinase in macrophage-mediated inflammatory responses. Mediators of inflammation, 2014, 352371. [Link] [3]6. How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. (2025). Protheragen. [Link]
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de Oliveira, C. S., de Mattos, M. C., & da Silva, F. D. C. (2019). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Mini reviews in medicinal chemistry, 19(4), 296–316. [Link] [21]8. Ayala-Aguilera, C. C., Valero, T., Lorente-Macías, Á., Baillache, D. J., Croke, S., & Unciti-Broceta, A. (2022). Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. Journal of medicinal chemistry, 65(2), 1047–1131. [Link] [5][6]9. Totzke, G., Gurbani, D., & Glickman, J. F. (2020). Multifaceted roles of TAK1 signaling in cancer. Cellular signalling, 70, 109582. [Link] [16]10. ResearchGate. (n.d.). TAK1 inflammatory signalling pathways. Retrieved January 17, 2026, from [Link] [18]11. PubChem. (n.d.). This compound. Retrieved January 17, 2026, from [Link]
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ResearchGate. (n.d.). p38 MAP Kinase Inhibitors in Clinical Trials. Retrieved January 17, 2026, from [Link]
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Magnus, N. A., Diseroad, W. D., Nevill, C. R., Jr, & Wepsiec, J. P. (2006). Synthesis of Imidazole Based p38 MAP (Mitogen-Activated Protein) Kinase Inhibitors under Buffered Conditions. Organic process research & development, 10(3), 514–519. [Link] [11]16. Synthesis of Imidazole Based p38 MAP (Mitogen-Activated Protein) Kinase Inhibitors under Buffered Conditions. (2006). Organic Process Research & Development, 10(3), 514-519. [Link]
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Creative Diagnostics. (n.d.). P38 Signaling Pathway. Retrieved January 17, 2026, from [Link]
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ResearchGate. (n.d.). Schematic model showing role of TAK1 complex in inflammatory signaling.... Retrieved January 17, 2026, from [Link]
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ResearchGate. (n.d.). Schematic diagram of the structure of TAK1 and TABs. Retrieved January 17, 2026, from [Link]
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Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds. (2013). Current Medicinal Chemistry, 20(15), 1971-1988. [Link]
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Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. (2021). Journal of Medicinal Chemistry, 64(6), 3169-3184. [Link] [4][9]29. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021). Molecules, 26(23), 7175. [Link] [18][22]30. Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis. (2020). Journal of Medicinal Chemistry, 63(17), 9096-9107. [Link]
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"synthetic routes utilizing 4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde"
An Application Guide to the Synthetic Utility of 4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde
Authored by: A Senior Application Scientist
Introduction: A Versatile Heterocyclic Building Block
This compound is a strategically designed heterocyclic compound that serves as a cornerstone in modern organic synthesis and medicinal chemistry. Its structure is endowed with two distinct and orthogonally reactive functional groups: a C2-aldehyde and a C4-bromide. This arrangement allows for selective, stepwise functionalization, making it an invaluable intermediate for constructing complex molecular architectures.[1][2] The imidazole core is a privileged scaffold in pharmacology, appearing in numerous biologically active molecules, including the amino acid histidine and various therapeutic agents.[1][3][4] The N-methylation prevents tautomerism, ensuring a fixed substitution pattern and predictable reactivity.[1]
This guide provides an in-depth exploration of the key synthetic transformations involving this reagent. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols for researchers in drug discovery and chemical development. The applications of this building block are extensive, contributing to the synthesis of inhibitors for targets like casein kinase, cathepsin K, and xanthine oxidase, highlighting its importance in developing new active pharmaceutical ingredients (APIs).[5]
Synthesis of the Core Reagent
Before exploring its applications, it is crucial to understand the preparation of the title compound. A common and reliable method involves the direct bromination of 1-methyl-1H-imidazole-2-carbaldehyde.
Causality of Protocol Choices:
-
Reagent: N-Bromosuccinimide (NBS) is selected as the brominating agent. It is an electrophilic bromine source that is solid, easier to handle, and generally more selective than liquid bromine, minimizing over-bromination.
-
Solvent: Deoxygenated N,N-dimethyl-formamide (DMF) is used as the solvent. Its polar aprotic nature effectively dissolves the imidazole substrate and the NBS. Deoxygenation helps to prevent potential side reactions.
-
Reaction Time & Temperature: The reaction proceeds at room temperature over several days. This gentle condition is necessary because the imidazole ring is activated towards electrophilic substitution, but harsh conditions could lead to decomposition or side products. The long reaction time ensures satisfactory conversion.
Protocol 1: Synthesis of this compound[6]
-
Dissolve 1-methyl-1H-imidazole-2-carbaldehyde (1.0 eq) in deoxygenated DMF.
-
Add N-Bromosuccinimide (NBS) (1.1 eq) to the solution portion-wise.
-
Stir the resulting solution at room temperature (approx. 20°C) for 6 days, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a significant volume of water.
-
Extract the aqueous mixture multiple times with ethyl acetate (EtOAc).
-
Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (eluent: n-heptane/EtOAc gradient) to yield the title compound as a white solid.
Key Synthetic Transformations & Protocols
The dual functionality of this compound allows for a diverse range of synthetic routes. The workflow below illustrates the primary reaction pathways available from this central building block.
Section 1: Palladium-Catalyzed Cross-Coupling at the C4-Position
The carbon-bromine bond at the C4 position is an excellent handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.[1][2]
1.1 Suzuki-Miyaura Coupling
This reaction is a powerful method for creating C(sp²)-C(sp²) bonds by coupling the aryl bromide with an organoboron compound.[6] It is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.[5][6]
Causality of Protocol Choices:
-
Catalyst: A Palladium(0) source is essential. Pd(PPh₃)₄ is a common and effective choice that is often used directly. Alternatively, a Pd(II) source like Pd(OAc)₂ with a phosphine ligand can be used to generate the active Pd(0) species in situ.
-
Base: A base such as K₃PO₄, Cs₂CO₃, or Na₂CO₃ is required for the transmetalation step of the catalytic cycle. The choice of base can significantly impact the reaction rate and yield.[7]
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is typically used. Water is necessary to dissolve the inorganic base, while the organic solvent solubilizes the organic reactants and catalyst.[7]
The diagram below illustrates the fundamental steps of the Suzuki-Miyaura catalytic cycle.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1.0 eq), the desired aryl or vinyl boronic acid (1.1-1.5 eq), and a base such as K₃PO₄ (2.0-3.0 eq).
-
Purge the vessel with an inert gas (Argon or Nitrogen).
-
Add the solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio).
-
Degas the solution by bubbling the inert gas through it for 10-15 minutes.
-
Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.02-0.05 eq).
-
Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., EtOAc).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the residue via column chromatography or recrystallization.
| Entry | Boronic Acid | Base | Catalyst | Typical Yield |
| 1 | Phenylboronic acid | K₃PO₄ | Pd(PPh₃)₄ | Good to Excellent |
| 2 | 4-Fluorophenylboronic acid | Cs₂CO₃ | PdCl₂(dppf) | Excellent[5] |
| 3 | Pyridine-3-boronic acid | Na₂CO₃ | Pd(PPh₃)₄ | Good |
1.2 Sonogashira Coupling
The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond between the aryl bromide and a terminal alkyne.[8] This reaction is exceptionally useful for synthesizing alkynylated heterocycles, which are precursors to many complex molecules and functional materials.[9]
Causality of Protocol Choices:
-
Catalyst System: The classic Sonogashira reaction employs a dual catalyst system: a palladium(0) complex (like Pd(PPh₃)₄) and a copper(I) salt (typically CuI) as a co-catalyst. The copper facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[8]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used. It serves both as the base to deprotonate the terminal alkyne and often as the solvent.
-
Copper-Free Variants: Concerns about residual copper in pharmaceutical intermediates have led to the development of copper-free Sonogashira protocols, which often require specific ligands or conditions to proceed efficiently.[9][10]
Protocol 3: General Procedure for Sonogashira Coupling
-
To a flask, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 eq), and the copper(I) iodide co-catalyst (CuI, 0.04 eq).
-
Seal the flask and purge with an inert gas.
-
Add an anhydrous amine solvent, such as triethylamine.
-
Add the terminal alkyne (1.2 eq) via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-60°C) until completion.
-
Once the reaction is complete, filter the mixture to remove amine salts and concentrate the filtrate.
-
Dissolve the residue in a suitable organic solvent (e.g., DCM or EtOAc) and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Section 2: Reactions at the C2-Carbaldehyde Group
The aldehyde functionality is a versatile handle for chain extension and the introduction of nitrogen-containing substituents through classic carbonyl chemistry.
2.1 Reductive Amination
Reductive amination is a robust and widely used method to convert aldehydes into amines.[11] The reaction proceeds via the in-situ formation of an imine intermediate, which is then reduced to the corresponding amine.[11][12] This one-pot procedure is highly efficient for creating substituted amine derivatives.[13]
Causality of Protocol Choices:
-
Reducing Agent: The choice of reducing agent is critical. Mild hydride reagents like sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) and sodium cyanoborohydride (NaBH₃CN) are preferred.[12][14] They are selective for reducing the protonated imine (iminium ion) intermediate over the starting aldehyde, which prevents the side reaction of aldehyde reduction to an alcohol.[12] NaBH(OAc)₃ is often favored as it is less toxic than cyanoborohydride and effective under mildly acidic conditions.[14]
-
Solvent and pH: The reaction is typically run in solvents like dichloromethane (DCM), dichloroethane (DCE), or tetrahydrofuran (THF).[14] A slightly acidic medium (often achieved by adding acetic acid) is beneficial as it catalyzes imine formation but is not so acidic that it deactivates the amine nucleophile.
Protocol 4: General Procedure for Reductive Amination
-
Dissolve this compound (1.0 eq) and the primary or secondary amine (1.0-1.2 eq) in an anhydrous solvent like DCM or DCE.
-
If desired, add a small amount of acetic acid (0.1-1.0 eq) to catalyze imine formation.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise to the mixture.
-
Continue stirring at room temperature for 2-24 hours, monitoring the reaction progress.
-
Quench the reaction carefully by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the layers and extract the aqueous phase with the organic solvent.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
2.2 Wittig Reaction
The Wittig reaction is a cornerstone of organic synthesis for creating alkenes from carbonyl compounds.[15][16] It involves the reaction of the aldehyde with a phosphorus ylide (phosphorane). This method offers excellent control over the position of the newly formed double bond.
Causality of Protocol Choices:
-
Ylide Generation: The phosphorus ylide is typically generated in situ by treating a phosphonium salt with a strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH).[16][17] For stabilized ylides (e.g., those with an adjacent ester group), a weaker base like NaHCO₃ in an aqueous medium can be sufficient, offering a greener alternative.[18][19]
-
Stereoselectivity: The nature of the ylide dictates the stereochemistry of the resulting alkene. Non-stabilized ylides (e.g., from alkyltriphenylphosphonium salts) generally favor the formation of (Z)-alkenes, while stabilized ylides favor (E)-alkenes.[15]
Protocol 5: General Procedure for Wittig Reaction (using a non-stabilized ylide)
-
Suspend the appropriate alkyltriphenylphosphonium halide salt (1.1 eq) in anhydrous THF or diethyl ether under an inert atmosphere.
-
Cool the suspension to 0°C or -78°C.
-
Add a strong base, such as n-BuLi (1.1 eq), dropwise. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange).
-
Stir the mixture for 30-60 minutes at this temperature.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours or overnight.
-
Quench the reaction with water or a saturated NH₄Cl solution.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify by column chromatography. The triphenylphosphine oxide byproduct can often be removed through careful chromatography or crystallization.
Conclusion
This compound is a powerful and versatile building block. The strategic placement of its bromo and aldehyde functionalities enables chemists to perform sequential, high-yielding transformations. By leveraging modern synthetic methods such as palladium-catalyzed cross-couplings, reductive aminations, and Wittig reactions, researchers can efficiently access a vast chemical space of substituted imidazoles. The protocols and insights provided in this guide are intended to empower scientists in drug discovery and development to fully exploit the synthetic potential of this key intermediate.
References
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Organic Chemistry Portal. (n.d.). Synthesis of imidazoles. Retrieved from [Link]
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Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3939-3954. Retrieved from [Link]
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Various authors. (n.d.). Various synthesis and biological evaluation of some tri-tetra-substituted imidazoles derivatives: A review. PMC - NIH. Retrieved from [Link]
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MDPI. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]
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MySkinRecipes. (n.d.). 4-Bromo-1-methyl-1H-benzo[d]imidazole. Retrieved from [Link]
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Semantic Scholar. (2005). Synthesis of 2,4-diarylimidazoles through suzuki cross-coupling reactions of imidazole. Retrieved from [Link]
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Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
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Robertson, F. J. (2016). A Highly Versatile One-Pot Aqueous Wittig Reaction. World Journal of Chemical Education, 4(5), 101-106. Retrieved from [Link]
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National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
- Google Patents. (n.d.). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
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Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with.... Retrieved from [Link]
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National Institutes of Health. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives.... Retrieved from [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Journal of Chemical Sciences. (n.d.). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (n.d.). A review article on synthesis of imidazole derivatives. Retrieved from [Link]
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YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Retrieved from [Link]
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ResearchGate. (2018). A Review on Heterocyclic: Synthesis and Their Application in Medicinal Chemistry of Imidazole Moiety. Retrieved from [Link]
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ResearchGate. (2025). Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes.... Retrieved from [Link]
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DergiPark. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Retrieved from [Link]
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Application Note: Synthesis of Fused Tetrahydropyrido[4,3-d]imidazoles via the Pictet-Spengler Reaction with 4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde
Abstract
This document provides a comprehensive technical guide for the synthesis of a substituted tetrahydropyrido[4,3-d]imidazole scaffold using the Pictet-Spengler reaction. Fused imidazole heterocycles are privileged structures in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] This protocol details the acid-catalyzed condensation and cyclization of 4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde with a model β-arylethylamine, tryptamine, to yield a novel tricyclic heteroaromatic compound. We provide in-depth mechanistic insights, a step-by-step experimental procedure, characterization data, and troubleshooting advice to enable researchers in drug discovery and organic synthesis to successfully apply this methodology.
Introduction: The Strategic Value of Fused Imidazoles
The imidazole ring is a cornerstone of medicinal chemistry, integral to the function of numerous pharmaceuticals due to its unique electronic properties and ability to participate in hydrogen bonding.[3][4] When fused to other ring systems, the resulting polycyclic architectures, such as tetrahydropyridoimidazoles, offer a rigid, three-dimensional scaffold. This structural rigidity can enhance binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding.[5][6]
The Pictet-Spengler reaction, discovered in 1911, remains a highly efficient and atom-economical method for constructing tetrahydroisoquinoline and tetrahydro-β-carboline skeletons.[7][8] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution (ring closure).[9] Its reliability has made it a mainstay in the synthesis of complex alkaloids and pharmaceutical agents.[10][11] This application note extends the utility of this classic reaction to a less conventional, electron-deficient heteroaromatic aldehyde, providing a direct route to novel scaffolds for drug development programs.
Reaction Mechanism and Rationale
The driving force of the Pictet-Spengler reaction is the formation of a highly electrophilic iminium ion, which is necessary for the subsequent intramolecular cyclization.[7] The reaction proceeds through several distinct steps:
-
Iminium Ion Formation: The reaction is initiated by the acid-catalyzed condensation of the primary amine of tryptamine with the carbonyl group of this compound. Protonation of the aldehyde's carbonyl oxygen activates it for nucleophilic attack by the amine. Subsequent dehydration leads to the formation of a Schiff base, which is in equilibrium with its protonated form, the electrophilic iminium ion.
-
Intramolecular Electrophilic Aromatic Substitution (SEAr): The electron-rich C3 position of the indole ring of tryptamine acts as the nucleophile, attacking the electrophilic carbon of the iminium ion. This is the key ring-closing step. While indoles are highly nucleophilic and often react under mild conditions, the presence of an electron-deficient imidazole may require slightly more forcing conditions to facilitate this step.[7][12]
-
Rearomatization: A final deprotonation step restores the aromaticity of the indole system, yielding the final tetrahydropyrido[4,3-d]imidazole product (a tetrahydro-β-carboline analog).
A variety of Brønsted acids, such as trifluoroacetic acid (TFA), hydrochloric acid (HCl), and p-toluenesulfonic acid (TsOH), can be used to catalyze the reaction.[10] The choice of acid and solvent can significantly impact reaction rates and yields. Aprotic solvents are often preferred as they can lead to superior yields compared to protic media.[7]
Caption: Figure 1: Pictet-Spengler Reaction Mechanism.
Experimental Protocol
This section provides detailed procedures for the synthesis of the starting aldehyde and the subsequent Pictet-Spengler cyclization.
Synthesis of this compound
-
Rationale: The starting aldehyde is not widely available commercially and requires synthesis. A common method is the direct bromination of 1-methyl-1H-imidazole-2-carbaldehyde using N-Bromosuccinimide (NBS).[13] DMF is used as a solvent that facilitates the electrophilic substitution.
-
Materials:
-
1-methyl-1H-imidazole-2-carbaldehyde (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 1-methyl-1H-imidazole-2-carbaldehyde (e.g., 10.0 g, 90.8 mmol) in deoxygenated DMF (300 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Add N-Bromosuccinimide (17.8 g, 100 mmol) to the solution in one portion.
-
Stir the resulting solution at room temperature (20-25 °C) for 6 days. Monitor the reaction progress by TLC or LC-MS.[13]
-
Upon completion, pour the reaction mixture into deionized water (750 mL).
-
Extract the aqueous mixture with Ethyl Acetate (4 x 200 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (eluent: n-heptane/EtOAc = 4/1) to yield the title compound as a white solid.[13]
-
Pictet-Spengler Reaction Protocol
-
Rationale: This protocol uses Trifluoroacetic Acid (TFA) as a strong acid catalyst to promote iminium ion formation and cyclization. Dichloromethane (DCM) is chosen as an inert aprotic solvent. The reaction is conducted at reflux to provide sufficient thermal energy for the cyclization involving the moderately activated imidazole system.
-
Materials:
-
This compound (1.0 eq)
-
Tryptamine (1.05 eq)
-
Trifluoroacetic Acid (TFA) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (e.g., 1.0 g, 5.29 mmol) and tryptamine (0.89 g, 5.55 mmol).
-
Add anhydrous DCM (50 mL) and stir until all solids are dissolved.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add Trifluoroacetic Acid (0.48 mL, 6.35 mmol) dropwise to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux (approx. 40 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 12-24 hours).
-
Cool the reaction mixture to room temperature and quench by slowly adding saturated NaHCO₃ solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution with DCM/Methanol) to afford the desired tetrahydropyrido[4,3-d]imidazole product.
-
Characterization and Expected Results
The successful synthesis of the target compound, 8-bromo-7-methyl-2,3,4,7-tetrahydro-1H-pyrido[3',4':4,5]imidazo[1,2-a]indole, should be confirmed by standard spectroscopic techniques.[14][15]
| Parameter | Expected Value/Observation | Rationale |
| Yield | 50-70% | Reflects typical yields for Pictet-Spengler reactions with heteroaromatic aldehydes. |
| Appearance | Off-white to pale yellow solid | Common for polycyclic aromatic compounds. |
| ¹H NMR | Indolic N-H (singlet, ~10-11 ppm), Imidazole C-H (singlet, ~7.5-8.0 ppm), Aromatic protons (multiplets, ~7.0-7.5 ppm), N-CH₃ (singlet, ~3.9 ppm), Aliphatic protons (multiplets, 2.8-4.5 ppm) | Diagnostic peaks confirm the formation of the fused ring system. |
| ¹³C NMR | ~10-12 distinct signals in the aromatic (~110-140 ppm) and aliphatic (~20-55 ppm) regions. | Confirms the carbon skeleton of the product. |
| HRMS (ESI+) | Calculated m/z for C₁₅H₁₅BrN₄ [M+H]⁺: 331.0502 | High-resolution mass spectrometry provides unambiguous confirmation of the elemental composition. |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | Insufficiently acidic conditions; Low reaction temperature. | Increase the amount of TFA (up to 2-3 eq). Consider a stronger acid like methanesulfonic acid. Increase reaction temperature or use microwave irradiation.[10] |
| Formation of Side Products | Decomposition of starting materials or product under strong acid. | Reduce the amount of acid or switch to a milder catalyst (e.g., TsOH). Perform the reaction at a lower temperature for a longer duration. |
| Incomplete Reaction | Steric hindrance or deactivation of the indole ring. | Increase reaction time. If the tryptamine is substituted with electron-withdrawing groups, more forcing conditions (higher temp, stronger acid) may be required.[12] |
| Purification Difficulties | Product is highly polar and streaks on silica gel. | Add a small amount of triethylamine (0.5-1%) to the chromatography eluent to deactivate the silica. Consider reverse-phase chromatography if the compound is sufficiently soluble. |
Experimental Workflow Visualization
The following diagram outlines the complete workflow from starting materials to the final, characterized product.
Caption: Figure 2: Experimental Workflow.
Conclusion
The Pictet-Spengler reaction is a powerful tool for the synthesis of complex heterocyclic scaffolds. This application note demonstrates its successful application to the reaction of this compound with tryptamine, providing a reliable and scalable protocol for accessing novel tetrahydropyrido[4,3-d]imidazole derivatives. The resulting structures are of significant interest for fragment-based and lead optimization campaigns in drug discovery. The detailed protocol and troubleshooting guide provided herein should serve as a valuable resource for researchers in the field.
References
-
Wikipedia. Pictet–Spengler reaction. [Online] Available at: [Link]
-
D'Agostino, M., et al. (2020). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 25(3), 414. [Online] Available at: [Link]
-
ResearchGate. The mechanism of the Pictet–Spengler reaction. [Online] Available at: [Link]
-
Omae, S., et al. (2022). Enantioselective Pictet–Spengler Reaction of Acyclic α-Ketoesters Using Chiral Imidazoline-Phosphoric Acid Catalysts. Organic Letters, 24(5), 1086–1091. [Online] Available at: [Link]
-
Chambers, R. D., et al. (2005). Tetrahydropyrido[3,4-b]pyrazine Scaffolds from Pentafluoropyridine. The Journal of Organic Chemistry, 70(16), 6436–6443. [Online] Available at: [Link]
-
Al-Ostoot, F. H., et al. (2024). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. Molecules, 29(11), 2496. [Online] Available at: [Link]
-
Kumar, A., et al. (2024). Key heterocyclic moieties for the next five years of drug discovery and development. Journal of Biomolecular Structure and Dynamics, 1-15. [Online] Available at: [Link]
-
DePaul University. (2018). Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Digital Commons@DePaul. [Online] Available at: [Link]
-
Van der Veken, P., et al. (2021). Deploying Pictet–Spengler Reactions to Access Constrained Aromatic Amino Acids. The Journal of Organic Chemistry, 86(22), 16035–16045. [Online] Available at: [Link]
-
PubMed. Tetrahydropyrido[3,4-b]pyrazine scaffolds from pentafluoropyridine. [Online] Available at: [Link]
-
Le-Phuc, T., et al. (2020). Highly Acidic Electron-Rich Brønsted Acids Accelerate Asymmetric Pictet–Spengler Reactions by Virtue of Stabilizing Cation–π Interactions. Journal of the American Chemical Society, 142(10), 4847–4857. [Online] Available at: [Link]
-
ResearchGate. Imidazole-based drugs and drug discovery: Present and future perspectives. [Online] Available at: [Link]
-
National Institutes of Health. The Pictet-Spengler Reaction Updates Its Habits. [Online] Available at: [Link]
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ResearchGate. Synthesis, spectral characterization and biological screening of some newly synthesized Imidazoles. [Online] Available at: [Link]
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ResearchGate. Scope of the aqueous Pictet-Spengler reaction using tryptamine and four different aldehydes facilitated by l-tartaric acid. [Online] Available at: [Link]
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Singh, M., et al. (2024). Synthesis of imidazole-fused nitrogen-bridgehead heterocycles catalysed by lipase and their antifungal and antimicrobial bioactivity. RSC Advances, 14(8), 5410-5418. [Online] Available at: [Link]
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DePaul University. (2018). Chemical Reaction Kinetics of the Pictet-Spengler Reaction. [Online] Available at: [Link]
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National Institutes of Health. Spectroscopic characterization and assessment of microbiological potential of 1,3,4-thiadiazole derivative showing ESIPT dual fluorescence enhanced by aggregation effects. [Online] Available at: [Link]
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Ghorbani, S., et al. (2022). A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. Journal of the American Chemical Society, 144(34), 15511–15522. [Online] Available at: [Link]
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Taylor, R. D., et al. (2024). An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013–2023). Journal of Medicinal Chemistry. [Online] Available at: [Link]
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ResearchGate. Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. [Online] Available at: [Link]
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Application Notes and Protocols for Suzuki Coupling Reactions of 4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde
Introduction: The Strategic Importance of Substituted Imidazoles
The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents due to its diverse biological activities. The targeted synthesis of substituted imidazoles, such as 4-aryl-1-methyl-1H-imidazole-2-carbaldehydes, is of paramount importance for the development of novel pharmaceuticals. The Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for forging carbon-carbon bonds, enabling the precise installation of aryl and heteroaryl moieties onto the imidazole scaffold.
This guide provides a co[1][2][3]mprehensive overview and detailed protocols for the successful execution of Suzuki coupling reactions with 4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde. We will delve into the mechanistic underpinnings of the reaction, offer optimized protocols, and provide troubleshooting guidance to empower researchers in their synthetic endeavors.
Mechanistic Insights: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The fundamental steps inc[4]lude oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound, forming a Pd(II) intermediate. This is often the rate-determining step of the reaction. The electron-rich nature [4]of the phosphine ligands on the palladium catalyst promotes this oxidative addition.
-
Transmetalation: [5] In this key step, the organic group from the boronic acid is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic borate species. The choice of base is cri[6][7]tical and can significantly influence the reaction's efficiency.
-
Reductive Eliminat[7][8]ion: The final step involves the formation of the new carbon-carbon bond as the coupled product is expelled from the palladium complex, regenerating the active Pd(0) catalyst to re-enter the catalytic cycle.
Visualizing [4]the Catalytic Cycle
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Optimized Protocol for the Suzuki Coupling of this compound
This protocol provides a reliable starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization of specific parameters may be necessary for different boronic acid coupling partners.
Materials and Reagents
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Solvent (e.g., Dioxane/H₂O, Toluene, DMF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is crucial to prevent oxidation of the palladium catalyst.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the flask under a positive flow of inert gas.
-
Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe. The use of a mixed solvent system often improves the solubility of both the organic and inorganic reagents.
-
-
Reaction Execution[9]:
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 4-aryl-1-methyl-1H-imidazole-2-carbaldehyde.
-
Data Presentation: A Comparative Analysis of Reaction Conditions
The choice of catalyst, base, and solvent significantly impacts the yield and purity of the Suzuki coupling product. The following table summarizes representative conditions for the coupling of heteroaryl bromides, providing a framework for optimization.
| Catalyst (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 75-90 | |
| PdCl₂(dppf) (3) | C[1]s₂CO₃ (2.5) | Toluene/H₂O (10:1) | 100 | 80-95 | |
| Pd(OAc)₂ (2) / SPho[2]s (4) | K₃PO₄ (3) | Dioxane | 80 | 85-98 | |
| Pd/C (10) | NaOH (2) [10] | CPME/H₂O (1:1) | Reflux | 70-85 |
Note: Yields are illu[8]strative and will vary depending on the specific arylboronic acid used.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure proper degassing of solvents and use of an inert atmosphere. Consider using a pre-catalyst or a more robust ligand. |
| Insufficiently stro[5]ng base | Switch to a stronger base such as K₃PO₄ or Cs₂CO₃. | |
| Low reaction temper[8]ature | Increase the reaction temperature, potentially utilizing microwave heating for faster reaction times. | |
| Formation of Side P[10][11]roducts (e.g., Homocoupling) | Decomposition of boronic acid | Use a slight excess of the boronic acid (1.2-1.5 eq). Ensure the boronic acid is of high purity. Consider converting the boronic acid to a more stable boronate ester. |
| Catalyst decomposit[12]ion | Use a more stable ligand or pre-catalyst. Lower the catalyst loading if possible. | |
| Difficulty in Purification | Co-elution of product and byproducts | Optimize the chromatographic conditions (solvent system, silica gel type). Consider recrystallization as an alternative purification method. |
Experimental Workflow Visualization
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Application Notes & Protocols: Strategic N-Arylation of 4-Bromo-1H-Imidazole Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of N-Aryl Imidazoles
The N-arylated imidazole framework is a privileged scaffold in medicinal chemistry and materials science. These structures are integral components of numerous biologically active compounds, including tyrosine kinase inhibitors, serotonin receptor antagonists, and antifungal agents.[1][2][3] The 4-bromo-1H-imidazole derivative, in particular, serves as a versatile building block, where the bromine atom provides a handle for subsequent functionalization, while the N-H bond presents a key site for introducing aryl diversity.
The synthesis of N-aryl-4-bromoimidazoles is a critical transformation, yet it is not without its challenges. The selection of an appropriate synthetic strategy is paramount to achieving high yields, ensuring regioselectivity, and maintaining functional group tolerance. This guide provides an in-depth analysis and detailed protocols for the two most powerful and widely adopted methodologies for this transformation: ligand-accelerated Copper-Catalyzed N-Arylation (an evolution of the Ullmann condensation) and Palladium-Catalyzed N-Arylation (Buchwald-Hartwig amination).[4][5] We will explore the mechanistic underpinnings of each approach, the causality behind experimental choices, and provide actionable, field-proven protocols.
Part 1: Copper-Catalyzed N-Arylation: The Modern Ullmann Condensation
Conceptual Framework: From Stoichiometric Copper to Catalytic Precision
The classical Ullmann condensation, requiring harsh reaction conditions and stoichiometric amounts of copper, has been largely supplanted by modern, ligand-assisted catalytic variants.[3][6] The introduction of specific ligands, typically chelating diamines or phenanthrolines, has revolutionized this reaction by stabilizing the copper catalyst, increasing its solubility, and accelerating the key steps of the catalytic cycle.[6][7][8] This allows the reaction to proceed under significantly milder conditions with low catalyst loadings, dramatically expanding its substrate scope and functional group compatibility.
The currently accepted mechanism for these reactions involves a Cu(I) species as the active catalyst. The cycle is initiated by the coordination of a ligand and the imidazole substrate to the Cu(I) center, followed by deprotonation by a base to form a copper-imidazolide intermediate. This intermediate then undergoes oxidative addition with the aryl halide, followed by reductive elimination to furnish the N-arylated imidazole product and regenerate the active Cu(I) catalyst.[7][9]
Visualizing the Mechanism: Copper-Catalyzed N-Arylation Cycle
Caption: Experimental workflow for a typical copper-catalyzed N-arylation reaction.
Step-by-Step Methodology:
-
Reagent Preparation: To an oven-dried Schlenk tube or reaction vial, add 4-bromo-1H-imidazole (1.0 equiv), the desired aryl halide (1.2 equiv), cesium carbonate (Cs₂CO₃, 2.0 equiv), copper(I) iodide (CuI, 0.05 equiv, 5 mol%), and 4,7-dimethoxy-1,10-phenanthroline (0.10 equiv, 10 mol%).
-
Inert Atmosphere: Seal the vessel with a septum or screw cap. Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous, degassed dioxane or toluene (to make a ~0.2 M solution with respect to the imidazole) via syringe.
-
Reaction: Place the vessel in a preheated oil bath or heating block at 110 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting imidazole is consumed.
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove insoluble inorganic salts, washing the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-aryl-4-bromoimidazole product.
Data Summary: Representative Copper-Catalyzed N-Arylations
| Entry | Aryl Halide | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Iodobenzene | 4,7-Dimethoxy-1,10-phenanthroline | Cs₂CO₃ | Butyronitrile | 110 | 98 (with 0.05% Cu) | [10] |
| 2 | 2-Bromotoluene | 4,7-Dimethoxy-1,10-phenanthroline | Cs₂CO₃ | Butyronitrile | 110 | 85 | [10] |
| 3 | 4-Bromoanisole | 4,7-Dimethoxy-1,10-phenanthroline | Cs₂CO₃ | Butyronitrile | 110 | 94 | [10][11] |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | 4,7-Dimethoxy-1,10-phenanthroline | Cs₂CO₃ | Butyronitrile | 110 | 92 | [11] |
Part 2: Palladium-Catalyzed N-Arylation: The Buchwald-Hartwig Amination
Conceptual Framework: A Powerful and General Approach
The Buchwald-Hartwig amination is one of the most powerful and versatile methods for constructing C-N bonds in modern organic synthesis. [12][13]Its broad substrate scope, excellent functional group tolerance, and generally high yields have made it a go-to method for N-arylation. The catalytic cycle is well-understood and involves the oxidative addition of an aryl halide to a Pd(0) complex, coordination of the amine (or in this case, imidazole), deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst. [12][14]
The "Imidazole Problem": A Critical Mechanistic Insight
A unique challenge arises when applying the Buchwald-Hartwig reaction to imidazoles. Imidazoles themselves can act as ligands for palladium, competing with the desired phosphine ligand. This can inhibit the formation of the catalytically active L-Pd(0) species, effectively poisoning the catalyst before the reaction can begin. [3][15][16][17] The Solution: Catalyst Pre-activation. Groundbreaking work has shown that this inhibition can be completely overcome by a simple but crucial modification to the experimental protocol: pre-activation . By heating the palladium source (e.g., Pd₂(dba)₃) and the phosphine ligand together in the solvent before the addition of the imidazole, the active L-Pd(0) complex is formed without interference. Once formed, this complex is stable and is not displaced by the imidazole, allowing the catalytic cycle to proceed efficiently. [3][15][16]
Visualizing the Mechanism: Buchwald-Hartwig Amination Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig N-arylation of an imidazole (R-H).
Key Experimental Parameters: A Scientist's Guide to Optimization
-
Palladium Source: Palladium(0) sources like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Pd(dba)₂ are common. Pd(II) sources like palladium(II) acetate (Pd(OAc)₂) can also be used, as they are reduced in situ by the phosphine ligand. [13][18]* Ligand Selection: The choice of ligand is paramount. For N-heterocycles, bulky, electron-rich biarylmonophosphine ligands are the state-of-the-art. Ligands like BrettPhos or tBuDavePhos are highly effective as they promote the typically difficult reductive elimination step from the electron-rich imidazole adduct. [14][19]* Base: A strong, non-nucleophilic base is required. Alkali metal alkoxides like sodium tert-butoxide (NaOt-Bu) or bis(trimethylsilyl)amides like lithium bis(trimethylsilyl)amide (LHMDS) are frequently used. [20][21]* Solvent: Anhydrous aprotic solvents such as tetrahydrofuran (THF), dioxane, or toluene are standard. The choice can influence reaction rates and solubility. [20][21]
Detailed Protocol 2: Palladium-Catalyzed N-Arylation with Catalyst Pre-activation
This protocol is based on the optimized, inhibition-avoiding methods developed for the N-arylation of unsymmetrical imidazoles. [3][15][20][21]
Visualizing the Workflow: Protocol 2 with Pre-activation
Caption: Experimental workflow for Pd-catalyzed N-arylation highlighting the critical catalyst pre-activation step.
Step-by-Step Methodology:
-
Catalyst Pre-activation: In a small, dry vial under inert atmosphere, combine Pd₂(dba)₃ (0.0075 equiv, 1.5 mol% Pd) and the biarylphosphine ligand (e.g., BrettPhos, 0.018 equiv, 1.8 mol%). Add a portion of the total anhydrous, degassed solvent (e.g., THF or toluene). Seal the vial and heat it in a heating block at 100-120 °C for 3-5 minutes. A color change is often observed as the active catalyst forms.
-
Main Reaction Setup: In a separate, larger oven-dried reaction vessel, add the 4-bromo-1H-imidazole (1.0 equiv), the aryl amine (1.2 equiv), and the base (e.g., LHMDS, 2.2 equiv).
-
Inert Atmosphere & Solvent: Seal the main vessel, place it under an inert atmosphere, and add the remaining anhydrous, degassed solvent.
-
Reaction Initiation: Using a syringe, transfer the pre-activated catalyst solution from the small vial into the main reaction vessel containing the substrate mixture.
-
Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring for 5-12 hours.
-
Monitoring & Workup: Monitor the reaction to completion by TLC or LC-MS. Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride. Proceed with a standard extractive workup and silica gel chromatography as described in Protocol 1.
Data Summary: Representative Palladium-Catalyzed Aminations of 4-Bromo-1H-imidazole
| Entry | Amine Coupling Partner | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Aniline | L3* | LHMDS | THF | RT | 77 | [21] |
| 2 | 4-Methoxyaniline | L4 | LHMDS | THF | 60 | 90 | [20] |
| 3 | 4-(Trifluoromethyl)aniline | L4 | LHMDS | THF | 60 | 85 | [20] |
| 4 | 3-Amino-5-(trifluoromethyl)pyridine | L4** | LHMDS | THF | 60 | 81 | [20] |
*L3 and L4 are specific biarylphosphine ligands described in the cited literature.
Part 3: Alternative & Modern Approaches
While copper- and palladium-catalyzed reactions are the dominant methods, researchers should be aware of emerging techniques that offer distinct advantages.
-
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from many hours to minutes. [22][23]This is due to efficient and uniform heating of the polar reaction mixture. [24][25]Both copper- and palladium-catalyzed N-arylations have been successfully adapted to microwave conditions, often providing higher yields and cleaner reaction profiles. [24][26]* Heterogeneous Catalysis: For process and green chemistry applications, the development of heterogeneous catalysts is of high interest. Using catalysts supported on materials like aluminum oxy-hydroxide (Pd/AlO(OH)) allows for easy removal of the catalyst from the reaction mixture by simple filtration and offers the potential for catalyst recycling. [27]
Conclusion
The N-arylation of 4-bromo-1H-imidazole derivatives is a cornerstone transformation for accessing a vast chemical space of high-value compounds. Researchers have two powerful, complementary catalytic systems at their disposal.
-
Copper-catalyzed methods , particularly with modern phenanthroline ligands, offer a cost-effective, robust, and highly efficient route, especially for aryl halides.
-
Palladium-catalyzed Buchwald-Hartwig amination provides exceptional versatility and functional group tolerance. The critical insight of catalyst pre-activation has unlocked the full potential of this method for imidazole substrates, transforming a previously challenging reaction into a reliable and high-yielding process.
The choice between these methodologies will depend on substrate scope, cost considerations, and desired reaction conditions. By understanding the underlying mechanisms and the rationale for each experimental parameter, scientists can confidently select, optimize, and troubleshoot these essential protocols to accelerate their research and development programs.
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- 24. Sci-Hub. Microwave-assisted solvent-free N-arylation of imidazole and pyrazole / Tetrahedron Letters, 2009 [sci-hub.ru]
- 25. benthamscience.com [benthamscience.com]
- 26. Microwave-assisted preparation of polysubstituted imidazoles using Zingiber extract synthesized green Cr2O3 nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 27. biomedres.us [biomedres.us]
Strategic Derivatization of the Aldehyde Functional Group in 4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde: Protocols and Applications
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The strategic location of its aldehyde, bromo, and N-methylated imidazole functionalities provides a rich platform for molecular elaboration. This application note provides a comprehensive technical guide on the principal strategies for derivatizing the aldehyde group. We present detailed, field-tested protocols for key transformations including reductive amination, Knoevenagel condensation, Wittig olefination, oxidation, and reduction. Each protocol is accompanied by mechanistic insights, discussions on experimental design, and troubleshooting guides to empower researchers in drug discovery and chemical synthesis to leverage this scaffold's full potential.
Introduction: The Strategic Value of the Imidazole Scaffold
The imidazole ring is a privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs and biologically active molecules. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a cornerstone of modern medicinal chemistry. The subject of this guide, this compound, is a particularly valuable intermediate. The aldehyde at the C2 position serves as a versatile chemical handle for introducing diverse functionalities, while the bromine atom at C4 offers a site for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for orthogonal synthetic strategies.[1]
This guide focuses exclusively on the chemical transformations of the C2-carbaldehyde group, providing a toolkit of reliable methods to expand molecular diversity from this core structure. Understanding the causality behind protocol choices is critical; the electron-withdrawing nature of the imidazole ring, modulated by the N-methyl group, directly influences the reactivity of the aldehyde, a factor considered in the design of the following protocols.
Reductive Amination: Forging Critical C-N Bonds
Reductive amination is arguably the most robust and widely used method for converting aldehydes into amines, which are fundamental components of countless pharmaceutical agents. The process involves the initial formation of a Schiff base (imine) intermediate upon reaction with a primary or secondary amine, followed by in-situ reduction to the stable amine product.[2]
Causality & Experimental Choice: The direct, one-pot nature of this reaction is highly efficient. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice over other hydrides like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). Its mildness tolerates a wider range of functional groups, and it is effective under slightly acidic conditions which favor imine formation without significantly reducing the starting aldehyde. Catalytic hydrogenation is another powerful, scalable alternative, particularly in industrial settings.[3][4]
Protocol 2.1: Reductive Amination using NaBH(OAc)₃
Principle: A primary or secondary amine is condensed with the aldehyde to form an iminium ion, which is then selectively reduced by sodium triacetoxyborohydride.
Materials & Reagents:
| Reagent/Material | Grade | Supplier Example |
| This compound | >95% | Sigma-Aldrich |
| Selected Primary/Secondary Amine (e.g., Aniline) | Reagent Grade | VWR, Fisher |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Synthesis Grade | Combi-Blocks |
| Dichloromethane (DCM), Anhydrous | Anhydrous, >99.8% | Acros Organics |
| Acetic Acid (Glacial) | ACS Grade | Fisher |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | N/A | Lab Prepared |
| Magnesium Sulfate (MgSO₄), Anhydrous | Laboratory Grade | VWR |
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolve the aldehyde in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Add the selected primary or secondary amine (1.1 eq) to the solution.
-
If the amine is used as a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (1.2 eq) to liberate the free amine.
-
Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate imine formation. Stir the mixture at room temperature for 30-60 minutes.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the stirring mixture. Note: The addition may cause slight effervescence.
-
Allow the reaction to stir at room temperature for 4-16 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by adding saturated NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography (typically using a hexane/ethyl acetate or DCM/methanol gradient).
Self-Validation & Troubleshooting:
| Observation | Probable Cause | Suggested Solution |
| Starting aldehyde remains after 16h | Incomplete imine formation or inactive reductant | Add another 0.5 eq of the amine and 0.5 eq of NaBH(OAc)₃. Ensure anhydrous conditions. |
| Formation of dialkylated product (with 1° amines) | Imine is reacting with the product amine | Use a slight excess (1.1-1.2 eq) of the primary amine. Do not use a large excess. |
| Low yield | Hydrolysis of imine intermediate | Ensure all reagents and solvents are anhydrous. Minimize reaction time once imine is formed before adding the reductant. |
Visualization of Workflow:
Caption: Workflow for Reductive Amination.
Knoevenagel Condensation: Constructing α,β-Unsaturated Systems
The Knoevenagel condensation is a cornerstone of C-C bond formation, reacting an aldehyde with an "active methylene" compound (a CH₂ group flanked by two electron-withdrawing groups) in the presence of a weak base.[5] This reaction is exceptionally useful for synthesizing electron-deficient alkenes, which are valuable Michael acceptors and precursors for more complex heterocyclic systems.
Causality & Experimental Choice: The reaction is catalyzed by a base, which deprotonates the active methylene compound to form a nucleophilic enolate.[6] Piperidine is a classic and effective catalyst, acting as both a base and a shuttle for proton transfers. The choice of solvent can be critical; using a solvent like toluene or benzene with a Dean-Stark trap allows for the azeotropic removal of water, driving the equilibrium towards the dehydrated product. For greener protocols, ionic liquids or solvent-free conditions have also proven effective.[7][8]
Protocol 3.1: Knoevenagel Condensation with Malononitrile
Principle: A base-catalyzed nucleophilic addition of an active methylene compound to the aldehyde, followed by dehydration to yield an α,β-unsaturated product.
Materials & Reagents:
| Reagent/Material | Grade | Supplier Example |
| This compound | >95% | Sigma-Aldrich |
| Malononitrile | >99% | TCI America |
| Piperidine | >99% | Acros Organics |
| Toluene | Anhydrous | Fisher |
| Ethyl Acetate | ACS Grade | VWR |
| Hexanes | ACS Grade | VWR |
Step-by-Step Methodology:
-
Set up a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser under an inert atmosphere.
-
Add this compound (1.0 eq) and toluene (to 0.2 M concentration) to the flask.
-
Add malononitrile (1.05 eq).
-
Add piperidine (0.1 eq) as the catalyst.
-
Heat the reaction mixture to reflux (approx. 110 °C for toluene).
-
Monitor the reaction by observing water collection in the Dean-Stark trap and by TLC/LC-MS. The reaction is typically complete within 2-6 hours.
-
Once complete, cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1 M HCl to remove the piperidine catalyst, followed by water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
The product often precipitates upon concentration. If not, purify by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or by flash column chromatography.
Self-Validation & Troubleshooting:
| Observation | Probable Cause | Suggested Solution |
| Slow or incomplete reaction | Insufficient water removal or catalyst activity | Ensure the Dean-Stark trap is functioning correctly. An additional 0.05 eq of piperidine can be added. |
| Formation of Michael addition byproducts | Product is reacting with excess nucleophile | Use a stoichiometric amount of the active methylene compound (1.0-1.05 eq). Do not use a large excess. |
| Darkening of the reaction mixture | Polymerization or decomposition | Reduce the reaction temperature slightly or shorten the reaction time. Ensure the starting aldehyde is pure. |
Visualization of Mechanism:
Caption: Key steps in the Knoevenagel Condensation.
Wittig Reaction: Aldehyde-to-Alkene Conversion
The Wittig reaction is a powerful and reliable method for synthesizing alkenes by reacting an aldehyde with a phosphorus ylide (a Wittig reagent).[9][10] This reaction is highly valuable for installing vinyl groups, which can participate in subsequent reactions like olefin metathesis or serve as key pharmacophores.
Causality & Experimental Choice: The reaction proceeds through a [2+2] cycloaddition between the ylide and the aldehyde to form a transient oxaphosphetane intermediate, which then collapses to the alkene and triphenylphosphine oxide.[11] The stereochemical outcome (E vs. Z alkene) is a critical consideration.
-
Non-stabilized ylides (e.g., from alkyl halides) are highly reactive, form oxaphosphetanes irreversibly, and typically yield predominantly the Z-alkene.
-
Stabilized ylides (e.g., where the carbanion is stabilized by an adjacent ester or ketone) are less reactive, the initial addition can be reversible, and they favor the thermodynamically more stable E-alkene.[12]
The choice of base for generating the ylide from its phosphonium salt precursor is crucial and depends on the acidity of the proton alpha to the phosphorus. Strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are common.[13]
Protocol 4.1: Wittig Olefination with a Non-Stabilized Ylide
Principle: An alkyltriphenylphosphonium salt is deprotonated with a strong base to form a phosphorus ylide, which then reacts with the aldehyde to form an alkene.
Materials & Reagents:
| Reagent/Material | Grade | Supplier Example |
| Methyltriphenylphosphonium Bromide | >98% | Sigma-Aldrich |
| n-Butyllithium (n-BuLi) | 1.6 M or 2.5 M in hexanes | Acros Organics |
| Tetrahydrofuran (THF), Anhydrous | Anhydrous, >99.9% | Fisher |
| This compound | >95% | Combi-Blocks |
| Saturated Ammonium Chloride (NH₄Cl) Solution | N/A | Lab Prepared |
Step-by-Step Methodology:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add methyltriphenylphosphonium bromide (1.1 eq).
-
Add anhydrous THF to suspend the salt (concentration approx. 0.2 M).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium solution (1.05 eq) dropwise via syringe. The mixture will turn a characteristic deep yellow or orange color upon formation of the ylide.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.
-
Cool the ylide solution back down to 0 °C.
-
In a separate flame-dried flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF.
-
Add the aldehyde solution dropwise to the cold, stirring ylide solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS indicates consumption of the aldehyde.
-
Carefully quench the reaction by the slow addition of saturated NH₄Cl solution.
-
Extract the product with ethyl acetate (3x). The triphenylphosphine oxide byproduct can be partially removed by washing with cold hexanes or by careful chromatography.
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Self-Validation & Troubleshooting:
| Observation | Probable Cause | Suggested Solution |
| No ylide formation (no color change) | Wet phosphonium salt or THF; degraded n-BuLi | Dry the phosphonium salt under vacuum. Use freshly opened anhydrous THF. Titrate the n-BuLi solution before use. |
| Low yield of alkene | Ylide decomposition or side reactions | Perform the reaction at lower temperatures (e.g., -78 °C to 0 °C). Add the aldehyde solution slowly. |
| Difficulty separating from Ph₃P=O | High polarity and similar Rf to some products | Triturate the crude solid with a non-polar solvent like ether or hexanes to precipitate some of the oxide. Optimize chromatography. |
Oxidation and Reduction: Modulating the Oxidation State
Simple oxidation or reduction of the aldehyde provides rapid access to two other critical functional groups: the carboxylic acid and the primary alcohol.
Oxidation to a Carboxylic Acid
Principle: The aldehyde is oxidized to the corresponding carboxylic acid. Pinnick oxidation (using sodium chlorite, NaClO₂) is an extremely mild and efficient method that tolerates most functional groups.
Protocol: In a buffered solution (e.g., t-butanol, water, and 2-methyl-2-butene as a chlorine scavenger), treat the aldehyde with sodium dihydrogen phosphate (NaH₂PO₄) followed by sodium chlorite (NaClO₂). The reaction is typically fast and clean, yielding 4-bromo-1-methyl-1H-imidazole-2-carboxylic acid, a valuable intermediate for amide couplings.[14][15]
Reduction to an Alcohol
Principle: The aldehyde is reduced to a primary alcohol. Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol is the standard, reliable method.[16]
Protocol: Dissolve the aldehyde in methanol at 0 °C and add NaBH₄ portion-wise (1.5 eq). The reaction is usually complete within an hour. A simple acidic workup followed by extraction yields the (4-bromo-1-methyl-1H-imidazol-2-yl)methanol. This alcohol can be used in etherifications or esterifications.
Visualization of Functional Group Interconversion:
Caption: Key derivatizations from the central aldehyde scaffold.
Safety and Handling
This compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[17] Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
References
-
Meng-Yang Chang, et al. (2023). Knoevenagel Condensation of Acetonedicarboxylates with Aldehydes. ResearchGate.
-
ChemicalBook . (n.d.). This compound synthesis.
-
ChemicalBook . (n.d.). 4-BROMO-1-METHYL-1H-IMIDAZOLE synthesis.
-
Tsumoru Muraoka, et al. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ACS Omega.
-
Wikipedia . (n.d.). Knoevenagel condensation.
-
Pavel A. Dub, et al. (2020). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Catalysts.
-
J&K Scientific LLC . (2021). Knoevenagel Condensation.
-
Organic Chemistry Portal . (n.d.). Knoevenagel Condensation Doebner Modification.
-
M. Vetrichelvan, et al. (2023). Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. Synfacts.
-
MDPI . (2020). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.
-
Organic Chemistry Portal . (n.d.). Amine synthesis by reductive amination (reductive alkylation).
-
Wikipedia . (n.d.). Wittig reaction.
-
The Synthetic Organic Chemistry Portal . (n.d.). Wittig Reaction - Common Conditions.
-
Organic Chemistry Portal . (n.d.). Wittig Reaction.
-
Oleg A. Afanasyev, et al. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry.
-
Chemistry LibreTexts . (2023). Wittig Reaction.
-
Master Organic Chemistry . (2018). Wittig Reaction - Examples and Mechanism.
-
PubChem . (n.d.). This compound.
-
PubChem . (n.d.). methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate.
-
PubChem . (n.d.). Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate.
-
ACS Publications . (2021). An Efficient H‑Reduction Protocol for the Synthesis of Novel (Benz)imidazole-allyl Alcohol and Imidazole-1,3-diol Derivatives. ACS Omega.
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- 1. thieme-connect.com [thieme-connect.com]
- 2. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 3. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites - ProQuest [proquest.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
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- 8. Knoevenagel Condensation [organic-chemistry.org]
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- 15. Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate | C7H9BrN2O2 | CID 58326683 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 17. This compound | C5H5BrN2O | CID 12742279 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Reactions of 4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde using TLC and HPLC
These application notes provide detailed methodologies for monitoring the progress of chemical reactions involving 4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde using Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). The protocols are designed for researchers, scientists, and professionals in drug development, offering insights into experimental design and data interpretation.
Introduction: The Importance of Reaction Monitoring
In the synthesis of novel chemical entities, particularly in the pharmaceutical industry, the ability to accurately monitor the progress of a reaction is paramount. It allows for the determination of reaction completion, the identification of intermediates, and the assessment of byproduct formation. This compound is a versatile heterocyclic building block used in the synthesis of various biologically active compounds. Its chemical structure, possessing an aldehyde group and a substituted imidazole ring, presents unique characteristics that must be considered when developing analytical monitoring methods.
This guide provides robust and adaptable protocols for both TLC and HPLC, two of the most common chromatographic techniques employed for reaction monitoring. The choice between these techniques often depends on the required level of detail, with TLC offering a rapid, qualitative assessment and HPLC providing quantitative data with higher resolution.
Chemical Profile: this compound
A foundational understanding of the subject molecule's properties is critical for developing effective analytical methods.
| Property | Value | Source |
| Molecular Formula | C₅H₅BrN₂O | |
| Molecular Weight | 189.01 g/mol | |
| Appearance | White solid | |
| Solubility | Soluble in polar organic solvents like ethyl acetate, methanol, and DMF. | Inferred from synthesis protocols |
The presence of the imidazole ring and the aldehyde group makes the molecule polar. The bromine atom adds to its molecular weight and can influence its chromatographic behavior.
Thin Layer Chromatography (TLC): A Rapid Monitoring Tool
TLC is an indispensable technique for the real-time, qualitative monitoring of chemical reactions.[1][2] Its simplicity, speed, and low cost make it the first line of analysis in many synthetic labs.
The "Why": Causality in TLC Method Design
The separation on a TLC plate is governed by the principle of differential partitioning of analytes between the stationary phase (typically silica gel) and the mobile phase (a solvent or mixture of solvents). For a polar compound like this compound, a normal-phase TLC setup is appropriate, where the stationary phase is polar (silica gel) and the mobile phase is less polar.
The key to a good separation is selecting a mobile phase that provides a significant difference in the retention factor (Rf) between the starting material, intermediates, and the final product. The Rf is a measure of how far a compound travels up the plate. A well-chosen solvent system will result in clear separation of spots, allowing for an unambiguous assessment of the reaction's progress.
Experimental Protocol: TLC Analysis
This protocol provides a starting point for developing a robust TLC method.
Materials:
-
Silica gel 60 F₂₅₄ TLC plates
-
TLC developing chamber
-
Capillary tubes for spotting
-
Mobile Phase: n-heptane and ethyl acetate (EtOAc)
-
Visualization agents (UV lamp, staining solutions)
Step-by-Step Protocol:
-
Plate Preparation: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark the lanes for the starting material (SM), co-spot (C), and reaction mixture (RM).
-
Sample Preparation:
-
Starting Material (SM): Dissolve a small amount of this compound in a suitable solvent (e.g., ethyl acetate or the reaction solvent).
-
Reaction Mixture (RM): Take an aliquot of the reaction mixture and, if necessary, dilute it with a suitable solvent.
-
-
Spotting: Using a capillary tube, apply a small spot of the SM solution to the SM lane and the C lane. Then, apply a small spot of the RM solution to the RM lane and on top of the SM spot in the C lane. The co-spot helps in confirming the identity of the starting material spot in the reaction mixture.
-
Development:
-
Prepare the mobile phase. A good starting point is a 4:1 mixture of n-heptane:EtOAc.[3] This ratio can be adjusted to achieve an optimal Rf for the starting material (ideally between 0.2 and 0.4).
-
Pour a small amount of the mobile phase into the TLC chamber (enough to cover the bottom 0.5 cm). Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors.
-
Carefully place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level. Close the chamber.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
-
Visualization:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
UV Light: Visualize the plate under a UV lamp (254 nm). The imidazole ring is a chromophore and should be UV active, appearing as dark spots on a fluorescent background.[4] Circle the spots with a pencil.
-
Staining: For enhanced visualization, especially for reaction products that may have different UV activity, chemical staining can be employed.
-
Potassium Permanganate Stain: This stain is useful for visualizing compounds that can be oxidized, such as aldehydes.[5] The spots will appear as yellow-brown on a purple background.
-
p-Anisaldehyde Stain: This is a good general-purpose stain that reacts with many functional groups, including aldehydes, to give colored spots upon heating.[5]
-
2,4-Dinitrophenylhydrazine (DNPH) Stain: This stain is highly specific for aldehydes and ketones, forming yellow to orange spots.[6]
-
-
Data Interpretation
By observing the TLC plate, you can assess the reaction's progress:
-
Starting Material Spot: The intensity of this spot in the RM lane should decrease over time.
-
Product Spot(s): New spots, corresponding to the product(s), should appear. These will typically have a different Rf value than the starting material.
-
Reaction Completion: The reaction is considered complete when the starting material spot is no longer visible in the RM lane.
Workflow Diagram
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde
Welcome to the technical support center for the synthesis and optimization of 4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block. Here, we address common challenges and provide in-depth, field-proven insights to help you improve your reaction yield, reduce impurities, and streamline your workflow.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: What is the standard laboratory procedure for synthesizing this compound?
The most commonly cited method involves the direct bromination of 1-methyl-1H-imidazole-2-carbaldehyde using N-Bromosuccinimide (NBS) as the brominating agent in a polar aprotic solvent like N,N-dimethyl-formamide (DMF).[1]
Underlying Principle: This reaction is an electrophilic aromatic substitution. The imidazole ring, while containing electron-withdrawing nitrogen atoms, is still sufficiently electron-rich to react with an electrophilic bromine source like NBS. The formyl group at the C2 position is deactivating, directing the substitution primarily to the C4 or C5 position. The methyl group at N1 provides steric hindrance and electronic influence that favors bromination at the C4 position. NBS is chosen over harsher reagents like elemental bromine (Br₂) to minimize the formation of di- or tri-brominated side products.[2]
A baseline protocol derived from the literature is detailed below. Be aware that this procedure is known for its long reaction time and moderate yield, which the subsequent sections will address how to optimize.[1]
Experimental Protocol 1: Baseline Synthesis
-
Step 1: Reaction Setup
-
Dissolve 1-methyl-1H-imidazole-2-carbaldehyde (1.0 eq, e.g., 10 g, 90 mmol) in deoxygenated DMF (e.g., 300 mL) in a round-bottom flask equipped with a magnetic stirrer.[1]
-
Expert Insight: Deoxygenating the DMF by bubbling nitrogen or argon through it for 15-20 minutes is recommended to prevent oxidative side reactions that can generate colored impurities.
-
-
Step 2: Reagent Addition
-
Add N-Bromosuccinimide (NBS) (1.1 eq, e.g., 17.8 g, 100 mmol) to the solution in one portion.[1]
-
Causality: Using a slight excess of NBS helps to drive the reaction towards completion, but a large excess should be avoided as it increases the risk of over-bromination.
-
-
Step 3: Reaction Execution
-
Step 4: Workup
-
Once the starting material is consumed, quench the reaction by adding water (e.g., 750 mL).[1]
-
Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (EtOAc) (e.g., 4 x 200 mL).[1]
-
Combine the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄).[1]
-
-
Step 5: Purification
-
Filter off the drying agent and remove the solvent in vacuo to yield the crude product.
-
Purify the residue by column chromatography on silica gel using a gradient of n-heptane/EtOAc (e.g., starting from 4:1) to afford the title compound as a white solid. The reported yield for this specific protocol is approximately 40%.[1]
-
FAQ 2: My yield is significantly below 40%. What are the most common causes?
Low yields are a frequent issue. The root cause can typically be traced to incomplete reactions, formation of difficult-to-separate side products, or mechanical losses during workup and purification.
Troubleshooting Low Yields
| Symptom on TLC/LC-MS | Possible Cause | Suggested Solution & Explanation |
|---|---|---|
| Significant amount of starting material remains, even after 6+ days. | Insufficient Reactivity: The reaction is inherently slow at room temperature. The quality of the NBS may also be a factor. | Increase Temperature: Gently heat the reaction to 40-50 °C. Monitor carefully by TLC to ensure the desired product forms faster than side products. Verify Reagent Quality: Use freshly opened or recrystallized NBS. Over time, NBS can decompose, reducing its effectiveness. |
| Multiple new spots are visible, particularly a less polar spot. | Over-bromination: Formation of 4,5-dibromo-1-methyl-1H-imidazole-2-carbaldehyde is a common side reaction.[2] | Control Stoichiometry: Use no more than 1.05-1.1 equivalents of NBS. Adding the NBS portion-wise over time can also help maintain a low concentration, disfavoring the second bromination. |
| Product appears oily or discolored after solvent removal. | Residual DMF: DMF is a high-boiling point solvent and can be difficult to remove completely on a standard rotovap. | Azeotropic Removal/High Vacuum: After initial concentration, add toluene and evaporate again (repeat 2-3 times) to azeotropically remove residual DMF. Use a high-vacuum pump for final drying. Improved Workup: Ensure thorough washing during the aqueous workup to remove as much DMF as possible before concentration. |
| Low mass recovery after column chromatography. | Mechanical Loss: The product may be partially soluble in the aqueous phase during workup. It may also adhere strongly to silica gel. | Optimize Extraction: Saturate the aqueous phase with NaCl (brine) during extraction to decrease the solubility of the organic product and improve partitioning into the ethyl acetate layer. Adjust Column Polarity: If the product is streaking on the column, consider adding 1% triethylamine to the eluent to deactivate the acidic silica gel, which can improve recovery for nitrogen-containing compounds. |
FAQ 3: The 6-day reaction time is impractical. How can I accelerate the synthesis?
The prolonged reaction time is a major bottleneck. Several strategies can be employed to achieve a more practical timeframe.
-
Thermal Acceleration: As mentioned above, increasing the temperature is the most straightforward approach. Run small-scale trials at 40 °C, 50 °C, and 60 °C, monitoring by TLC every few hours to find the optimal balance between reaction rate and side product formation.
-
Solvent Choice: While DMF is commonly used, exploring other polar aprotic solvents like acetonitrile (ACN) could be beneficial. ACN has a lower boiling point, making it easier to remove, and can sometimes alter reaction kinetics favorably.
-
Alternative Brominating Agents: While NBS is preferred for its selectivity, other reagents could be considered with caution. For instance, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) is another source of electrophilic bromine that can sometimes offer different reactivity profiles. A thorough literature search for its use with imidazole systems is recommended before attempting.
Diagram 1: Synthetic Pathway and Key Side Reaction
This diagram illustrates the primary transformation and the most common side reaction, over-bromination.
Caption: Reaction scheme showing the desired bromination and potential over-bromination.
FAQ 4: Are there alternative synthetic routes to this molecule?
Yes. A common strategy in heterocyclic chemistry is to reverse the order of functional group installation. Instead of formylating and then brominating, one could brominate a simpler precursor and then introduce the aldehyde group.
Alternative Strategy: Brominate then Formylate
This approach would involve two steps:
-
Synthesis of 4-Bromo-1-methyl-1H-imidazole: This intermediate can be prepared from 1-methylimidazole via bromination.[3]
-
Formylation: Introduction of the aldehyde group at the C2 position. This is typically the most electron-deficient carbon and can be challenging to functionalize via standard electrophilic substitution. A directed lithiation followed by quenching with an electrophilic formylating agent (like DMF) is a common and effective method.[3]
Causality (Vilsmeier-Haack Consideration): The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic and heteroaromatic compounds using a Vilsmeier reagent (formed from POCl₃ and DMF).[4][5][6] However, the imidazole ring is only moderately electron-rich, and the presence of an electron-withdrawing bromine atom would further deactivate the ring, making a standard Vilsmeier-Haack reaction difficult. Therefore, a metal-halogen exchange (lithiation) followed by formylation is a more robust and predictable approach for this specific substrate.[3][7]
Diagram 2: Comparison of Synthetic Strategies
This flowchart outlines the two logical pathways to the target molecule.
Sources
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Buy 4,5-Dibromo-1-methyl-1H-imidazole-2-carbaldehyde | 79326-92-4 [smolecule.com]
- 3. 4-BROMO-1-METHYL-1H-IMIDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. 1H-Imidazole-4-carbaldehyde synthesis - chemicalbook [chemicalbook.com]
"common by-products in the synthesis of 4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde"
Welcome to the technical support center for the synthesis of 4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot by-product formation during this critical synthesis. My aim is to provide not just protocols, but the underlying scientific reasoning to empower you to optimize your experimental outcomes.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the synthesis of this compound.
Q1: What is the most common synthetic route to this compound and what are the primary expected by-products?
A1: The most prevalent and direct method is the electrophilic bromination of 1-methyl-1H-imidazole-2-carbaldehyde using a brominating agent such as N-Bromosuccinimide (NBS) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1] While seemingly straightforward, this reaction is often accompanied by the formation of several by-products. The primary impurities to anticipate are:
-
Isomeric By-products: The major regioisomeric by-product is typically 5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde. The electronic properties of the imidazole ring and the directing effects of the substituents influence the position of bromination.
-
Over-brominated Species: 4,5-Dibromo-1-methyl-1H-imidazole-2-carbaldehyde can form if the reaction is not carefully controlled.[2]
-
Unreacted Starting Material: Incomplete conversion will result in the presence of 1-methyl-1H-imidazole-2-carbaldehyde in the final product mixture.
Q2: Why is regioselectivity an issue in the bromination of 1-methyl-1H-imidazole-2-carbaldehyde?
A2: The imidazole ring is an electron-rich heterocycle, making it susceptible to electrophilic attack at multiple positions. The C4 and C5 positions are particularly reactive. The directing influence of the N-methyl and the C2-carbaldehyde groups are not strongly differentiating between the C4 and C5 positions, leading to a mixture of regioisomers. Reaction kinetics and conditions can be subtly altered to favor the desired 4-bromo isomer.[2]
Q3: Are there any stability concerns with the reagents that could lead to by-products?
A3: Yes, the combination of N-Bromosuccinimide (NBS) and DMF can be thermally unstable and should be handled with care.[3] This decomposition can lead to the formation of bromine and other reactive species that may induce non-selective bromination or degradation of the starting material and product. It is advisable to conduct the reaction at or below room temperature and to use deoxygenated solvents to minimize side reactions.[1]
II. Troubleshooting Guide: Identification and Mitigation of By-products
This section provides a detailed, problem-and-solution-oriented approach to common issues encountered during the synthesis.
Issue 1: Presence of a Significant Amount of the 5-Bromo Isomer
Symptoms:
-
NMR analysis of the crude product shows two distinct singlets in the aromatic region for the imidazole ring protons, and two distinct singlets for the methyl groups, indicating a mixture of isomers.
-
LC-MS analysis reveals two peaks with the same mass-to-charge ratio (m/z = 191.2 for [M+H]⁺) but different retention times.[1]
Root Cause Analysis: The formation of the 5-bromo isomer is a kinetically competitive process. Factors that can increase its proportion include elevated reaction temperatures and the specific solvent system used.
Mitigation Strategies:
-
Temperature Control: Maintain a consistent reaction temperature, typically at room temperature (20°C) or slightly below.[1] Avoid any exothermic runaway, especially during the initial addition of NBS.
-
Slow Reagent Addition: Add the NBS portion-wise or as a solution in DMF over an extended period. This keeps the concentration of the electrophile low and constant, favoring the thermodynamically more stable product.
-
Solvent Choice: While DMF is common, exploring other polar aprotic solvents may alter the regioselectivity.
Purification Protocol: Separation of the 4-bromo and 5-bromo isomers is typically achieved via column chromatography on silica gel.
| Parameter | Recommended Conditions |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | A gradient of ethyl acetate in n-heptane or hexane (e.g., starting from 20% EtOAc and gradually increasing).[1] |
| Monitoring | Thin Layer Chromatography (TLC) with UV visualization. |
Issue 2: Formation of Di-brominated By-product
Symptoms:
-
LC-MS analysis shows a peak corresponding to the di-brominated product (m/z around 269/271/273 for the isotopic pattern of two bromine atoms).
-
The ¹H NMR spectrum of the crude product may show a simplified aromatic region if a significant amount of the symmetrical 4,5-dibromo species is formed.
Root Cause Analysis: Over-bromination occurs when an excess of the brominating agent is used or if the reaction is allowed to proceed for too long after the complete consumption of the starting material. The mono-brominated product is still activated towards further electrophilic substitution.
Mitigation Strategies:
-
Stoichiometry Control: Use a slight excess, but no more than 1.1 equivalents, of NBS.[1]
-
Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed.
-
Controlled Addition: As with isomer control, slow addition of NBS helps to prevent localized high concentrations of the brominating agent.
Experimental Workflow: Synthesis and Troubleshooting
Caption: Troubleshooting workflow for the synthesis of this compound.
III. Analytical Methods for Impurity Profiling
A robust analytical method is crucial for accurate identification and quantification of by-products. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the gold standard for this purpose.[4]
Protocol: HPLC-MS for Impurity Profiling
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Detection | UV at 254 nm and ESI-MS in positive ion mode |
| Expected m/z | Starting Material: 111.1; Product/Isomer: 189.0/191.0; Di-bromo: 266.9/268.9/270.9 |
IV. Mechanistic Considerations
Understanding the reaction mechanism provides insight into by-product formation.
By-product Formation Pathway
Caption: Reaction pathways leading to the desired product and common by-products.
This guide provides a comprehensive framework for understanding and troubleshooting the synthesis of this compound. By applying these principles of careful reaction control and robust analytical monitoring, researchers can significantly improve the purity and yield of their target compound.
V. References
-
Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]
-
CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole - Google Patents. (n.d.). Retrieved from
-
Boulton, A. J., & Katritzky, A. R. (1962). Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. Part II. Aqueous bromination of imidazole, 1-methylimidazole and 2-methylimidazole. Journal of the Chemical Society (Resumed), 2083. [Link] (Note: While the direct link is to a ResearchGate entry, the citation refers to the original journal article.)
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative - Google Patents. (n.d.). Retrieved from
-
Podolska, M., Białecka, W., Kulik, A., Kwiatkowska-Puchniarz, B., & Mazurek, A. (2007). HPLC method for separating enantiomers of imidazole derivatives with antifungal compounds. Acta Poloniae Pharmaceutica, 64(3), 193-199.
-
ResearchGate. (n.d.). C2-Functionalization of 1-Substituted Imidazoles with Aldehydes and Electron-Deficient Acetylenes: A Novel Three-Component Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
MDPI. (2023). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Molecules, 28(1), 1. [Link]
-
Royal Society of Chemistry. (2022). A novel single-step hydrogenation of 2-imidazolecarboxaldehyde to 2-methylimidazole over Pd-impregnated Al–Ti mixed oxide and kinetics. Reaction Chemistry & Engineering. [Link]
-
Thieme. (2023). Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. Synfacts, 19(09), 0969. [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
-
Scientific Update. (2024, February 19). A Dangerous Bromance. Retrieved from [Link]
-
ScienceDirect. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Environment, 296, 119580. [Link]
-
ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]
-
Organic Syntheses. (n.d.). 1H-Imidazole-2-carboxaldehyde. Retrieved from [Link]
-
Wikipedia. (n.d.). Imidazole. Retrieved from [Link]
-
ACS Publications. (2020). Stability Descriptors for (Benz)imidazolium-Based Anion Exchange Membranes. Macromolecules, 53(15), 6265-6276. [Link]
-
Royal Society of Chemistry. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3931-3955. [Link]
-
ResearchGate. (n.d.). (PDF) Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. Retrieved from [Link]
Sources
Technical Support Center: Purification of 4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde by Column Chromatography
This guide provides researchers, scientists, and drug development professionals with a dedicated troubleshooting and FAQ resource for the purification of 4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde using silica gel column chromatography. The unique structure of this compound, featuring a basic imidazole ring, presents specific challenges that are addressed herein with practical, field-proven solutions.
Core Troubleshooting Guide
This section is structured in a question-and-answer format to directly address the most common issues encountered during the chromatographic purification of this and related imidazole derivatives.
Q1: My separation is poor, and the target compound is co-eluting with an impurity. How can I improve the resolution?
A1: Co-elution occurs when compounds have very similar affinities for the stationary phase in a given mobile phase. Improving resolution requires altering the chromatographic selectivity.
-
Mobile Phase Optimization: The initial published conditions for this compound use a non-polar system of n-heptane/EtOAc (4:1).[1] To improve separation, you must systematically adjust the polarity.
-
Isocratic Elution: Test solvent systems with slightly lower polarity (e.g., 9:1 n-heptane/EtOAc) and slightly higher polarity (e.g., 3:1 n-heptane/EtOAc) using Thin Layer Chromatography (TLC) to find the optimal balance where your target compound has an Rf value of approximately 0.2-0.4.
-
Gradient Elution: If isocratic elution fails, a gradient is highly effective. Start the column with a low-polarity mobile phase (e.g., 100% hexane or 95:5 hexane/EtOAc) and gradually increase the concentration of the more polar solvent (EtOAc).[2] This will hold strongly-adsorbing impurities at the top of the column while allowing less polar compounds to elute, then progressively elute compounds of increasing polarity, sharpening the bands.
-
Alternative Solvent Systems: Sometimes, changing the nature of the solvents can drastically alter selectivity. Consider systems like Dichloromethane (DCM)/Methanol or Toluene/EtOAc, which can offer different interactions with aromatic and heterocyclic compounds.
-
Q2: I'm observing significant peak tailing for my compound on both TLC and the column. What's causing this, and how can I achieve symmetrical peaks?
A2: This is the most frequent issue when purifying basic compounds like imidazoles on standard silica gel.[3]
-
Root Cause: The tailing is caused by a strong, non-ideal secondary interaction between the basic nitrogen atoms of the imidazole ring and the acidic silanol groups (Si-OH) on the surface of the silica gel.[3] This leads to a portion of the molecules being retained longer, resulting in an asymmetric, tailing peak shape.
-
Solutions:
-
Add a Basic Modifier: The most common and effective solution is to neutralize the acidic sites on the silica gel. Incorporate a small amount of a volatile base, such as triethylamine (TEA) or pyridine, into your mobile phase (typically 0.1-1% by volume).[2][3] The TEA will preferentially interact with the acidic sites, allowing your imidazole compound to elute symmetrically.
-
Change the Stationary Phase: If tailing persists or if your compound is sensitive to bases, switching to a more inert stationary phase is the best alternative. Neutral or basic alumina can provide excellent separation for basic compounds without the strong acidic interactions that cause tailing on silica.[2][3][4]
-
Q3: My recovery is very low after the column. Where is my compound going?
A3: Low recovery is a frustrating problem that typically points to irreversible adsorption or on-column degradation.[3]
-
Irreversible Adsorption: This is directly related to the tailing issue discussed in Q2. If the interaction with the silica's acidic sites is strong enough, a portion of your compound may bind irreversibly and will not elute from the column.[3] The solutions are the same: add a basic modifier like TEA to the eluent or, more definitively, switch to a neutral stationary phase like alumina.[2][3]
-
Compound Instability: Although this compound is generally stable, some complex imidazole derivatives can be sensitive to the acidic environment of silica gel, leading to decomposition during the purification process.[3][4]
-
Diagnosis: To test for instability, spot your crude material on a silica TLC plate. Take an initial Rf value. Then, let the plate sit on the bench for 1-2 hours and re-run it in the same or a different direction (a 2D TLC). If new spots appear or the original spot streaks, your compound is likely degrading on the silica.[4]
-
Solution: If instability is confirmed, run the purification as quickly as possible (flash chromatography) and avoid leaving the compound on the column for extended periods. The best solution is to switch to a neutral stationary phase like alumina.[3][4]
-
Q4: The compound has poor solubility in my starting eluent (e.g., n-heptane/EtOAc). What is the best way to load it onto the column?
A4: Loading a compound in a solvent that is too strong or in which it is poorly soluble can lead to band broadening and poor separation. The ideal solution for compounds with limited solubility in the mobile phase is dry loading .[2][5]
-
The Problem with "Wet Loading": Dissolving the sample in a strong solvent (like pure DCM or methanol) and pipetting it onto the column introduces that strong solvent as a band, which will carry impurities down the column, ruining the separation.
-
Dry Loading Procedure:
-
Dissolve your crude sample in a minimal amount of a suitable solvent (e.g., DCM, acetone, or methanol) in a round-bottom flask.
-
Add a small amount of silica gel (typically 5-10 times the mass of your crude sample) to the flask.
-
Gently swirl the flask to create a slurry and then remove the solvent under reduced pressure (using a rotary evaporator) until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of your packed column bed.
-
Gently add a protective layer of sand on top of the sample-adsorbed silica before beginning elution. This technique ensures the compound is introduced to the column in a fine, uniform band, leading to significantly sharper peaks and better resolution.[5]
-
Data Summary & Protocols
Table 1: Stationary Phase Selection Guide
| Stationary Phase | Key Characteristics | Best For | Considerations |
| Silica Gel (60 Å) | Acidic surface (silanol groups). Standard for most organic compounds. | General purpose purification. A good first choice if tailing is not severe. | High potential for tailing and irreversible adsorption of basic compounds like imidazoles.[3] |
| Neutral Alumina | pH ~7. Less acidic than silica. | Purification of basic or acid-sensitive compounds to prevent tailing and degradation.[2][4] | Activity grade can vary; may require deactivation with water. Elution patterns may differ from silica. |
| Basic Alumina | pH ~10. | Strong bases that still show interaction with neutral alumina. | Not suitable for base-sensitive compounds. |
Table 2: Mobile Phase Optimization
| Solvent System | Polarity Range | Starting Ratio (v/v) | Notes & Optimization Strategy |
| n-Heptane / Ethyl Acetate | Low to Medium | 4:1[1] | A good starting point. Increase EtOAc for more polar elution. Decrease for less polar. |
| Dichloromethane / Methanol | Medium to High | 98:2 | Excellent for more polar imidazole derivatives.[6] Add a basic modifier if tailing is observed. |
| Modifier | Typical Concentration | Purpose | |
| Triethylamine (TEA) | 0.1 - 1.0% | Neutralizes acidic silica sites to prevent tailing and improve recovery of basic compounds.[2][3] |
Experimental Protocols
Protocol 1: Standard Flash Chromatography (Wet Loading)
This protocol is based on the published method for this compound.[1]
-
Column Preparation: Select a column of appropriate size. Pack with silica gel using the desired mobile phase (e.g., 4:1 n-heptane/EtOAc) as a slurry.
-
Equilibration: Pass 2-3 column volumes of the mobile phase through the packed column until the bed is stable and no air bubbles are visible.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like DCM.
-
Loading: Carefully pipette the dissolved sample onto the top of the silica bed, ensuring not to disturb the surface.
-
Elution: Open the column stopcock and allow the sample to absorb onto the silica. Carefully add fresh mobile phase, applying pressure (flash chromatography) to achieve a flow rate of ~2 inches/minute.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Dry Loading Technique
Use this method for improved resolution or if the compound is poorly soluble in the mobile phase.[5]
-
Adsorption: In a round-bottom flask, dissolve the crude product (~1 g) in a minimal volume of a solvent it dissolves well in (e.g., 5-10 mL of DCM). Add ~5-10 g of silica gel.
-
Drying: Remove the solvent completely on a rotary evaporator until a dry, free-flowing powder is obtained.
-
Column Packing: Pack a column with silica gel using the initial, low-polarity mobile phase as described above.
-
Loading: Carefully pour the dry, sample-impregnated silica powder onto the top of the packed column bed, forming a uniform layer.
-
Elution: Gently add a layer of sand, then fill the column with the mobile phase and proceed with elution and fraction collection as in the standard protocol.
Workflow Visualization
The following diagram outlines the logical troubleshooting workflow for purifying this compound.
Caption: Troubleshooting workflow for imidazole purification.
Frequently Asked Questions (FAQs)
-
FAQ 1: How can I check if my compound is degrading on the silica gel? Perform a simple stability test by spotting the crude material on a silica TLC plate. Note the appearance of the spot under UV light. Let the plate sit exposed to air on the bench for 1-2 hours, then elute it. If new spots have appeared or the original spot has developed a streak, it indicates potential degradation on the acidic silica surface.[3][4]
-
FAQ 2: What is a typical Rf value I should aim for before running the column? For optimal separation in flash chromatography, the target compound should have an Rf value between 0.2 and 0.4 in the chosen isocratic solvent system. An Rf in this range provides a good balance, ensuring the compound moves down the column at a reasonable rate without eluting too quickly with the solvent front.
-
FAQ 3: I added 1% TEA, but my yield is still low. What else could be wrong? If adding a basic modifier doesn't solve low recovery, consider the possibility that your compound is highly polar and requires a much stronger mobile phase to elute. It may be spread across many fractions at a very low concentration, making it difficult to detect by TLC.[3] Try concentrating a large middle portion of your collected fractions to see if the compound is present. If so, re-run the column, and once the compound starts to elute, significantly increase the mobile phase polarity to push it off the column more quickly into fewer fractions.[4]
References
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
Reddit r/OrganicChemistry. (2023). Trouble with Column Chromatography of phenolic compounds. [Link]
Sources
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. reddit.com [reddit.com]
Technical Support Center: A Troubleshooting Guide for Reactions Involving Substituted Imidazole Aldehydes
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who work with substituted imidazole aldehydes. Imidazoles are a privileged scaffold in medicinal chemistry, but their unique electronic properties can present challenges in synthesis and subsequent functionalization.[1][2] This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues, optimize your reactions, and ensure the integrity of your experimental outcomes.
Part 1: Troubleshooting the Synthesis of Substituted Imidazole Aldehydes
The successful outcome of any reaction utilizing an imidazole aldehyde begins with the high-quality synthesis of the aldehyde itself. Issues at this stage, such as low yields or impurities, will invariably complicate subsequent steps. This section addresses common problems encountered during the synthesis of these crucial building blocks.
FAQ 1: My Vilsmeier-Haack formylation of an N-substituted imidazole is giving low yields and a complex mixture. What's going wrong?
The Vilsmeier-Haack reaction is a classic method for formylating electron-rich heterocycles, but its success with imidazoles is highly dependent on substrate reactivity and precise control of reaction conditions.[3][4][5]
Answer: Low yields and side products often stem from three primary sources: degradation of the Vilsmeier reagent, incorrect stoichiometry, or issues with the work-up procedure.
Causality and Expert Insights: The Vilsmeier reagent (the chloromethyliminium salt formed from POCl₃ and DMF) is a potent but moisture-sensitive electrophile.[4][6] The imidazole ring, while aromatic, has a basic nitrogen that can interact with the reaction components. The key is to ensure the formylation proceeds faster than any potential side reactions.
Troubleshooting Protocol & Solutions:
-
Reagent Quality and Handling:
-
DMF Quality: Use anhydrous DMF. Old or improperly stored DMF can contain dimethylamine and formic acid from decomposition, which can consume the Vilsmeier reagent and introduce impurities.[7]
-
POCl₃ Handling: Use freshly distilled or a new bottle of POCl₃. Add it dropwise to ice-cold, anhydrous DMF under an inert atmosphere (e.g., Argon or Nitrogen) to form the reagent in situ. A premature reaction or decomposition will appear as a dark-colored solution.
-
-
Reaction Temperature Control:
-
Reagent Formation: Always form the Vilsmeier reagent at 0 °C to prevent thermal decomposition.[6]
-
Substrate Addition & Reaction: Add your substituted imidazole substrate (dissolved in anhydrous DMF) dropwise to the cold Vilsmeier reagent. For many N-substituted imidazoles, the reaction can proceed at 0 °C to room temperature. However, for less reactive substrates, gentle heating (e.g., 60-80 °C) may be necessary. Monitor the reaction by TLC to avoid prolonged heating which can lead to decomposition.[5]
-
-
Work-up Procedure:
-
The hydrolysis of the intermediate iminium salt is a critical step. Quenching the reaction mixture by pouring it onto crushed ice is standard.
-
pH Adjustment: The subsequent neutralization is crucial. Aggressive addition of a strong base can cause localized heating and degradation. A slow, portion-wise addition of a saturated solution of sodium bicarbonate or sodium carbonate until the pH is ~8-9 is recommended.
-
Product Isolation: Imidazole aldehydes can sometimes be water-soluble, especially if other polar groups are present. If you cannot find your product in the organic layer after extraction, check the aqueous layer.[8]
-
Workflow for Vilsmeier-Haack Troubleshooting: Below is a logical workflow to diagnose issues with your formylation reaction.
Caption: Troubleshooting workflow for Vilsmeier-Haack reactions.
Part 2: Troubleshooting Reactions Using Substituted Imidazole Aldehydes
Once you have your aldehyde, using it as a substrate can present its own set of challenges. The aldehyde group is electrophilic, but the imidazole ring contains both a nucleophilic (pyridine-like) and an acidic (pyrrole-like, if N-unsubstituted) nitrogen, creating a multifunctional molecule.
FAQ 2: I'm attempting a Grignard/Organolithium addition to my imidazole-4-carbaldehyde, but my yield is very low and I'm recovering starting material. Why?
This is a classic problem when working with organometallics and heterocycles containing acidic protons or basic sites.
Answer: The primary culprit is the imidazole ring itself. If the N-1 position bears a proton (NH), it is acidic enough to quench at least one equivalent of the organometallic reagent. Even in N-substituted imidazoles, the pyridine-like N-3 is a Lewis base that can coordinate to the magnesium or lithium, deactivating the reagent.
Causality and Expert Insights: Organometallic reagents (R-MgX, R-Li) are extremely strong bases and nucleophiles. The acidic N-H of an imidazole (pKa ≈ 14.5) will be readily deprotonated. This side reaction consumes your expensive reagent and generates a non-nucleophilic imidazolate anion.
Solution: The Imperative of N-Protection
To achieve a successful reaction, the imidazole nitrogen must be masked with a suitable protecting group. This strategy serves two purposes: it removes the acidic proton and reduces the Lewis basicity of the N-3 nitrogen.[9]
| Protecting Group | Introduction Conditions | Removal Conditions | Key Advantages & Considerations |
| Boc (tert-butoxycarbonyl) | Boc₂O, DMAP or Et₃N, CH₂Cl₂ | TFA/CH₂Cl₂; or NaBH₄ in EtOH for selective removal from imidazoles.[10] | Stable to organometallics. Can be selectively removed under mild basic conditions.[10] |
| EE (1-Ethoxyethyl) | Ethyl vinyl ether, cat. acid (e.g., p-TsOH) | Mild aqueous acid (e.g., 0.1 M HCl) | Very easy to introduce and remove. Stable to Grignard and organolithium reagents.[11] |
| TBDMS (tert-butyldimethylsilyl) | TBDMSCl, Imidazole, DMF | TBAF in THF; Aqueous acid | Primarily protects alcohols, but can be used for imidazole N-H under specific conditions.[12][13] |
Step-by-Step Protocol for Protected Grignard Addition:
-
Protection: In a flame-dried flask under Argon, dissolve your N-H imidazole aldehyde (1.0 eq) in anhydrous THF. Add triethylamine (1.2 eq) followed by Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq). Stir at room temperature until TLC analysis confirms complete consumption of the starting material. Purify the N-Boc protected imidazole aldehyde.
-
Grignard Reaction: In a separate flame-dried flask under Argon, add your N-Boc protected imidazole aldehyde (1.0 eq) dissolved in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath.
-
Reagent Addition: Add the Grignard reagent (e.g., MeMgBr, 1.1-1.5 eq) dropwise via syringe. The excess is to account for any trace moisture.
-
Monitoring: Stir at -78 °C and monitor the reaction by TLC. Allow it to warm slowly to 0 °C or room temperature if necessary.
-
Quench & Work-up: Once complete, cool the reaction back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Extract the product with an organic solvent like ethyl acetate.
-
Deprotection: After purification of the secondary alcohol, dissolve it in a 1:1 mixture of CH₂Cl₂ and trifluoroacetic acid (TFA) to remove the Boc group. Stir at room temperature for 1-2 hours, then concentrate under reduced pressure.
FAQ 3: My reductive amination reaction is messy. Besides the desired secondary amine, I'm seeing reduced aldehyde (alcohol) and other side products.
Reductive amination is a cornerstone reaction, but its success depends on the delicate balance between imine formation and reduction. The choice of reducing agent is critical.[14]
Answer: The formation of the alcohol byproduct indicates that your reducing agent is too reactive and is reducing the aldehyde before it can form an imine with the amine.[14] A complex mixture suggests that the intermediate imine might be unstable or that self-condensation of the imidazole aldehyde is occurring.
Causality and Expert Insights: The mechanism involves the reversible formation of an imine (or iminium ion under acidic catalysis), which is then irreversibly reduced. If the reduction step is faster than the imine formation, you will simply reduce your starting aldehyde. Strong reducing agents like NaBH₄ can readily do this.
Optimizing Reductive Amination:
-
Choice of Reducing Agent:
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is the reagent of choice for one-pot reductive aminations.[14] It is mild enough that it will not significantly reduce the aldehyde but is highly effective at reducing the iminium ion intermediate. It also tolerates mildly acidic conditions which catalyze imine formation.
-
Sodium Cyanoborohydride (NaBH₃CN): Also effective and mild, but it is highly toxic and requires careful handling.
-
Sodium Borohydride (NaBH₄): If you must use NaBH₄, a two-step procedure is necessary. First, form the imine by mixing the aldehyde and amine (often with a dehydrating agent like MgSO₄). After confirming imine formation via TLC or NMR, then add the NaBH₄.[14]
-
-
Reaction pH:
-
Imine formation is typically catalyzed by mild acid (pH ~4-6). Acetic acid is a common additive. However, too much acid can protonate the amine starting material, rendering it non-nucleophilic.
-
Decision Tree for Reductive Amination Problems:
Caption: Decision tree for troubleshooting reductive amination.
References
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Retrieved from [Link]
-
CUTM Courseware. (n.d.). imidazole.pdf. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 20.11 Protecting Groups of Aldehydes. Retrieved from [Link]
-
ResearchGate. (2025). A Convenient Protecting Group for Aldehydes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]
-
ResearchGate. (2025). C2-Functionalization of 1-Substituted Imidazoles with Aldehydes and Electron-Deficient Acetylenes: A Novel Three-Component Reaction. Retrieved from [Link]
-
Arkivoc. (n.d.). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Catalyst free synthesis of imidazoles: Characterization and its antimicrobial activity. Retrieved from [Link]
-
ACS Publications. (1988). 1-(1-Ethoxyethyl): an effective protecting group for imidazole nitrogen. The Journal of Organic Chemistry. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]
-
ACS Publications. (2004). Efficient Synthesis of Imidazoles from Aldehydes and 1,2-Diketones Using Microwave Irradiation. Organic Letters. Retrieved from [Link]
-
ResearchGate. (2025). Polyfunctional Imidazoles: I. Synthesis of 1-Substituted 4-Chloro-1H-imidazole-5-carbaldehydes by Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
RSC Publishing. (2021). Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). 270 questions with answers in IMIDAZOLES | Science topic. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from [Link]
- Google Patents. (1998). WO1998046571A1 - Methods for synthesizing 2-substituted imidazoles.
-
Baran Lab. (n.d.). Synthesis of Imidazoles. Retrieved from [Link]
-
ACS Publications. (1979). Imidazole-formaldehyde reaction. Formation of 1-imidazolemethanol. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1: Scope of the formylation reaction using imidazole. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of N-7-Substituted Purines from Imidazole Precursors. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl. Retrieved from [Link]
-
RSC Publishing. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. Retrieved from [Link]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. How To [chem.rochester.edu]
- 9. Protective Groups [organic-chemistry.org]
- 10. arkat-usa.org [arkat-usa.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Improving Regioselectivity in the N-Arylation of 4-Bromoimidazoles
Welcome to the technical support center for the N-arylation of 4-bromoimidazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high regioselectivity in this critical transformation. Here, we address common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven insights.
Introduction: The Challenge of Regioselectivity
The N-arylation of unsymmetrically substituted imidazoles, such as 4-bromoimidazole, presents a significant regioselectivity challenge. The tautomeric nature of the imidazole ring often leads to the formation of two regioisomeric products: the N1-arylated (1-aryl-4-bromoimidazole) and the N3-arylated (1-aryl-5-bromoimidazole) isomers. The similar reactivity of the two nitrogen atoms makes controlling the site of arylation a nuanced task, heavily dependent on a careful selection of reaction conditions.[1][2] This guide will provide you with the necessary tools to troubleshoot and optimize your reactions for the desired regioisomeric outcome.
Troubleshooting Guides
This section addresses specific problems you may encounter during the N-arylation of 4-bromoimidazoles, offering step-by-step solutions and the scientific rationale behind them.
Problem 1: Poor or No Regioselectivity - Obtaining a Mixture of N1 and N3 Isomers
This is the most common issue in the N-arylation of 4-bromoimidazoles. The formation of a nearly 1:1 mixture of regioisomers indicates that the reaction conditions do not sufficiently differentiate between the two nitrogen atoms.
Root Cause Analysis:
-
Steric Hindrance: The primary factor governing regioselectivity in the N-arylation of 4(5)-substituted imidazoles is often steric hindrance. The catalyst-aryl complex will preferentially approach the less sterically hindered nitrogen atom.[3]
-
Electronic Effects: The electronic properties of both the arylating agent and the imidazole substrate can influence the nucleophilicity of the nitrogen atoms, though this is often secondary to sterics.
-
Catalyst System: The choice of metal catalyst (typically palladium or copper), ligand, and base plays a pivotal role in directing the regioselectivity.[2][3]
Troubleshooting Steps & Solutions:
-
Evaluate and Modify the Aryl Halide:
-
Increase Steric Bulk: Employ an aryl halide with a bulky ortho-substituent. The increased steric demand of the arylating agent will significantly favor arylation at the less hindered N1 position, leading to the formation of the 1-aryl-4-bromoimidazole isomer.[3] For instance, using 2-isopropyliodobenzene has been shown to dramatically improve selectivity for the N1 (or 4-substituted) isomer.[3]
-
-
Optimize the Catalyst and Ligand System (For Palladium-Catalyzed Reactions):
-
Ligand Selection is Crucial: For Buchwald-Hartwig type arylations, the choice of phosphine ligand is critical. Bulky, electron-rich biarylphosphine ligands can enhance selectivity by creating a more sterically demanding palladium complex.[2][4]
-
Catalyst Pre-activation: Imidazoles can inhibit the formation of the active Pd(0)-ligand complex. To circumvent this, pre-heating the palladium source (e.g., Pd₂(dba)₃) and the ligand in the solvent before adding the imidazole substrate can drastically improve reaction efficacy and selectivity.[2][5]
-
-
Optimize the Catalyst and Ligand System (For Copper-Catalyzed Reactions):
-
Ligand Effects: In Ullmann-type couplings, the ligand can significantly influence regioselectivity. For example, certain phenanthroline-based ligands have been shown to favor the formation of the 1-aryl-4-alkyl imidazole isomer.[3] Experiment with different N,N- or N,O-bidentate ligands to find the optimal system for your specific substrates.
-
-
Solvent and Base Combination:
-
Solvent Polarity: The choice of solvent can impact the solubility of the imidazole salt and the overall reaction kinetics. While solvents like DMF and DMSO are common, in some cases, less polar solvents like toluene or butyronitrile might offer better selectivity.[2][3]
-
Base Strength: The base deprotonates the imidazole to form the reactive imidazolide anion. While strong bases like NaOt-Bu or K₃PO₄ are often used, the nature of the cation (e.g., K⁺, Cs⁺) can also play a role. For instance, Cs₂CO₃ is frequently employed in copper-catalyzed N-arylations.[3]
-
Decision-Making Workflow:
Caption: Troubleshooting workflow for poor N-arylation regioselectivity.
Problem 2: Low or No Yield of N-Arylated Product
Even if regioselectivity is not an issue, obtaining a low yield of the desired product is a common hurdle.
Root Cause Analysis:
-
Catalyst Inactivation: The catalyst may be deactivated by impurities or by the imidazole substrate itself.[2]
-
Poor Substrate Reactivity: The chosen aryl halide may be unreactive under the applied conditions (e.g., aryl chlorides are generally less reactive than aryl bromides or iodides).
-
Side Reactions: Competing side reactions, such as dehalogenation of the aryl halide or C-H arylation of the imidazole ring, can consume starting materials and reduce the yield of the desired product.
Troubleshooting Steps & Solutions:
-
Re-evaluate the Catalyst System:
-
For Palladium-Catalysis: As mentioned previously, pre-activating the catalyst by heating the palladium source and ligand together before adding the imidazole is a critical step to prevent catalyst inhibition.[2][5]
-
For Copper-Catalysis: Ensure the copper source is of high quality. Cu(I) salts are generally more active than Cu(II) salts. The use of additives like PEG or specific solvents like DMSO can sometimes enhance catalyst activity and product yield.[3]
-
-
Screen Different Reaction Conditions:
-
Temperature: Increasing the reaction temperature can improve the rate of reaction, but it may also lead to increased side products. A careful optimization of the temperature is necessary.
-
Concentration: The concentration of the reactants can influence the reaction outcome. In some cases, higher or lower concentrations may be beneficial.
-
-
Consider Alternative Coupling Methods:
-
Buchwald-Hartwig vs. Ullmann: If a palladium-catalyzed Buchwald-Hartwig amination is failing, consider switching to a copper-catalyzed Ullmann condensation, or vice-versa. These methods have different mechanisms and may be more suitable for your specific substrates.[6][7]
-
Chan-Lam Coupling: For aryl boronic acids as the arylating agent, the Chan-Lam coupling offers a mild, often room-temperature, alternative.[8]
-
Experimental Protocol: Catalyst Pre-activation for Buchwald-Hartwig N-Arylation [2]
-
To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the palladium source (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., a biarylphosphine ligand).
-
Add the anhydrous solvent (e.g., toluene).
-
Heat the mixture to the desired reaction temperature (e.g., 120 °C) for a short period (e.g., 3-5 minutes). This step forms the active Pd(0)-ligand complex.
-
Cool the mixture to room temperature.
-
Add the 4-bromoimidazole, the aryl halide, and the base.
-
Heat the reaction mixture to the optimized reaction temperature and monitor for completion.
Frequently Asked Questions (FAQs)
Q1: Which is the more thermodynamically stable isomer, 1-aryl-4-bromoimidazole or 1-aryl-5-bromoimidazole?
A1: Generally, the 1-aryl-4-bromoimidazole isomer is considered to be the more thermodynamically stable product. This is primarily due to the minimization of steric repulsion between the aryl group at the N1 position and the bromo substituent at the C4 position. In the 1-aryl-5-bromoimidazole isomer, the aryl group and the bromo substituent are on adjacent atoms, leading to greater steric clash.[3]
Q2: Can I use protecting groups to control regioselectivity?
A2: Yes, using a protecting group on one of the nitrogen atoms is a viable, albeit longer, strategy to achieve absolute regioselectivity. For instance, protecting the imidazole with a group like the 2-(trimethylsilyl)ethoxymethyl (SEM) group allows for selective functionalization at the unprotected nitrogen. However, this adds extra steps for protection and deprotection to your synthesis.
Q3: My reaction is giving a significant amount of C-H arylated byproduct. What can I do?
A3: C-H arylation is a known side reaction, particularly in palladium-catalyzed processes. To minimize this:
-
Lower the Reaction Temperature: C-H activation often has a higher activation energy than N-arylation. Running the reaction at the lowest possible temperature that still affords a reasonable reaction rate can suppress this side reaction.
-
Choose a More Selective Catalyst: Some ligand systems are more prone to promoting C-H activation than others. Screening different ligands may identify a system that is more selective for N-arylation.
-
Modify the Base: The choice of base can be critical. In some systems, switching from a strong, non-coordinating base like NaOt-Bu to a weaker base like K₂CO₃ can disfavor C-H activation pathways.[9]
Q4: Are there any general trends for regioselectivity based on the electronic nature of the aryl halide?
A4: While steric effects are generally dominant, electronic effects can play a secondary role. However, there is no universally applicable trend. The interplay between the electronics of the aryl halide, the imidazole, and the specific catalytic system is complex. Therefore, empirical optimization for your specific substrate combination is always recommended.
Data Summary Table
The following table summarizes general trends in regioselectivity based on reaction conditions. Note that these are general guidelines, and optimal conditions will vary depending on the specific substrates.
| Parameter | Condition Favoring 1-Aryl-4-bromoimidazole (N1-arylation) | Condition Favoring 1-Aryl-5-bromoimidazole (N3-arylation) | Rationale |
| Sterics of Aryl Halide | Bulky ortho-substituent | Sterically unhindered | Minimizes steric clash with the 4-bromo substituent.[3] |
| Catalyst (General) | Palladium with bulky ligands | Copper with specific ligands | Steric control from the catalyst coordination sphere.[2][3] |
| Thermodynamics | Generally the more stable product | Kinetically favored under certain conditions | Less steric repulsion between substituents.[3] |
Concluding Remarks
Achieving high regioselectivity in the N-arylation of 4-bromoimidazoles is a challenging yet achievable goal. A systematic approach to troubleshooting, focusing on the interplay of steric and electronic factors, and a careful optimization of the catalyst system and reaction conditions are paramount. This guide provides a framework for addressing common experimental hurdles and making informed decisions to improve the outcome of your synthetic efforts. For further in-depth understanding, we encourage you to consult the cited literature.
References
-
Boga, C., Cino, S., & Padovan, D. (2012). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Chemistry – A European Journal, 18(46), 14751-14763. [Link]
- BenchChem. (2025). Technical Support Center: Enhancing Regioselectivity of Imidazole Substitution Reactions. BenchChem Technical Library.
-
Altman, R. A., Koval, E. D., & Buchwald, S. L. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 72(16), 6190-6199. [Link]
-
Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society, 134(1), 700-706. [Link]
-
Bellina, F., Cauteruccio, S., & Rossi, R. (2007). Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. The Journal of Organic Chemistry, 72(22), 8543-8546. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
-
Beilstein Journals. (2011). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journal of Organic Chemistry, 7, 1058-1076. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. Completely N1-selective palladium-catalyzed arylation of unsymmetric imidazoles: application to the synthesis of nilotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ullmann Reaction [organic-chemistry.org]
- 8. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 9. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
"stability of 4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde in different solvents"
Welcome to the technical support center for 4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, you will find a curated collection of frequently asked questions and troubleshooting guides to ensure the stability and successful application of this versatile molecule in your research.
I. Understanding the Molecule: Key Stability Considerations
This compound is a substituted imidazole, a class of compounds known for their broad applications in medicinal and synthetic organic chemistry.[1] However, the reactivity of the aldehyde and the electronic nature of the brominated imidazole ring necessitate careful consideration of solvent choice and experimental conditions to prevent degradation. The imidazole ring itself is generally stable, but the presence of substituents can significantly influence its susceptibility to degradation pathways such as oxidation, photodegradation, and hydrolysis.[2][3]
II. Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving and storing this compound?
A1: For short-term use in reactions, polar aprotic solvents are generally preferred. These solvents can dissolve the polar imidazole derivative without interfering with its reactive sites through hydrogen bonding.[4] Good choices include:
-
Acetonitrile (MeCN): Offers good solubility and is relatively inert.
-
N,N-Dimethylformamide (DMF): A strong polar aprotic solvent, often used in synthesis.[5]
-
Dimethyl sulfoxide (DMSO): Another excellent solvent for polar compounds.
-
Tetrahydrofuran (THF): A moderately polar aprotic solvent suitable for many reactions.
For long-term storage, it is recommended to store the compound as a solid in a cool, dry, and dark place.[6] If a stock solution is necessary, use a polar aprotic solvent and store at -20°C or below, minimizing freeze-thaw cycles.
Q2: Can I use protic solvents like methanol or water with this compound?
A2: The use of polar protic solvents such as water, methanol, or ethanol should be approached with caution. These solvents can engage in hydrogen bonding with the aldehyde and the nitrogen atoms of the imidazole ring, which can potentially lead to the formation of hemiacetals or acetals, or even catalyze degradation pathways.[7][8] The presence of acidic or basic conditions in these solvents can further accelerate degradation.[9] If a protic solvent is required for your reaction, it is crucial to perform a small-scale stability study first.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The stability of imidazole-containing compounds in aqueous solutions is often pH-dependent.[9] Acidic conditions can lead to the protonation of the imidazole ring, potentially altering its reactivity and stability. Conversely, basic conditions can promote hydrolysis or other degradation pathways.[3] For reactions in aqueous media, it is advisable to use a buffered system to maintain a stable pH and to conduct preliminary studies to determine the optimal pH range for your specific application.
Q4: Is this compound sensitive to light or air?
A4: Imidazole derivatives can be sensitive to light and oxidation.[2][3] The aldehyde functional group is also susceptible to oxidation to the corresponding carboxylic acid. Therefore, it is best practice to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and to protect it from light, especially when in solution.
III. Troubleshooting Guide
This section addresses common problems encountered during experiments with this compound, focusing on issues arising from solvent-related instability.
| Observed Problem | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low or no product yield in a reaction. | Degradation of the starting material due to inappropriate solvent choice or reaction conditions. | 1. Verify Starting Material Integrity: Before starting your reaction, confirm the purity of your this compound using techniques like ¹H NMR or LC-MS. 2. Switch to a Polar Aprotic Solvent: If you are using a protic solvent, consider switching to a polar aprotic solvent like acetonitrile or DMF. 3. Degas Solvents: Remove dissolved oxygen from your reaction solvent by sparging with an inert gas (N₂ or Ar) to prevent oxidation. 4. Run a Control Reaction: Perform a control experiment where the starting material is stirred in the reaction solvent under the reaction conditions (without other reagents) to assess its stability. |
| Appearance of unexpected side products in analytical data (NMR, LC-MS). | Solvent-mediated degradation or side reactions. | 1. Analyze the Side Products: Attempt to identify the structure of the side products. Common degradation products could include the corresponding carboxylic acid (from oxidation) or acetal/hemiacetal adducts (if protic solvents are used). 2. Review Solvent Purity: Ensure the solvent used is of high purity and free from acidic or basic impurities. 3. Minimize Reaction Time: Optimize your reaction to proceed as quickly as possible to reduce the exposure of the compound to potentially destabilizing conditions. |
| Inconsistent reaction outcomes between batches. | Variability in solvent quality or storage of the starting material. | 1. Standardize Solvent Source and Grade: Use a consistent source and grade of solvent for all experiments. 2. Implement Strict Storage Protocols: Store the solid compound in a desiccator under inert gas and in the dark. If using stock solutions, prepare them fresh or store them appropriately at low temperatures. 3. Re-qualify Old Batches: If using an older batch of the compound, re-analyze its purity before use. |
| Discoloration of the compound or its solution over time. | Photodegradation or oxidation. | 1. Protect from Light: Store the compound and its solutions in amber vials or wrap containers with aluminum foil. 2. Use an Inert Atmosphere: Handle the compound and prepare solutions under an inert atmosphere. 3. Consider Antioxidants: For long-term solution storage, the addition of a small amount of an antioxidant like BHT could be explored, but its compatibility with your downstream application must be verified. |
IV. Experimental Protocols
Protocol 1: Assessing Short-Term Stability in a Selected Solvent
This protocol provides a general method to quickly assess the stability of this compound in a solvent of interest.
Materials:
-
This compound
-
Solvent of interest (e.g., Methanol, Water, Acetonitrile)
-
Analytical instrument (e.g., HPLC-UV, LC-MS, or ¹H NMR)
-
Inert gas (Nitrogen or Argon)
-
Amber vials
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Immediately take an aliquot for analysis (Time = 0). This will serve as your baseline.
-
Store the remaining solution under the intended experimental conditions (e.g., room temperature, protected from light).
-
Take aliquots for analysis at regular intervals (e.g., 1, 4, 8, and 24 hours).
-
Analyze the samples by your chosen analytical method. Compare the peak area of the parent compound and look for the appearance of new peaks, which would indicate degradation.
Visualizing the Workflow: Stability Assessment
Caption: Workflow for assessing compound stability in a chosen solvent.
V. Understanding Degradation Pathways
While specific degradation pathways for this compound are not extensively documented in publicly available literature, general knowledge of imidazole and aldehyde chemistry allows us to postulate likely routes of degradation.
Potential Degradation Mechanisms
Caption: Potential degradation pathways for the target compound.
VI. Summary of Solvent Recommendations
| Solvent Type | Examples | Stability Recommendation | Rationale |
| Polar Aprotic | Acetonitrile, DMF, DMSO, THF | Highly Recommended | Good solubility with minimal risk of hydrogen bonding interactions that could lead to degradation.[4] |
| Polar Protic | Water, Methanol, Ethanol | Use with Caution | Potential for hemiacetal/acetal formation and can catalyze hydrolysis, especially under non-neutral pH.[7][8] |
| Non-Polar | Hexane, Toluene | Not Generally Recommended | Poor solubility for this polar compound. |
This technical guide is intended to provide a starting point for your research. Always perform small-scale pilot experiments to validate the stability of this compound under your specific experimental conditions.
References
- Benchchem. (n.d.). Technical Support Center: Forced Degradation Studies of Imidazole-Containing Compounds.
- Huang, Y. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed.
- Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents.
- ChemicalBook. (n.d.). This compound synthesis.
- Fisher Scientific. (2009, October 6). SAFETY DATA SHEET.
- The Organic Chemistry Tutor. (2018, April 30). Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions [Video]. YouTube.
- Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
- Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemical Health Risks.
- Kumar, A., & Kumar, R. (2019). Synthesis and Applications of 2-Substituted Imidazole and Its Derivatives: A Review. ChemistrySelect.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Managing Impurities in the Large-Scale Synthesis of 4-Bromo-Imidazole Derivatives
Welcome to the Technical Support Center for the synthesis of 4-bromo-imidazole derivatives. This guide is designed for researchers, chemists, and process development professionals navigating the complexities of producing these vital pharmaceutical building blocks at scale. We understand that controlling impurities is paramount to ensuring the safety, efficacy, and regulatory compliance of your final active pharmaceutical ingredient (API). This document provides in-depth, field-proven insights into the common challenges encountered during synthesis, with a focus on troubleshooting and robust analytical monitoring.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the large-scale synthesis of 4-bromo-imidazole?
A1: The impurity profile of 4-bromo-imidazole is typically dominated by three main categories arising from the inherent reactivity of the imidazole ring:
-
Regioisomers: Primarily the undesired 5-bromo-imidazole . Due to the electronic nature of the imidazole ring, direct bromination can often lead to a mixture of the 4- and 5-bromo isomers, which can be difficult to separate in downstream processes.
-
Poly-brominated Species: These include 4,5-dibromo-imidazole , 2,4,5-tribromo-imidazole , and other di- or tri-brominated derivatives. The imidazole ring is highly activated towards electrophilic substitution, and once the first bromine is introduced, subsequent brominations can occur rapidly if the reaction conditions are not strictly controlled.
-
Unreacted Starting Material: Residual imidazole is a common impurity if the reaction does not go to completion.
-
Degradation Products: Depending on the workup and purification conditions, debromination to form imidazole or other side reactions can occur.
Q2: Why is controlling regioselectivity (4-bromo vs. 5-bromo) so challenging?
A2: The challenge lies in the electronic properties of the imidazole ring itself. The C4 and C5 positions are both susceptible to electrophilic attack. While bromination often favors the C4 position, the energy difference for substitution at C5 is not always large enough to ensure high selectivity, especially under harsh conditions. The formation of the 5-bromo isomer is a significant issue that requires careful optimization of reaction parameters or the use of more advanced synthetic strategies, such as those involving protecting groups to direct the regioselectivity.
Q3: What are the primary drivers for the formation of poly-brominated impurities?
A3: Poly-bromination is a classic example of a reaction being "too fast for its own good." The imidazole ring is electron-rich and highly activated, making it prone to multiple substitutions. The primary drivers are:
-
Stoichiometry: Using an excess of the brominating agent (e.g., Br₂, NBS) is the most common cause.
-
Reaction Temperature: Higher temperatures can increase the rate of secondary and tertiary brominations.
-
Reaction Time: Allowing the reaction to proceed for too long after the initial mono-bromination is complete can lead to the formation of poly-brominated species.
-
Choice of Brominating Agent: Highly reactive brominating agents can be less selective and more prone to causing over-bromination.
Core Synthesis & Impurity Formation Pathway
The direct bromination of imidazole is a common route employed at scale. Understanding this process and its potential pitfalls is key to impurity management.
Typical Large-Scale Bromination Protocol
A representative procedure for the synthesis of 4-bromo-1H-imidazole involves the controlled addition of a brominating agent to imidazole in a suitable solvent system.
Materials:
-
Imidazole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (ACN) or Tetrahydrofuran (THF)
-
Sodium Bicarbonate (or other suitable base)
-
Water
Procedure:
-
Charge the reactor with imidazole and the chosen solvent (e.g., Acetonitrile).
-
Cool the mixture to a controlled temperature (typically 0-5 °C) to manage the exothermic reaction.
-
In a separate vessel, prepare a slurry of N-Bromosuccinimide in the same solvent.
-
Slowly add the NBS slurry to the imidazole solution over a period of 1-2 hours, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at the controlled temperature for an additional 1-3 hours.
-
Monitor the reaction progress by HPLC until the desired ratio of product to starting material is achieved.
-
Quench the reaction by adding an aqueous solution of a reducing agent like sodium thiosulfate to destroy any remaining NBS.
-
Proceed with workup and purification.
Visualizing the Synthesis and Impurity Workflow
The following diagram illustrates the general workflow for the synthesis and the points at which key impurities can arise.
Caption: Workflow for 4-bromo-imidazole synthesis and impurity formation.
Troubleshooting Guide: A Deeper Dive
This section addresses specific issues you might encounter during your synthesis campaign, providing insights into the root causes and actionable solutions.
Problem 1: My HPLC analysis shows two major, closely eluting peaks for the mono-brominated product. How do I confirm they are regioisomers and improve selectivity for the 4-bromo isomer?
-
Probable Cause: You are likely forming a mixture of 4-bromo- and 5-bromo-imidazole. The similar polarity of these isomers often results in poor chromatographic separation under standard conditions.
-
Recommended Solutions:
-
Confirmation by NMR: The most definitive way to identify the isomers is through ¹H NMR spectroscopy. The proton at the C2 position will have a different chemical shift depending on the position of the bromine atom. For 4-bromo-1H-imidazole, the C2-H and C5-H protons will appear as distinct signals. In contrast, for 5-bromo-1H-imidazole (which is tautomeric with 4-bromo-1H-imidazole and often named as such), the chemical environment is different. A detailed 2D NMR analysis (like HMBC) can definitively establish the connectivity.
-
Optimize Reaction Temperature: Lowering the reaction temperature (e.g., to -10 °C or even -20 °C) can sometimes enhance the kinetic preference for substitution at the C4 position, thereby improving the isomeric ratio.
-
Control Addition Rate: A very slow, controlled addition of the brominating agent ensures that localized excesses of the reagent do not occur, which can lead to less selective reactions.
-
Consider a Protecting Group Strategy: For applications requiring very high isomeric purity, a multi-step synthesis involving a protecting group on one of the imidazole nitrogens (e.g., a trityl or SEM group) can be employed to direct the bromination to the desired position, followed by deprotection.
-
Problem 2: I'm observing significant amounts of di- and tri-brominated impurities (e.g., 4,5-dibromo-imidazole). How can I prevent this?
-
Probable Cause: This is a classic case of over-bromination due to the high reactivity of the imidazole ring. The mono-brominated product is still electron-rich enough to react further.
-
Recommended Solutions:
-
Strict Stoichiometric Control: This is the most critical parameter. On a large scale, ensure your brominating agent is accurately weighed and added. A slight under-stoichiometry (e.g., 0.95-0.98 equivalents) is often preferred to avoid over-bromination, accepting a small amount of unreacted starting material which is typically easier to remove during purification.
-
Use a Milder Brominating Agent: While NBS is common, other agents can be considered. The choice of brominating agent and solvent system can significantly impact selectivity.
-
Monitor the Reaction Closely: Implement in-process controls (IPCs) using HPLC. Once the optimal level of mono-bromination is reached and before significant di-bromination occurs, quench the reaction immediately. Do not let the reaction run for a fixed time without monitoring.
-
Purification via pH Adjustment: Di- and tri-brominated imidazoles are generally less basic than the mono-brominated product. Careful pH-controlled extractions during workup can sometimes be used to selectively separate these species.
-
Problem 3: My final product has a high level of residual imidazole. How can I improve conversion?
-
Probable Cause: The reaction has not gone to completion. This could be due to insufficient brominating agent, deactivation of the reagent, or non-optimal reaction time.
-
Recommended Solutions:
-
Verify Reagent Purity: Ensure the brominating agent (e.g., NBS) has not degraded. It is advisable to use a fresh, high-purity lot.
-
Incremental Reagent Addition: If IPCs show a stalled reaction with significant starting material remaining, a small additional charge of the brominating agent can be made. However, this must be done cautiously to avoid over-bromination.
-
Increase Reaction Time (with Monitoring): Extend the reaction time, but continue to monitor by HPLC every 30-60 minutes to track the disappearance of the starting material and the appearance of any new impurities.
-
Purification Strategy: Residual imidazole is more polar and has a different pKa than 4-bromo-imidazole. It can often be effectively removed through aqueous washes at a specific pH during workup or by recrystallization from a suitable solvent system.
-
Impurity Profiling & Analytical Methods
A robust analytical strategy is the cornerstone of effective impurity management.
Table 1: Recommended HPLC Method for Impurity Profiling
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for the relatively polar imidazole derivatives. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Provides a consistent pH and sharp peak shapes. Use formic acid for MS compatibility. |
| Mobile Phase B | Acetonitrile | Standard organic modifier for reverse-phase chromatography. |
| Gradient | 5% to 95% B over 20 minutes | A broad gradient is necessary to elute the non-polar di- and tri-brominated impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides reproducible retention times. |
| Detector | UV at 210 nm | Imidazole and its derivatives have a strong UV absorbance at lower wavelengths. |
| Injection Vol. | 10 µL | Standard injection volume. |
This method should be validated for your specific derivative and impurity profile.
Protocol: NMR Analysis for Isomer Differentiation
-
Sample Preparation: Dissolve approximately 10-15 mg of the purified sample (or a mixture of isomers) in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.
-
Acquire ¹H NMR Spectrum: Obtain a standard proton NMR spectrum.
-
Analysis:
-
Identify the signals corresponding to the imidazole ring protons. For 4-bromo-1H-imidazole, you will typically see two distinct singlets (or doublets, depending on the N-substituent) in the aromatic region, corresponding to the protons at the C2 and C5 positions.
-
The presence of a second set of similar signals with different chemical shifts is indicative of the 5-bromo isomer.
-
The relative integration of these signal sets can be used to determine the isomeric ratio.
-
-
Advanced Analysis (if needed): If the ¹H NMR is ambiguous, 2D NMR experiments like HSQC and HMBC can be used to definitively assign the structure by correlating proton and carbon signals.
References
-
ARKIVOC. (2007). Convenient synthesis of polybrominated imidazole building blocks. Semantic Scholar. [Link]
-
SIELC Technologies. Separation of 2-Bromo-4-nitro-1H-imidazole on Newcrom R1 HPLC column. [Link]
-
Boulton, B. E., & Coller, B. A. W. (1974). Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. II. Aqueous bromination of imidazole, 1-methylimidazole and 2-methylimidazole. Australian Journal of Chemistry, 27(11), 2331-2341. [Link]
-
Bellina, F., Cauteruccio, S., & Rossi, R. (2006). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Journal of the American Chemical Society, 128(14), 4647-4659. [Link]
-
Wiley-VCH. (2023). 4-Bromo-1H-imidazole Spectra. SpectraBase. [Link]
-
Chemistry Online. (2022). Imidazoles. [Link]
-
Perinbaraj, S. (2018). Unit 4 imidazole. SlideShare. [Link]
-
MDPI. (2020). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]
Technical Support Center: Stability and Degradation of 4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde
Introduction: 4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde is a key intermediate in the synthesis of complex pharmaceutical agents and functional materials. Its unique structure, featuring a brominated imidazole core and a reactive aldehyde group, provides significant synthetic versatility. However, these same functional groups represent sites of potential instability. Understanding the degradation pathways of this molecule is critical for researchers to ensure the integrity of their experiments, the purity of their products, and the reproducibility of their results. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My solid sample of this compound has turned yellow or brown during storage. What is causing this discoloration and is the material still viable?
A1: Root Cause Analysis & Viability Assessment
Discoloration in aldehydic and brominated heterocyclic compounds is a common indicator of degradation, typically initiated by autoxidation and/or photodegradation.
-
Causality—The "Why":
-
Oxidation: The aldehyde group at the C2 position is highly susceptible to oxidation, which can convert it into the corresponding carboxylic acid (4-bromo-1-methyl-1H-imidazole-2-carboxylic acid). This process can be initiated by atmospheric oxygen (autoxidation) and is often accelerated by light and trace metal impurities. The imidazole ring itself, while aromatic, can also undergo oxidative degradation under certain conditions, leading to complex, often colored, byproducts.[1][2][3]
-
Photodegradation: The Carbon-Bromine (C-Br) bond is photosensitive. Upon exposure to UV or even high-intensity ambient light, this bond can undergo homolytic cleavage, generating radicals.[4][5] This process, known as photolysis, can lead to debromination or the formation of other complex polymeric materials, which are frequently colored.[6][7][8]
-
Troubleshooting and Remediation Guide:
-
Initial Purity Assessment: Before use, it is crucial to assess the purity of the discolored material.
-
Technique: Dissolve a small sample in a suitable solvent (e.g., DMSO-d₆ or CDCl₃) and acquire a ¹H NMR spectrum. Concurrently, run a high-performance liquid chromatography-mass spectrometry (LC-MS) analysis.
-
Expected Observations:
-
NMR: Compare the spectrum to a reference for the pure compound.[9] Look for the appearance of new signals or a decrease in the integration of the aldehyde proton (around 9.6 ppm).
-
LC-MS: Look for new peaks in the chromatogram. Key masses to look for are the parent mass (m/z = 191.0/189.0 for MH⁺)[9], the oxidized product (M+16, m/z = 207.0/205.0), and the debrominated product (M-Br+H, m/z = 111.1).
-
-
-
Repurification Protocol (if degradation is <10-15%):
-
If the material is deemed mostly intact, it can be repurified via column chromatography.
-
Stationary Phase: Silica gel.
-
Mobile Phase: A non-polar/polar gradient system, such as Heptane/Ethyl Acetate (starting from 4:1).[9]
-
Procedure: i. Dissolve the crude material in a minimal amount of dichloromethane or ethyl acetate. ii. Adsorb onto a small amount of silica gel and dry in vacuo. iii. Load the dried material onto the column. iv. Elute with the solvent gradient, collecting fractions and monitoring by TLC. v. Combine pure fractions and remove the solvent in vacuo to yield the purified white solid.
-
Prevention is the Best Protocol:
To avoid degradation, proper storage is non-negotiable.
| Parameter | Recommended Condition | Rationale |
| Temperature | ≤ 4°C | Slows the rate of all chemical degradation pathways. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the aldehyde and imidazole ring by atmospheric oxygen. |
| Light | Amber glass vial or wrap in foil | Protects the photosensitive C-Br bond from photolytic cleavage.[4][7] |
| Moisture | Store in a desiccator | Prevents potential hydrolysis and moisture-mediated reactions. |
Q2: My LC-MS analysis shows a significant impurity with a mass of [M+16]. What is this and how do I prevent its formation?
A2: Identifying and Preventing Aldehyde Oxidation
An M+16 peak is the classic signature of oxidation, where one oxygen atom has been added to the parent molecule.
-
Causality—The "Why": For this specific molecule, the most labile site for oxidation is the aldehyde group. The conversion of an aldehyde (-CHO) to a carboxylic acid (-COOH) corresponds to the addition of one oxygen atom. This is a very common degradation pathway for aldehyde-containing compounds.[1][2] While less common, direct oxidation of the imidazole ring can also occur, but aldehyde oxidation is the most probable cause.[10]
Workflow for Prevention:
Detailed Protocols:
-
Use of Deoxygenated Solvents: Before use in a reaction or for dissolving the compound, sparge solvents with an inert gas (N₂ or Argon) for at least 15-30 minutes to remove dissolved oxygen.
-
Inert Atmosphere Reactions: Always conduct reactions involving this aldehyde in glassware that has been oven-dried and purged with an inert gas. Maintain a positive pressure of N₂ or Ar throughout the experiment using a balloon or a Schlenk line.
Q3: I've identified a major byproduct corresponding to the loss of bromine (M-Br+H). What reaction conditions could have caused this?
A3: Understanding Dehalogenation Pathways
The loss of a bromine atom and its replacement by a hydrogen atom is a clear sign of dehalogenation. This can occur via two primary mechanisms in a laboratory setting: reductive dehalogenation and photolytic debromination.
-
Causality—The "Why":
-
Reductive Dehalogenation: The C-Br bond on an aromatic ring can be cleaved by chemical or catalytic reduction. This is a common side reaction if the molecule is exposed to reducing agents, even mild ones, especially in the presence of a catalyst. For example, catalytic hydrogenation (H₂, Pd/C) is a highly effective method for removing aryl halides.[11][12]
-
Photolytic Debromination: As discussed in Q1, UV or visible light provides sufficient energy to break the C-Br bond, leading to debromination.[4][7][8] This is a frequent issue in reactions run in clear glass flasks on a sunny windowsill or under certain laboratory lighting.
-
Troubleshooting Checklist:
-
Review Your Reaction Scheme:
-
Were any reducing agents used (e.g., NaBH₄, LiAlH₄, H₂)? Even if intended for another functional group, they may affect the C-Br bond.
-
Did you use a transition metal catalyst (e.g., Palladium, Nickel, Copper)? These are often used in hydrogenation and can catalyze dehalogenation.[11]
-
-
Assess Your Experimental Setup:
-
Was the reaction flask protected from light? If not, wrap the vessel in aluminum foil. This is a simple but critical step.
-
Are you using a photoreactor or a UV lamp for another purpose in the same fume hood?
-
References
- What is Imidazole-2-carboxaldehyde and its Applications? - FAQ - Guidechem. Guidechem.
- Photochemistry of Imidazole-2-carbaldehyde in Droplets as a Potential Source of H2O2 and Its Oxidation of SO2 - PubMed. PubMed.
- Technical Support Center: Optimizing Imidazole Derivative Synthesis - Benchchem. Benchchem.
- Photochemistry of Imidazole-2-carbaldehyde in Droplets as a Potential Source of H2O2 and Its Oxidation of SO2 | Environmental Science & Technology - ACS Publications. ACS Publications.
- Oxidation of imidazole- and pyrazole-derived aldehydes by plant aldehyde dehydrogenases from the family 2 and 10 - PubMed. PubMed.
- Formation and Oxidation of Imidazole in Tropospheric Aqueous-Phase Chemistry: A Computational Study | ACS ES&T Air. ACS Publications.
- How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. Autech.
- This compound synthesis - ChemicalBook. ChemicalBook.
- (PDF) Investigating the photolytic degradation of novel monomeric and polymeric brominated flame retardants: analytical characterization, acute ecotoxicological effects and influence of sample storage - ResearchGate. ResearchGate.
- Degradation processes of brominated flame retardants dispersed in high impact polystyrene under UV–visible radiation - PubMed Central. PubMed Central.
- Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil - E3S Web of Conferences. E3S Web of Conferences.
- Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups - Organic Chemistry Portal. Organic Chemistry Portal.
- Degradation of Polymeric Brominated Flame Retardants: Development of an Analytical Approach Using PolyFR and UV Irradiation. MDPI.
- Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil - ResearchGate. ResearchGate.
- Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups | Request PDF - ResearchGate. ResearchGate.
- Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed. PubMed.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Oxidation of imidazole- and pyrazole-derived aldehydes by plant aldehyde dehydrogenases from the family 2 and 10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation processes of brominated flame retardants dispersed in high impact polystyrene under UV–visible radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shop.fera.co.uk [shop.fera.co.uk]
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- 7. e3s-conferences.org [e3s-conferences.org]
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- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Temperature and Reaction Time for the Bromination of Methyl-imidazole-carbaldehyde
Welcome to the technical support center for the bromination of methyl-imidazole-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this important synthetic transformation. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction conditions, specifically focusing on temperature and reaction time, to achieve high yields and purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the bromination of methyl-imidazole-carbaldehyde and provides actionable solutions based on established chemical principles.
Question 1: My reaction is producing a mixture of mono-, di-, and even tri-brominated products. How can I improve the selectivity for the desired mono-brominated product?
Answer: Achieving mono-selectivity in the bromination of imidazoles can be challenging due to the activating nature of the imidazole ring, which makes it susceptible to multiple substitutions.[1][2][3] Here’s how you can troubleshoot this issue:
-
Control Stoichiometry: Carefully control the stoichiometry of your brominating agent, typically N-Bromosuccinimide (NBS). Using a slight excess (e.g., 1.1 equivalents) is common, but if you are observing over-bromination, reduce this to 1.0 equivalent or even slightly less and monitor the reaction progress carefully.
-
Lower the Reaction Temperature: Temperature plays a critical role in controlling selectivity. Electrophilic aromatic substitution is an exothermic process, and lower temperatures will slow down the reaction rate, allowing for better control. Start your reaction at a lower temperature (e.g., 0 °C or even -10 °C) and slowly warm it to room temperature. A reported protocol for a similar substrate suggests running the reaction at 15 °C.[4]
-
Slow Addition of Brominating Agent: Instead of adding the brominating agent all at once, add it portion-wise or as a solution via a syringe pump over an extended period. This maintains a low concentration of the electrophile in the reaction mixture, favoring mono-substitution.
-
Choice of Solvent: The solvent can influence the reactivity of the brominating agent. N,N-Dimethylformamide (DMF) is a common solvent for this reaction.[5] However, less polar solvents might decrease the reactivity of the NBS and improve selectivity. Consider screening solvents like dichloromethane (DCM) or acetonitrile (ACN).
Question 2: The reaction is very slow or incomplete, even after prolonged reaction times. What can I do to drive it to completion?
Answer: A sluggish reaction can be equally frustrating. Here are several parameters you can adjust to increase the reaction rate:
-
Increase the Temperature: If your reaction is proceeding too slowly at room temperature, cautiously increasing the temperature can significantly accelerate the rate. Monitor the reaction closely by TLC or LC-MS to avoid the formation of side products. Some brominations of imidazole derivatives are performed at elevated temperatures, but this must be balanced with selectivity concerns.[6]
-
Increase the Equivalents of Brominating Agent: If you are confident that over-bromination is not an issue, a slight increase in the equivalents of NBS (e.g., to 1.2-1.5 equivalents) can help drive the reaction to completion.
-
Consider a Different Brominating Agent: While NBS is common, other brominating agents like bromine (Br₂) in a suitable solvent can be more reactive.[7] However, Br₂ is more hazardous and can be less selective, so this should be approached with caution.
-
Check Starting Material Purity: Impurities in your methyl-imidazole-carbaldehyde, such as residual water or other nucleophiles, can consume the brominating agent and inhibit the reaction. Ensure your starting material is pure and dry.
Question 3: I am observing the formation of an unexpected side product, possibly from the bromination of the methyl group. How can I prevent this?
Answer: Side-chain bromination on the methyl group is a known side reaction, particularly under radical conditions.[6] Here’s how to minimize it:
-
Avoid Radical Initiators and Light: NBS can participate in both electrophilic and radical bromination pathways.[8][9][10] To favor the desired electrophilic aromatic substitution on the imidazole ring, conduct the reaction in the dark and avoid any radical initiators (like AIBN or benzoyl peroxide) or exposure to UV light. One study explicitly mentions that a combination of light and temperature is required for the free radical bromination of methyl groups on an imidazole ring.[6]
-
Control the Temperature: Higher temperatures can promote radical pathways. Keeping the reaction at or below room temperature will disfavor side-chain bromination.
-
Use an Appropriate Solvent: Solvents can influence the reaction pathway. For electrophilic bromination, polar aprotic solvents like DMF are generally suitable.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the optimization of temperature and reaction time for the bromination of methyl-imidazole-carbaldehyde.
Q1: What is a good starting temperature and reaction time for the bromination of 1-methyl-1H-imidazole-2-carbaldehyde with NBS?
A1: A good starting point is to dissolve the 1-methyl-1H-imidazole-2-carbaldehyde in deoxygenated DMF and then add NBS at room temperature (around 20 °C).[5] A literature procedure for this specific transformation stirred the reaction at room temperature for 6 days.[5] However, for optimization purposes, it is recommended to monitor the reaction progress more frequently (e.g., every few hours) using TLC or LC-MS.
Q2: How do I properly monitor the reaction to determine the optimal reaction time?
A2: The best way to monitor the reaction is by using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC: Spot the reaction mixture alongside your starting material on a TLC plate. The disappearance of the starting material spot and the appearance of a new, lower Rf spot (brominated products are typically less polar) will indicate the reaction's progress.
-
LC-MS: This technique is more quantitative and can help you identify the desired product and any side products by their mass-to-charge ratio. This is particularly useful for distinguishing between mono- and poly-brominated species.
The optimal reaction time is when the consumption of the starting material is maximized, and the formation of the desired product is at its peak, before significant amounts of side products are formed.
Q3: What is the mechanistic basis for temperature affecting the selectivity of bromination on the imidazole ring?
A3: The imidazole ring has multiple positions available for electrophilic substitution (C2, C4, and C5).[3] The activation energies for bromination at these different positions are not identical. By lowering the temperature, you provide less thermal energy to the system. According to the Arrhenius equation, the reaction with the lowest activation energy will be favored to a greater extent at lower temperatures. This allows for greater kinetic control over the reaction, leading to improved regioselectivity. Conversely, at higher temperatures, there is enough energy to overcome the activation barriers for substitution at multiple positions, leading to a mixture of products.
Q4: Can microwave irradiation be used to optimize the reaction time?
A4: Yes, microwave irradiation is a powerful technique for accelerating organic reactions and can significantly reduce reaction times, often from hours or days to minutes.[11] For the bromination of methyl-imidazole-carbaldehyde, a carefully controlled microwave-assisted protocol could be developed. However, it is crucial to start with low power and temperature settings and carefully monitor the reaction to avoid over-bromination and decomposition, as the high energy input can lead to a loss of selectivity.
Data Summary and Experimental Protocols
Optimization Parameters at a Glance
| Parameter | Recommended Range | Purpose | Potential Issues |
| Temperature | 0 °C to 40 °C | Control selectivity and reaction rate | Too low: slow/no reaction; Too high: over-bromination, side reactions |
| Reaction Time | 2 to 144 hours | Ensure complete conversion | Too short: incomplete reaction; Too long: product degradation/side products |
| NBS Equivalents | 1.0 to 1.2 | Control stoichiometry for mono-bromination | Too low: incomplete reaction; Too high: over-bromination |
Experimental Workflow for Optimization
Caption: Workflow for optimizing the bromination of methyl-imidazole-carbaldehyde.
Step-by-Step Optimization Protocol
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methyl-1H-imidazole-2-carbaldehyde (1.0 eq.) in anhydrous DMF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of NBS: In a separate flask, dissolve N-Bromosuccinimide (1.1 eq.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the cooled solution of the starting material over 30-60 minutes.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress every 1-2 hours for the first 8 hours, and then at longer intervals, using TLC or LC-MS.
-
Data Collection: At each time point, analyze the ratio of starting material, desired product, and any major side products.
-
Optimization Iteration: Based on the results, you can adjust the temperature (e.g., maintain at 0 °C for a longer period, or run at room temperature from the start) or the reaction time in subsequent experiments to maximize the yield of the mono-brominated product.
-
Work-up: Once the reaction is deemed complete, quench the reaction by adding water. Extract the aqueous layer with a suitable organic solvent like ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired brominated methyl-imidazole-carbaldehyde.[5]
References
-
Unit 4 imidazole | PDF - Slideshare. Available at: [Link]
-
Synthesis of Brominated Imidazoles. - Scite. Available at: [Link]
-
Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl- 1H-imidazole. SynOpen. Available at: [Link]
-
Imidazoles | Chemistry Online. Available at: [Link]
-
From Other Imidazoles by Substitution of Hydrogen - YouTube. Available at: [Link]
-
Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. II. Aqueous bromination of imidazole, 1-methylimidazole and 2-methylimidazole - ResearchGate. Available at: [Link]
-
Convenient synthesis of polybrominated imidazole building blocks - Semantic Scholar. Available at: [Link]
-
Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances. Available at: [Link]
-
A time-resolved study of the multiphase chemistry of excited carbonyls: Imidazole-2-carboxaldehyde and halides - Comptes Rendus de l'Académie des Sciences. Available at: [Link]
-
Functionalization of imidazole N-oxide: a recent discovery in organic transformations. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Sequential bromination and methylation of 2‐methyl‐5‐nitro‐1H‐imidazole (218). - ResearchGate. Available at: [Link]
-
NBS (n-bromosuccinimide) reaction mechanism for allylic bromination - YouTube. Available at: [Link]
-
(PDF) Study of CuI catalyzed coupling reactions of aryl bromides with imidazole and aliphatic amines under microwave dielectric heating - ResearchGate. Available at: [Link]
-
3-(2-Bromobenzyl)-1-methyl-1H-imidazol-3-ium bromide - NIH. Available at: [Link]
-
N-Bromosuccinimide (NBS) - Organic Chemistry Portal. Available at: [Link]
-
A Sandmeyer type reaction for bromination of 2-mercapto-1-methyl-imidazoline (N2C4H6S) into 2-bromo-1-methyl-imidazole (N2C4H5Br) in presence of copper(i) bromide - Dalton Transactions (RSC Publishing). Available at: [Link]
-
1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl - Organic Syntheses Procedure. Available at: [Link]
-
10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry - YouTube. Available at: [Link]
-
Bromination of 1-Hydroxyimidazoles. Synthesis and Crystal Structures. Available at: [Link]
-
Imidazole synthesis - Organic Chemistry Portal. Available at: [Link]
-
1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole - MDPI. Available at: [Link]
-
NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Publishing. Available at: [Link]
-
A Practical Knoevenagel Condensation Catalyzed by Imidazole - ResearchGate. Available at: [Link]
-
A time-resolved study of the multiphase chemistry of excited carbonyls: Imidazole-2-carboxaldehyde and halides | Request PDF - ResearchGate. Available at: [Link]
-
Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures - MDPI. Available at: [Link]
-
Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry - YouTube. Available at: [Link]
-
Bromination of alkenes with Br2 to give dibromides - Master Organic Chemistry. Available at: [Link]
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- 5. 4-broMo-1-Methyl-1H-iMidazole-2-carbaldehyde synthesis - chemicalbook [chemicalbook.com]
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- 7. znaturforsch.com [znaturforsch.com]
- 8. youtube.com [youtube.com]
- 9. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Suzuki Coupling of Brominated Imidazole Aldehydes
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of challenging brominated imidazole aldehyde substrates. The inherent functionalities of these molecules present unique obstacles, from catalyst inhibition to competing side reactions. This document is structured to help you diagnose problems, understand the underlying chemical principles, and implement effective solutions in your laboratory.
Section 1: Frequently Asked Questions (FAQs) - Diagnosing Core Issues
This section addresses the most common high-level problems encountered during the Suzuki coupling of brominated imidazole aldehydes.
FAQ 1: My Suzuki coupling reaction is resulting in a very low yield or fails completely. What are the primary culprits?
Low yields in this specific coupling are common and typically stem from a combination of factors related to the unique structure of brominated imidazole aldehydes.[1][2][3] The primary suspects are:
-
Catalyst Inhibition/Deactivation: The Lewis basic nitrogen atoms of the imidazole ring are notorious for coordinating to the palladium center.[1][4] This coordination can stabilize the catalyst in an off-cycle state, effectively poisoning it and preventing it from participating in the catalytic cycle. Unprotected N-H groups on the imidazole are particularly problematic.[4]
-
Substrate and Product Instability: The aldehyde functional group can be sensitive to the basic reaction conditions, potentially leading to undesired side reactions like aldol condensations or decomposition.
-
Side Reactions Outcompeting Product Formation: Several side reactions can consume your starting materials and reduce the yield of the desired product. The most common include:
-
Protodeboronation: The boronic acid reagent loses its boron moiety, replacing it with a hydrogen atom. This is often promoted by excess water or certain bases.[1][5]
-
Dehalogenation: The bromo-imidazole starting material is reduced, replacing the bromine atom with hydrogen.[6]
-
Homocoupling: The boronic acid couples with itself to form a biaryl byproduct, a reaction often exacerbated by the presence of oxygen.[1][7]
-
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical for heteroaromatic substrates and often requires careful optimization. A "one-size-fits-all" Suzuki protocol rarely works for this class of compounds.[8]
To begin troubleshooting, a systematic approach is required, starting with an analysis of the crude reaction mixture to identify major byproducts, which can provide clues to the dominant failure mode.
FAQ 2: How do I select the optimal Palladium catalyst and ligand for this reaction?
The lower reactivity of some heteroaryl bromides and the potential for catalyst inhibition by the imidazole ring necessitate a highly active and sterically demanding catalyst system.[1][9]
Palladium Source: While standard sources like Pd(OAc)₂ or Pd₂(dba)₃ can be effective, modern pre-catalysts are often superior for challenging substrates.[4][6] They offer better stability and generate the active Pd(0) species more reliably. Consider using Buchwald or PEPPSI-type pre-catalysts.[6]
Ligand Selection: The ligand is arguably the most critical component. Its role is to stabilize the palladium center, promote the key steps of oxidative addition and reductive elimination, and prevent catalyst deactivation. For imidazole-containing substrates, bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are the preferred choices.
-
Bulky Biarylphosphines (Buchwald Ligands): Ligands like SPhos, XPhos, and RuPhos are designed to be both electron-rich and sterically hindered. The electron richness promotes the oxidative addition of the C-Br bond, while the steric bulk facilitates the final reductive elimination step to release the product.[6][10]
-
N-Heterocyclic Carbenes (NHCs): Ligands such as IPr are strong σ-donors that form very stable bonds with palladium, making the catalyst resistant to deactivation.[11][12] PEPPSI-type pre-catalysts, which incorporate an NHC ligand, are particularly effective.[6]
A summary of recommended starting points for ligand screening is provided below:
| Ligand Class | Specific Examples | Key Advantages for Imidazole Substrates |
| Biarylphosphines | SPhos, XPhos, RuPhos | High activity, promotes both oxidative addition and reductive elimination.[4][10] |
| N-Heterocyclic Carbenes | IPr, IMes | Forms robust catalysts, resistant to deactivation by the imidazole nitrogen.[11] |
| Ferrocenylphosphines | dppf, dtbpf | Good general-purpose ligands, but may be less effective for highly challenging substrates.[6] |
FAQ 3: The imidazole nitrogen appears to be inhibiting my reaction. What are my strategic options?
Catalyst inhibition by the imidazole moiety is a central challenge.[4][13] Here are three primary strategies to overcome this issue:
-
Employ a More Robust Catalyst System: As discussed in FAQ 2, using bulky, electron-rich ligands (e.g., XPhos) or NHC-based catalysts (e.g., PEPPSI-iPr) can create a sterically shielded palladium center that is less susceptible to coordination by the imidazole nitrogen.[6][11] This is often the simplest and most direct solution.
-
Use an N-Protecting Group: Protecting the imidazole nitrogen temporarily masks its Lewis basicity, preventing it from interfering with the catalyst. The choice of protecting group is critical; it must be stable to the Suzuki conditions but readily removable afterward.
| Protecting Group | Common Abbreviation | Stability & Removal |
| tert-Butoxycarbonyl | Boc | Stable to many Suzuki conditions; removed with acid (e.g., TFA). |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | Robust; typically removed with fluoride sources (e.g., TBAF). |
| p-Toluenesulfonyl | Ts | Very stable; often requires harsh removal conditions. |
Note: The addition of protection and deprotection steps adds to the overall synthesis length and may not be ideal for all applications.[14]
-
Modify Reaction Parameters: Sometimes, simply increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) or the reaction temperature can help overcome partial inhibition, though this may lead to more side products.[3][4]
Below is a decision-making workflow for addressing catalyst inhibition.
Caption: Troubleshooting workflow for catalyst inhibition.
Section 2: Troubleshooting Specific Side Reactions
This section provides detailed guidance on identifying and mitigating common side reactions that plague the Suzuki coupling of brominated imidazole aldehydes.
Problem: My main byproduct is the de-brominated starting material.
Cause: Dehalogenation
This occurs when the organopalladium intermediate formed after oxidative addition undergoes reductive elimination with a hydride source instead of transmetalation with the boronic acid.[6] Common hydride sources include amine bases or alcoholic solvents.
Solutions:
-
Change the Base: Avoid amine bases like triethylamine if possible. Inorganic bases like K₃PO₄ or Cs₂CO₃ are generally less prone to causing dehalogenation.[1][15]
-
Use an Anhydrous Solvent: While a small amount of water is often beneficial for Suzuki couplings, ensure your primary organic solvent (e.g., dioxane, toluene) is anhydrous to minimize potential proton sources.[1]
-
Increase Boronic Acid Equivalents: Using a slight excess of the boronic acid (e.g., 1.5 equivalents) can help favor the transmetalation pathway kinetically.[4]
Problem: I am observing a significant amount of homocoupled boronic acid (biaryl) byproduct.
Cause: Homocoupling
This side reaction is typically promoted by the presence of oxygen, which can facilitate an alternative catalytic cycle involving the boronic acid. It can also be exacerbated by slow transmetalation or high temperatures.[1][7]
Solutions:
-
Thoroughly Degas Your Reaction: This is the most critical step. Ensure all solvents and the final reaction mixture are rigorously degassed to remove dissolved oxygen. The freeze-pump-thaw method (for solvents) and several cycles of vacuum/backfill with an inert gas (Argon or Nitrogen) for the reaction flask are essential.[1][16]
-
Optimize Temperature: Running the reaction at the lowest effective temperature can often reduce the rate of homocoupling relative to the desired cross-coupling.[3]
-
Check Boronic Acid Quality: Old or impure boronic acids can be more prone to homocoupling.
Problem: My boronic acid seems to be decomposing during the reaction.
Cause: Protodeboronation
Protodeboronation is the cleavage of the C-B bond by a proton source, replacing the boronic acid group with a hydrogen atom.[1][17] This is a very common issue with electron-rich or heteroaryl boronic acids and is often accelerated by aqueous basic conditions.[5]
Solutions:
-
Switch to a Boronate Ester: Boronate esters, particularly pinacol esters, are significantly more stable towards protodeboronation than their corresponding boronic acids.[5][17][18] While they may react more slowly, the increased stability often leads to higher overall yields.
-
Use a Non-Aqueous Base/Solvent System: If possible, using a base like KF in an anhydrous solvent can minimize this side reaction.
-
Use Potassium Trifluoroborate Salts (BF₃K): These salts are highly stable, crystalline solids that are resistant to protodeboronation and release the active boronic acid slowly under the reaction conditions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jocpr.com [jocpr.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. nbinno.com [nbinno.com]
- 18. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Structural Validation of 4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde by NMR and MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde is a substituted imidazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of biological activities. The precise structural elucidation of such molecules is paramount for understanding their structure-activity relationships and ensuring the integrity of research and development programs. This guide will walk you through the definitive validation of its structure, C₅H₅BrN₂O, using the cornerstone techniques of modern analytical chemistry: NMR and MS.
Experimental Design and Rationale
The validation of a novel or synthesized chemical entity requires a multi-faceted analytical approach. For this compound, a combination of ¹H NMR, ¹³C NMR, and Mass Spectrometry provides an unambiguous confirmation of its molecular structure.
-
¹H NMR Spectroscopy allows for the determination of the number and types of protons in a molecule, their electronic environments, and their connectivity.
-
¹³C NMR Spectroscopy provides information about the carbon framework of the molecule.
-
Mass Spectrometry determines the molecular weight of the compound and provides information about its structure through fragmentation analysis.
To provide a robust comparison, we will analyze the spectral data of our target compound alongside its immediate synthetic precursor, 1-methyl-1H-imidazole-2-carbaldehyde , and a more heavily halogenated analog, 4,5-Dibromo-1-methyl-1H-imidazole-2-carbaldehyde . This comparative approach highlights the influence of bromine substitution on the spectroscopic properties.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard protocol for acquiring high-resolution NMR spectra of imidazole derivatives is as follows:
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts. Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0 ppm.
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 600 MHz). For ¹³C NMR, a proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon atom.
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra. Integration of the ¹H NMR signals is performed to determine the relative number of protons for each resonance.
Mass Spectrometry (MS)
Electron Ionization (EI) and Electrospray Ionization (ESI) are common techniques for the mass analysis of small organic molecules.
-
Sample Introduction: For EI-MS, the sample is introduced into the ion source, often after separation by gas chromatography (GC). For LC-MS using an ESI source, the sample is dissolved in a suitable solvent and introduced via liquid chromatography.
-
Ionization: In EI, high-energy electrons bombard the sample, causing ionization and fragmentation. In ESI, a high voltage is applied to a liquid to create an aerosol, leading to the formation of protonated molecules ([M+H]⁺).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Data Interpretation and Structural Validation
This compound
¹H NMR Analysis:
The experimental ¹H NMR spectrum of this compound in DMSO-d₆ displays three distinct singlets, consistent with the proposed structure.[1]
-
δ 9.62 (s, 1H): This downfield singlet is characteristic of an aldehyde proton (-CHO). Its deshielded nature is due to the electron-withdrawing effect of the carbonyl group.
-
δ 7.80 (s, 1H): This singlet corresponds to the lone proton on the imidazole ring (H-5). The singlet multiplicity indicates no adjacent protons.
-
δ 3.92 (s, 3H): This singlet is assigned to the three equivalent protons of the N-methyl group (-NCH₃).
Predicted ¹³C NMR Analysis:
Due to the lack of readily available experimental data, the ¹³C NMR chemical shifts were predicted using online computational tools. These predictions provide a valuable estimation for structural confirmation.
-
Aldehyde Carbonyl (C=O): Expected around 180-185 ppm.
-
Imidazole Ring Carbons (C2, C4, C5): These are expected in the aromatic region (110-150 ppm). The carbon bearing the bromine (C4) will be significantly influenced by the halogen's electronegativity and heavy atom effect. C2, being attached to the aldehyde group and nitrogen, will also be downfield. C5 is expected to be the most upfield of the ring carbons.
-
N-Methyl Carbon (-NCH₃): Expected around 30-35 ppm.
Mass Spectrometry Analysis:
The LC-MS data shows a peak at m/z = 191.2, corresponding to the protonated molecule ([M+H]⁺), which aligns with the calculated molecular weight of 189.01 g/mol for C₅H₅BrN₂O.[1] The presence of bromine is expected to produce a characteristic isotopic pattern for the molecular ion in a high-resolution mass spectrum, with two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M+2).
The predicted EI-MS fragmentation pattern would likely involve:
-
Loss of a hydrogen radical ([M-H]⁺): A common fragmentation for aldehydes.
-
Loss of the formyl group ([M-CHO]⁺): Resulting in a fragment at m/z 160/162.
-
Loss of a bromine radical ([M-Br]⁺): Giving a fragment at m/z 110.
-
Cleavage of the imidazole ring.
Comparative Analysis with Structural Analogs
To further solidify the structural assignment, we compare the spectroscopic data of the target compound with its unbrominated precursor and its dibrominated analog.
| Compound | ¹H NMR (δ ppm, DMSO-d₆) | Predicted ¹³C NMR (δ ppm) | MS (m/z) |
| 1-methyl-1H-imidazole-2-carbaldehyde | H-4/H-5: ~7.1-7.5 (d), N-CH₃: ~3.8 (s), CHO: ~9.7 (s) | C2: ~145, C4: ~130, C5: ~125, CHO: ~182, N-CH₃: ~34 | M⁺ at 110 |
| This compound | H-5: 7.80 (s), N-CH₃: 3.92 (s), CHO: 9.62 (s)[1] | C2: ~144, C4: ~115, C5: ~128, CHO: ~181, N-CH₃: ~35 | [M+H]⁺ at 191.2[1] |
| 4,5-Dibromo-1-methyl-1H-imidazole-2-carbaldehyde | N-CH₃: ~4.0 (s), CHO: ~9.6 (s) | C2: ~143, C4: ~110, C5: ~105, CHO: ~180, N-CH₃: ~37 | M⁺ at 268/270/272 |
Key Observations from the Comparison:
-
¹H NMR: The introduction of a bromine atom at the C4 position in the target compound causes a downfield shift of the remaining H-5 proton (7.80 ppm) compared to the protons in the unbrominated analog. The dibrominated analog would show no signals for ring protons.
-
¹³C NMR (Predicted): Bromine substitution is predicted to cause a significant upfield shift for the directly attached carbon (C4) due to the heavy atom effect, while having a smaller influence on the other ring carbons.
-
Mass Spectrometry: The molecular ion peaks clearly differentiate the three compounds based on their molecular weights, with the characteristic isotopic patterns for bromine being a key identifier for the brominated species.
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow and the logical process of structural elucidation.
Caption: Logical pathway for structural elucidation.
Conclusion
References
-
NIST. (n.d.). 1H-Imidazole-2-carboxaldehyde, 1-methyl-. In NIST Chemistry WebBook. Retrieved January 17, 2026, from [Link]
-
Guan, Y., Sowndarya, S. S. V., Gallegos, L. C., St. John, P. C., & Paton, R. S. (2021). Real-time Prediction of ¹H and ¹³C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. Chemical Science, 12(36), 12012-12026. [Link]
-
NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. Retrieved January 17, 2026, from [Link]
-
LibreTexts Chemistry. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 17, 2026, from [Link]
Sources
A Comparative Guide for Synthetic Chemists: Reactivity of 4-Bromo- vs. 4-Iodo-1H-imidazole in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Strategic Choice of Halogen in Imidazole Functionalization
The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and its ability to engage in key hydrogen bonding interactions.[1][2][3] Consequently, the strategic functionalization of the imidazole core is a critical endeavor for researchers in drug discovery and materials science. Halogenated imidazoles, particularly 4-bromo-1H-imidazole and 4-iodo-1H-imidazole, serve as exceptionally versatile building blocks, providing a reactive handle for derivatization through transition-metal-catalyzed cross-coupling reactions.[3][4]
The choice between a bromo or iodo substituent is not arbitrary; it is a strategic decision that profoundly impacts reaction kinetics, required conditions, and overall synthetic efficiency. This guide provides an in-depth, objective comparison of the reactivity of these two key intermediates. We will dissect the fundamental principles governing their reactivity, present comparative data, and provide robust experimental protocols to empower researchers to make informed decisions in their synthetic design.
Foundational Physicochemical and Reactivity Principles
A direct comparison of the intrinsic properties of 4-iodo-1H-imidazole and 4-bromo-1H-imidazole reveals the basis for their differing chemical behavior.
| Property | 4-Iodo-1H-imidazole | 4-Bromo-1H-imidazole |
| Molecular Formula | C₃H₃IN₂ | C₃H₃BrN₂ |
| Molecular Weight | 193.97 g/mol | 146.97 g/mol |
| Appearance | Off-white to light yellow powder | Colorless to beige crystalline powder |
| Melting Point | 137-138 °C | 131-135 °C |
| Solubility | Slightly soluble in methanol | Slightly soluble in water, slightly soluble in methanol |
| Table 1: Comparison of key physicochemical properties.[4] |
The critical distinction, however, lies in the carbon-halogen bond. In palladium-catalyzed cross-coupling reactions, the rate-determining step is frequently the oxidative addition of the palladium(0) catalyst into the carbon-halogen (C-X) bond.[4][5][6] The energy required for this step is directly related to the C-X bond dissociation energy (BDE).
The carbon-iodine bond is significantly weaker and more polarizable than the carbon-bromine bond.[4][7] This is quantified by their respective BDEs:
This substantial difference in bond strength (~52 kJ/mol) means that the activation energy for the oxidative addition of an aryl iodide is considerably lower than for the corresponding aryl bromide.[5] This fundamental principle dictates that 4-iodo-1H-imidazole is inherently more reactive in palladium-catalyzed cross-coupling reactions.[4][7]
Sources
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- 2. benchchem.com [benchchem.com]
- 3. China Intermediates 4-Bromo-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
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"analytical methods for the quantification of 4-bromo-imidazole derivatives"
An In-Depth Comparative Guide to the Analytical Quantification of 4-Bromo-Imidazole Derivatives
Introduction: The Analytical Imperative for 4-Bromo-Imidazole Derivatives
4-Bromo-imidazole derivatives represent a cornerstone class of intermediates in the synthesis of a wide array of high-value molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Their unique chemical structure, featuring a reactive bromine atom on the imidazole core, allows for extensive functionalization through cross-coupling reactions, making them invaluable building blocks for novel drug candidates and specialized agricultural products.[2][3] The imidazole moiety itself is a "privileged structure" in medicinal chemistry, frequently appearing in molecules with significant biological activity.[3]
Given their strategic importance, the ability to accurately and reliably quantify these derivatives is paramount. Purity assessment, reaction monitoring, stability testing, and final product quality control all depend on robust analytical methodologies. Even minute impurities can drastically alter biological activity, leading to skewed research outcomes and potential safety concerns.[4] This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive comparison of the primary analytical techniques for the quantification of 4-bromo-imidazole derivatives. We will delve into the causality behind experimental choices, present comparative performance data, and provide detailed, field-proven protocols to ensure your analyses are both accurate and self-validating.
Core Analytical Techniques: A Comparative Overview
The quantification of 4-bromo-imidazole derivatives is predominantly achieved through separation science. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and their hyphenation with Mass Spectrometry (MS) are the most powerful and widely adopted techniques.[5] The choice among them is dictated by the analyte's specific physicochemical properties (volatility, thermal stability, polarity), the complexity of the sample matrix, and the required sensitivity.
Data Presentation: A Comparative Overview of Analytical Methods
| Validation Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Linearity (R²) | > 0.999[6] | > 0.99[6] | > 0.99[7] |
| Limit of Detection (LOD) | ~0.005% w/w[6] | 1–25 nM[6][8] | 0.055–0.891 µg/mL[6][7] |
| Limit of Quantification (LOQ) | ~0.014% w/w[6] | 1–50 nM[6][8] | 0.237–1.937 µg/mL[6][7] |
| Accuracy (% Recovery) | 95.20%–101.93%[9] | Typically 80–120%[6] | 58.84%–160.99%[6][7] |
| Precision (%RSD) | < 2.54%[9] | < 15% | < 15% |
| Selectivity | Good; potential matrix interference | Excellent; based on mass-to-charge ratio | Excellent; based on mass-to-charge ratio |
| Matrix Effect | Can be significant | Can be significant (ion suppression/enhancement) | Less common, but possible[7] |
| Derivatization Required | No | No | Often, for non-volatile derivatives[7][10] |
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse technique for the quality control and purity assessment of non-volatile and thermally labile compounds, making it exceptionally well-suited for many 4-bromo-imidazole derivatives.[11]
Expertise & Experience: Why Choose HPLC?
The primary advantage of HPLC, particularly in its reversed-phase (RP) mode, is its ability to handle polar to moderately polar organic molecules directly in solution without the need for chemical derivatization.[12] For 4-bromo-imidazole and its derivatives, which are often solids with limited volatility, this is a significant workflow simplification. The choice of a C8 or C18 column is causal; these non-polar stationary phases effectively retain the imidazole derivatives from a polar mobile phase, allowing for separation from more polar impurities or starting materials. UV detection is common due to the aromatic nature of the imidazole ring, which provides sufficient chromophoric activity for sensitive detection, typically around 210-300 nm.[9][13]
Trustworthiness: Self-Validating HPLC Protocols
A robust HPLC method is built on a foundation of system suitability and method validation according to ICH or FDA guidelines.[13][14] Key validation parameters include linearity, accuracy, precision, specificity, and robustness.[15]
This protocol is designed for routine quality control and purity assessment.
-
Instrumentation:
-
A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).[12]
-
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[6]
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 0.025 M KH₂PO₄) adjusted to an acidic pH (e.g., 3.2) is a common starting point.[13] An isocratic elution of Acetonitrile:Buffer (40:60 v/v) can be effective.[12] The acidic pH ensures that the imidazole nitrogen atoms are protonated, leading to consistent retention and sharp peak shapes.
-
Detection Wavelength: 215 nm.[9]
-
Injection Volume: 10-20 µL.[6]
-
Column Temperature: Ambient or controlled at 25°C.
-
-
Standard and Sample Preparation:
-
Standard Solutions: Prepare a stock solution (~1 mg/mL) of the 4-bromo-imidazole reference standard in the mobile phase. Perform serial dilutions to create a calibration curve across the expected concentration range (e.g., 0.01 - 100 µg/mL).[13]
-
Sample Solutions: Accurately weigh and dissolve the bulk sample in the mobile phase to achieve a final concentration within the validated calibration range. Filter the solution through a 0.45 µm syringe filter before injection to protect the column from particulates.[5]
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the standard injections against their known concentrations.
-
Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high resolution and sensitivity and is a powerful tool for identifying and quantifying volatile and thermally stable compounds.[7] For many imidazole derivatives, its application is contingent on a critical sample preparation step: derivatization.
Expertise & Experience: The Derivatization Rationale
Many 4-bromo-imidazole derivatives are not sufficiently volatile for direct GC analysis. Derivatization is a chemical modification step designed to increase the volatility and thermal stability of the analyte.[10] For imidazoles, this often involves reacting the molecule with an agent like isobutyl chloroformate in the presence of pyridine and an alcohol.[7] This reaction masks the polar N-H group of the imidazole ring, creating a less polar, more volatile derivative that is amenable to GC analysis. The choice of derivatization agent is critical; it must react completely and produce a single, stable product to ensure quantitative accuracy.
Trustworthiness: Ensuring a Validated GC-MS Method
The complexity of derivatization adds another layer to method validation. The efficiency and reproducibility of the derivatization reaction itself must be assessed. The use of an internal standard, added before the derivatization step, is crucial to correct for any variability in reaction yield or injection volume.
-
Instrumentation:
-
A gas chromatograph equipped with a split/splitless injector and coupled to a mass spectrometer (e.g., single quadrupole).[7]
-
-
Sample Preparation & Derivatization: [7]
-
Extraction: If the analyte is in an aqueous matrix, adjust the pH to ~8.0 and perform a liquid-liquid extraction into a suitable organic solvent.
-
Derivatization: To the dried extract, add acetonitrile, pyridine, anhydrous ethanol, and isobutyl chloroformate. The exact volumes must be optimized for the specific derivative.[7]
-
Reaction: Heat the mixture (e.g., at 70°C for 30 min) to drive the reaction to completion.
-
Final Extraction: After cooling, extract the derivatized analytes into a non-polar solvent like hexane for injection.
-
-
GC-MS Conditions:
-
Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).[5]
-
Injector Temperature: 250-280°C.
-
Oven Program: Start at a low temperature (e.g., 80°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of ~300°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
MS Conditions: Use Electron Ionization (EI) at 70 eV. For quantification, operate in Selected Ion Monitoring (SIM) mode for maximum sensitivity and selectivity, monitoring characteristic ions of the derivatized analyte. The presence of bromine will yield a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity) which is highly selective.[16]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the unparalleled sensitivity and selectivity of tandem mass spectrometry. It is the gold standard for trace-level quantification, especially in complex matrices like biological fluids or environmental samples.[5][6]
Expertise & Experience: The Power of MS/MS
The key to LC-MS/MS is its specificity. After separation by LC, analytes are ionized (typically using Electrospray Ionization, ESI) and enter the mass spectrometer. In a tandem MS instrument (like a triple quadrupole), the first quadrupole (Q1) selects the specific molecular ion of the 4-bromo-imidazole derivative (the "parent" ion). This ion is then fragmented in a collision cell (Q2), and the second quadrupole (Q3) selects specific, characteristic fragment ions (the "daughter" ions). This parent-to-daughter transition is unique to the analyte, effectively eliminating matrix interference and providing exceptional sensitivity.[5] This process, known as Multiple Reaction Monitoring (MRM), is the basis for its quantitative power.[5]
Trustworthiness: Mitigating Matrix Effects
While powerful, LC-MS/MS is susceptible to matrix effects, where co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[7] To ensure a trustworthy, self-validating method, the use of a stable isotope-labeled internal standard (SIL-IS) is the most effective strategy. A SIL-IS is chemically identical to the analyte but has a different mass (e.g., contains ¹³C or ²H atoms). It co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction and reliable quantification.
-
Instrumentation:
-
A high-performance liquid chromatography system coupled to a tandem mass spectrometer with an ESI source.[6]
-
-
Sample Preparation:
-
Extraction: For complex matrices (e.g., plasma, soil, water), a sample cleanup and concentration step is required. Solid-Phase Extraction (SPE) is a common and effective method.[5]
-
Internal Standard: Spike the sample with a known concentration of a stable isotope-labeled internal standard before any extraction steps.
-
Reconstitution: After extraction and evaporation, reconstitute the residue in the initial mobile phase.[5]
-
-
LC-MS/MS Conditions:
-
Column: A suitable C18 or HILIC column, often with smaller particle sizes (e.g., <2 µm) for faster analysis.
-
Mobile Phase: Typically a gradient of methanol or acetonitrile with water, both containing a small amount of an acid like formic acid (0.1%) to promote ionization.[8]
-
Flow Rate: 0.2-0.5 mL/min.
-
Ionization Source: ESI, positive ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). The specific parent and daughter ion transitions must be determined by infusing a pure standard of the 4-bromo-imidazole derivative.
-
Conclusion and Recommendations
The selection of an optimal analytical method for the quantification of 4-bromo-imidazole derivatives is a strategic decision guided by the specific requirements of the analysis.
-
For routine quality control, purity assessment, and assay of bulk substances , where concentration levels are relatively high and the matrix is simple, HPLC-UV is the method of choice. It is robust, cost-effective, and avoids the complexities of derivatization and mass spectrometry.
-
For volatile and thermally stable derivatives, or when orthogonal validation is required , GC-MS is a powerful option. However, the likely need for derivatization adds complexity and potential variability that must be carefully controlled and validated.
-
For trace-level quantification in complex matrices , such as in pharmacokinetic studies, environmental monitoring, or impurity profiling, LC-MS/MS is unparalleled. Its superior sensitivity and selectivity justify the higher instrument cost and method development complexity.
Ultimately, a well-validated method, regardless of the technique, is the key to ensuring data integrity. By understanding the causal principles behind each technique—from mobile phase selection in HPLC to derivatization in GC and MRM transitions in LC-MS/MS—researchers, scientists, and drug development professionals can confidently generate accurate and reproducible data, accelerating their path from discovery to application.
References
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- BenchChem (2025). Analysis of 4-Bromo-1-methyl-2-nitro-1h-imidazole: A Guide to HPLC and GC-MS Methods. BenchChem.
- He, C., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Environment.
- Chem-Impex (n.d.). 4-Bromo-1H-imidazole. Chem-Impex.
- AxisPharm (n.d.). Sample Preparation Guidelines. AxisPharm.
- Blotrol (n.d.). The Strategic Importance of 4-Bromo-1H-imidazole in Fine Chemicals. Blotrol.
- Govender, V. et al. (2016). Critical review of the analysis of brominated flame retardants and their environmental levels in Africa. Vrije Universiteit Amsterdam.
- BenchChem (2025). Application Notes and Protocols for the Analysis of Imidazole Derivatives by HPLC and GC-MS. BenchChem.
- ResearchGate (2025). Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. ResearchGate.
- BenchChem (2025). A Comparative Analysis of 4-iodo-1H-imidazole and 4-bromo-1H-imidazole: A Guide for Researchers. BenchChem.
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- SIELC Technologies (n.d.). Separation of 2-Bromo-4-nitro-1H-imidazole on Newcrom R1 HPLC column. SIELC Technologies.
- Unibrom Corp. (n.d.). Intermediates 4-Bromo-1H-imidazole for critical molecular building block. Unibrom Corp.
- BenchChem (2025). Assessing the Purity of Synthesized 4-Bromo-1-(4-fluorophenyl)-1H-imidazole: A Comparative Guide. BenchChem.
- Wiley Analytical Science (2019). Imidazole quantification by LC determination. Wiley Analytical Science.
- El-Kimary, E. I., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. National Institutes of Health.
- BenchChem (2025). A Comparative Guide to the Validation of Analytical Methods for Imidazole-4-Carboxylate Derivatives. BenchChem.
- Pharmaguideline (2024). ANALYTICAL METHOD VALIDATION IN PHARMA. Pharmaguideline.
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- MDPI (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. MDPI.
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A Comprehensive Guide: Choosing Between HPLC and GC-MS for the Analysis of Substituted Imidazole Carboxaldehydes
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative and qualitative analysis of substituted imidazole carboxaldehydes. As crucial moieties in pharmaceutical development and recognized environmental pollutants, the accurate analysis of these compounds is paramount.[1][2][3] This document moves beyond a simple listing of specifications to explore the fundamental chemical principles that dictate the suitability of each technique, offering field-proven insights for researchers, scientists, and drug development professionals.
The Analytical Challenge: Understanding Imidazole Carboxaldehydes
Substituted imidazole carboxaldehydes are heterocyclic compounds characterized by a five-membered imidazole ring bearing a carboxaldehyde (-CHO) group. Their utility in medicinal chemistry is vast, forming the structural core of many therapeutic agents.[3][4] However, their analysis presents a unique set of challenges rooted in their inherent physicochemical properties.
-
High Polarity: The imidazole ring, with its two nitrogen atoms, imparts significant polarity to the molecule, making it highly soluble in water and other polar solvents.[3] This property is a primary determinant in selecting an appropriate chromatographic technique.
-
Low Volatility: Strong intermolecular forces, including hydrogen bonding, result in low volatility and relatively high melting points (e.g., 2-Imidazolecarboxaldehyde melts at ~209 °C, and 4-Imidazolecarboxaldehyde at ~174-177 °C).[5] This makes direct analysis by techniques requiring vaporization challenging.
-
Thermal Stability: While possessing a degree of thermal stability, the functionalized nature of these molecules raises concerns about potential degradation at the high temperatures often employed in GC inlets.[6][7][8]
-
Hydration Equilibrium: A critical consideration, particularly for 2-imidazolecarboxaldehydes, is their tendency to exist in equilibrium with a geminal diol (hydrate) form in aqueous solutions.[2][9][10] This equilibrium can complicate quantification, as the two forms may exhibit different chromatographic behaviors, and the equilibrium itself can be influenced by pH and solvent conditions.[2][9]
These properties collectively suggest that a chromatographic method operating in the liquid phase at or near ambient temperature would be the most direct and robust approach.
High-Performance Liquid Chromatography (HPLC): The Premier Choice for Direct Analysis
HPLC is a powerful and versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[6] For polar analytes like imidazole carboxaldehydes, it stands out as the method of choice for direct analysis without chemical modification.
Causality Behind HPLC's Suitability
The core advantage of HPLC lies in its liquid mobile phase, which readily accommodates polar, non-volatile, and thermally sensitive compounds.[7][11] Separation is based on interactions like polarity and solubility, making it an ideal match for the physicochemical profile of imidazole carboxaldehydes.[6] By keeping the analysis in the liquid phase at moderate temperatures, HPLC circumvents the issues of low volatility and potential thermal degradation, and it can be optimized to manage the aldehyde-hydrate equilibrium.
Advanced Application: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) For ultimate sensitivity and specificity, coupling HPLC with a tandem mass spectrometer is the gold standard for analyzing imidazole derivatives in complex matrices like biological fluids or environmental samples.[12] This approach provides structural confirmation and allows for quantification at trace levels, overcoming matrix interferences that might affect simpler detectors like UV-Vis.[12]
Experimental Workflow: HPLC Analysis
The following diagram illustrates a typical workflow for the analysis of substituted imidazole carboxaldehydes using HPLC.
Caption: A typical workflow for HPLC analysis.
Detailed Experimental Protocol: HPLC-UV Analysis of Imidazole Carboxaldehydes
This protocol is a self-validating system for the quantification of a substituted imidazole carboxaldehyde in a pharmaceutical formulation.
-
Objective: To determine the concentration of "Imidazole-X-carboxaldehyde" in a drug product.
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Materials & Reagents:
-
Reference Standard: Imidazole-X-carboxaldehyde (≥99% purity)
-
HPLC-grade Methanol and Water
-
Formic Acid (≥98%)
-
Column: Reversed-phase C18, 4.6 x 150 mm, 5 µm particle size
-
-
Chromatographic Conditions:
-
Procedure:
-
Standard Preparation: Prepare a stock solution of the reference standard in methanol (1 mg/mL). Create a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock with the initial mobile phase composition (90:10 A:B). Causality: Using the mobile phase as a diluent prevents peak distortion.
-
Sample Preparation: Accurately weigh a portion of the formulation and dissolve it in methanol to achieve a theoretical concentration within the calibration range. Sonicate to ensure complete dissolution. Centrifuge and filter the supernatant through a 0.45 µm syringe filter. Causality: Filtration removes particulates that could damage the HPLC column.
-
Analysis: Inject the standards and samples.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. The linearity (R² > 0.99) validates the response. Determine the concentration in the sample from this curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful but Indirect Approach
GC-MS separates compounds based on their volatility and interaction with a stationary phase, followed by detection with a mass spectrometer.[14] It is a benchmark for analyzing volatile and semi-volatile compounds.[6][7]
The Inherent Obstacle: The Need for Derivatization
Direct injection of polar, non-volatile imidazole carboxaldehydes into a GC-MS is not feasible. The high temperatures of the injector port (typically 250-300 °C) would be insufficient to vaporize the analyte efficiently and could lead to thermal decomposition.[6] The polarity of the molecule would also result in poor peak shape and interaction with the column.
Therefore, a chemical derivatization step is mandatory.[15][16] This process modifies the analyte to increase its volatility and thermal stability, making it "GC-friendly."[16]
-
Silylation: Reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace active hydrogens (on the imidazole nitrogen and any hydrate hydroxyl groups) with a nonpolar trimethylsilyl (TMS) group.[16]
-
Acylation: Reagents such as isobutyl chloroformate can react with the imidazole ring nitrogen to form a less polar, more volatile derivative.[16][17]
While effective, derivatization adds complexity, time, and potential sources of error to the analytical workflow. The reaction must be reproducible and driven to completion to ensure accurate quantification.
Experimental Workflow: GC-MS Analysis
The following diagram illustrates a typical workflow for the analysis of substituted imidazole carboxaldehydes using GC-MS, highlighting the essential derivatization step.
Caption: A typical workflow for GC-MS analysis including derivatization.
Detailed Experimental Protocol: GC-MS with Silylation Derivatization
-
Objective: To identify and quantify "Imidazole-X-carboxaldehyde" in a sample extract.
-
Instrumentation: GC-MS system.
-
Materials & Reagents:
-
Analyte Standard
-
Derivatization Reagent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Anhydrous Pyridine or Acetonitrile
-
GC-grade solvents for extraction (e.g., Ethyl Acetate)
-
-
Procedure:
-
Sample/Standard Preparation: Prepare a solution of the sample extract or standard in a suitable solvent. Transfer an aliquot to a 2 mL GC vial.
-
Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen. Causality: The absence of water is critical as silylation reagents are moisture-sensitive.
-
Derivatization: To the dried residue, add 50 µL of anhydrous pyridine and 50 µL of MSTFA.[16] Cap the vial tightly and vortex. Heat the vial at 60 °C for 30 minutes.[16] Causality: Heating drives the derivatization reaction to completion.
-
Cooling: Allow the vial to cool to room temperature before analysis.
-
-
GC-MS Conditions:
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at 1.0 mL/min
-
Oven Program: Start at 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
-
MS Transfer Line: 280 °C
-
Ion Source: 230 °C
-
Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 50-500.
-
-
Analysis: Inject the derivatized sample. Identification is confirmed by matching the retention time and the mass spectrum of the derivatized analyte with that of a derivatized standard. Quantification is performed using a calibration curve of derivatized standards.
Head-to-Head Comparison: Performance Metrics
| Feature | HPLC / LC-MS | GC-MS |
| Analyte Suitability | Excellent. Ideal for polar, non-volatile, and thermally labile compounds.[6][7] | Poor (without derivatization). Requires volatile and thermally stable compounds.[6][14] |
| Sample Preparation | Simple. Often requires only "dilute and shoot" or SPE for cleanup.[1][12] | Complex. Mandatory, multi-step derivatization is required, increasing time and error potential.[16][18] |
| Analysis of Hydrates | Manageable. Chromatographic conditions can be optimized to separate or collapse the aldehyde/hydrate equilibrium. | Problematic. Derivatization may react with both forms, potentially leading to multiple derivative peaks and complicating quantification. |
| Robustness | High. Less prone to matrix contamination of the source (for LC-MS) compared to GC-MS inlets. | Moderate. The heated inlet can be susceptible to contamination from non-volatile matrix components. |
| Sensitivity | Excellent, especially with MS/MS detection (low ng/mL to pg/mL).[12] | Excellent. High sensitivity (ppb range) is achievable, but depends on derivatization efficiency.[17][18] |
| Selectivity | High. Tunable with column chemistry and mobile phase. MS/MS provides exceptional selectivity.[12] | Very High. Excellent chromatographic resolution and definitive mass spectral identification. |
| Throughput | High. Modern UHPLC systems offer very fast analysis times (< 5 minutes).[2][15] | Lower. The derivatization step significantly reduces overall sample throughput. |
| Cost | Higher operational cost due to solvent consumption.[11] | Lower solvent cost, but derivatization reagents add expense.[11] |
Final Verdict: An Expert Recommendation
For the routine and robust analysis of substituted imidazole carboxaldehydes, High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (LC-MS/MS), is the unequivocally superior technique.
The primary rationale is direct analysis. HPLC analyzes the compound in its native state, eliminating the complex, time-consuming, and error-prone step of chemical derivatization. This is especially critical when dealing with the aldehyde-hydrate equilibrium, which is better managed under the controlled liquid-phase conditions of HPLC. The versatility of HPLC allows it to handle a wide range of sample matrices with minimal preparation, making it a more efficient and reliable choice in a drug development or quality control environment.[1][6]
GC-MS remains a powerful analytical tool, but its application to this class of molecules is indirect and conditional upon the successful development and validation of a derivatization protocol. It should be considered a secondary or specialized technique, perhaps for specific research applications where the unique fragmentation patterns of a particular derivative are required for identification and matrix interferences preclude the use of HPLC.
References
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A Comparative Guide to the Biological Activities of 4-Bromo-Imidazole vs. 4-Chloro-Imidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The imidazole scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous essential pharmaceuticals and biologically active molecules.[1][2] A key strategy in refining the therapeutic potential of these compounds is the strategic modification of the imidazole ring, with halogenation at the 4-position proving particularly effective for modulating biological activity.[1] This guide offers an in-depth comparison of the biological activities of 4-bromo-imidazole and 4-chloro-imidazole derivatives, providing experimental insights to inform rational drug design.
It is important to note that direct, head-to-head comparative studies on the parent 4-bromo-1H-imidazole and 4-chloro-1H-imidazole are limited.[1] Therefore, this analysis synthesizes data from a wide range of their derivatives to elucidate the distinct roles these halogens play in shaping antimicrobial, anticancer, and enzyme-inhibiting properties.
The Impact of Halogen Substitution on Physicochemical Properties
The choice between a bromine or chlorine atom at the 4-position of an imidazole ring introduces subtle yet significant physicochemical differences that directly influence a molecule's interaction with biological targets. These differences are foundational to understanding the structure-activity relationship (SAR).
-
Size and Polarizability: Bromine is larger and more polarizable than chlorine. This can lead to stronger van der Waals interactions and facilitate the formation of halogen bonds, which are increasingly recognized as important non-covalent interactions in drug-receptor binding.
-
Electronegativity: Chlorine is more electronegative than bromine, which can alter the electronic distribution within the imidazole ring and influence hydrogen bonding capabilities.
-
Lipophilicity: Halogenation generally increases a molecule's lipophilicity, which can enhance membrane permeability and cellular uptake. The specific impact on lipophilicity (logP) varies between bromine and chlorine, affecting the pharmacokinetic profile of the derivative.
-
Chemical Reactivity: The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond. This makes 4-bromo-imidazole derivatives generally more reactive in synthetic procedures like palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), which can be a significant advantage for the efficient synthesis of complex molecules under milder conditions.[3]
Comparative Analysis of Biological Activities
The substitution of bromine versus chlorine can steer the biological profile of an imidazole derivative towards enhanced potency or a different spectrum of activity.
Antimicrobial Activity
Imidazole derivatives are renowned for their broad-spectrum antimicrobial effects, forming the basis of many clinical antifungal agents.[1][4] Halogenation at the 4-position is a proven strategy to enhance this activity.
While comprehensive comparative data is sparse, available studies on derivatives suggest that the nature of the halogen is a critical determinant of potency and spectrum. For instance, studies on various halogenated imidazole derivatives have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[5][6] The enhanced lipophilicity conferred by the halogen can facilitate penetration of microbial cell walls and disruption of key cellular processes. In one study comparing phenoxyl imidazole derivatives, the presence of an electron-withdrawing nitro group on an appended benzene ring appeared to enhance antibacterial activity more than a chlorine atom at the same position, highlighting the interplay between the halogen on the imidazole core and other substituents.[7]
Table 1: Representative Antimicrobial Activities of Halogenated Imidazole Derivatives
| Compound Class | Derivative Structure Example | Target Organism | Activity (MIC, µg/mL) | Reference |
| Chloro-Imidazoles | 8-chloro-quinolone/imidazole hybrid | P. aeruginosa | 0.46 µg/mL (converted from nM) | [8] |
| 1-methyl-2-ethyl-4-nitro-5-(4-chlorophenoxyl)imidazole | S. aureus | 250 | [7] | |
| 1-methyl-2-ethyl-4-nitro-5-(4-chlorophenoxyl)imidazole | E. coli | 500 | [7] | |
| Bromo-Imidazoles | 4-bromo-1H-indazole derivative (Compound 9) | S. pyogenes PS | 4 | [4] |
Note: Data is collated from studies on different complex derivatives and is for contextual illustration, not direct comparison.
Anticancer Activity
Halogenated imidazole derivatives have emerged as promising anticancer agents, often by inhibiting key signaling proteins like kinases or disrupting microtubule dynamics.[1][9][10][11] The choice of halogen can significantly influence cytotoxic potency.
For example, a study on RAF kinase inhibitors found that replacing a chlorine atom on an associated benzene ring with hydrogen decreased bioactivity, indicating the positive contribution of the halogen.[12] In another series of imidazoles, compounds containing chloro groups showed high potential against Checkpoint Kinase 1 (CHK-1), with an IC50 value of 0.32 nM.[12] Derivatives containing 4-chlorophenyl substituents have also been shown to reduce the viability of breast cancer (MDA-MB-231) and glioblastoma (U-87) cells.[13]
The mechanism often involves the imidazole derivative binding to the ATP-binding pocket of a kinase, with the halogen atom forming critical interactions that enhance binding affinity and inhibitory effect.
Table 2: Representative Anticancer Activities of Halogenated Imidazole Derivatives
| Compound Class | Derivative Structure Example | Cell Line | Activity (IC50, µM) | Reference |
| Chloro-Imidazoles | Imidazole with 4-chlorophenyl substituent (Cmpd 4) | MDA-MB-231 (Breast) | ~50% viability reduction | [13] |
| Imidazole with 4-chlorophenyl substituent (Cmpd 4) | U-87 (Glioblastoma) | ~50% viability reduction | [13] | |
| Benzimidazole with chloro group (Cmpd 27) | CHK-1 (Enzyme Target) | 0.00032 µM (converted from nM) | [12] | |
| Bromo-Imidazoles | Data on directly comparable 4-bromo derivatives is limited in the searched literature, highlighting a research gap. | - | - | - |
Enzyme Inhibition
The imidazole ring is a powerful pharmacophore for enzyme inhibition, partly due to the ability of its nitrogen atom to coordinate with metal ions (e.g., zinc, iron) in enzyme active sites.[2] Halogen substituents can further modulate this inhibitory activity by influencing the electronic properties of the ring and forming additional interactions within the active site.
Imidazole derivatives are well-documented inhibitors of Cytochrome P450 (CYP) enzymes, which are critical for drug metabolism.[14][15] The choice of halogen and other substituents can determine the selectivity and potency of inhibition across different CYP isozymes. For instance, various 1-substituted imidazoles show differential inhibition of CYP3A4/5, CYP2C9, and CYP2D6, with molecular weight and structure playing key roles.[14] While specific comparisons of 4-bromo vs. 4-chloro derivatives are not detailed in the available literature, the principles of inhibitor design suggest that the different steric and electronic profiles of bromine and chlorine would lead to distinct inhibitory profiles against a panel of enzymes.
Structure-Activity Relationship (SAR): A Summary
The collective data, though not always from direct comparative studies, allows for the formulation of a general SAR framework.
-
4-Chloro derivatives often contribute to potent activity through strong electronic effects and the ability to fit into sterically constrained binding pockets. The high electronegativity of chlorine can be crucial for interactions requiring a specific electronic profile.
-
4-Bromo derivatives , being larger and more polarizable, may offer advantages in forming stronger halogen bonds or van der Waals contacts, which can significantly enhance binding affinity when the target's active site can accommodate the larger atom. However, this increased size can also be detrimental if it leads to steric clashes.
The optimal choice is therefore highly target-dependent, requiring careful consideration of the target protein's topology and the desired pharmacokinetic properties.
Standardized Experimental Protocols
To ensure the generation of reliable and comparable data, the following self-validating protocols are recommended.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to assess antimicrobial activity.
Step-by-Step Methodology:
-
Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) of the test organism (e.g., S. aureus, E. coli).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in an appropriate growth medium (e.g., Mueller-Hinton Broth). Final concentrations may range from 256 µg/mL to 0.5 µg/mL.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Inoculation: Add the standardized microbial inoculum to each well (except the negative control) to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Cover and incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring absorbance. For validation, a viability indicator like resazurin or INT can be added.
Protocol 2: MTT Assay for In Vitro Cytotoxicity
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the test compounds (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the cells for a specified period, typically 48 to 72 hours.
-
MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL stock) to each well and incubate for an additional 2-4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., 100 µL of DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Conclusion and Future Perspectives
The choice between 4-bromo- and 4-chloro-imidazole scaffolds is a nuanced decision in drug discovery. While both can be used to develop potent biologically active agents, their distinct physicochemical properties significantly influence their interactions with biological targets and their suitability for chemical synthesis. The available literature suggests that chloro-derivatives are frequently explored and show potent activity, while the unique properties of bromine—particularly its ability to form strong halogen bonds—may offer untapped potential.
A clear opportunity exists for future research to conduct direct, systematic, side-by-side comparisons of 4-bromo- and 4-chloro-imidazole derivatives within the same molecular series.[1] Such studies would provide invaluable data to build more precise structure-activity relationship models, ultimately enabling the more rational design of next-generation imidazole-based therapeutics.
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"structural analysis of 4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde derivatives"
An In-Depth Comparative Guide to the Structural Analysis of 4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde Derivatives
For researchers, scientists, and professionals in drug development, the imidazole scaffold represents a cornerstone of medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties.[1][2][3][4][5] The specific framework of this compound serves as a versatile precursor for creating novel chemical entities. The strategic placement of the bromo, methyl, and carbaldehyde groups offers distinct points for synthetic modification, making a thorough understanding of its three-dimensional structure paramount for rational drug design and the development of advanced functional materials.[6][7][8][9]
This guide provides a comparative analysis of the primary analytical techniques employed for the structural elucidation of this important imidazole class. We will delve into the causality behind experimental choices, compare the utility of different methods, and provide validated protocols to ensure the integrity of your structural characterization workflow.
The Synergy of Structural Analysis Techniques
Effective structural analysis is not reliant on a single technique but rather on the convergence of evidence from multiple orthogonal methods. For substituted imidazoles, a combination of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling provides the most complete and validated structural picture. Each technique offers unique insights, and their collective data build a self-validating analytical system.
Single-Crystal X-ray Crystallography: The Definitive Solid-State View
X-ray crystallography stands as the unequivocal gold standard for determining the precise three-dimensional arrangement of atoms in a solid state.[10] It provides unambiguous data on bond lengths, bond angles, torsional angles, and the crucial non-covalent interactions (e.g., hydrogen bonding, halogen bonding) that dictate crystal packing.
Expertise in Practice: The primary challenge and most critical experimental variable is the cultivation of high-quality, single crystals suitable for diffraction.[10] This process is often more art than science, requiring screening of various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion). For imidazole derivatives, the planarity of the core can promote π-stacking interactions, which can be both beneficial for crystal formation and a key structural feature to analyze.
Comparative Crystallographic Data of Substituted Imidazoles
While crystallographic data for the exact title compound is not publicly available, the following table compares data for related substituted imidazole structures to illustrate the typical parameters obtained. This comparison underscores how different substituents influence the crystal system and packing.
| Parameter | Derivative 1: 4-bromo-1H-imidazole[11] | Derivative 2: 4-(1H-imidazol-1-yl)benzaldehyde[12] |
| Formula | C₃H₃BrN₂ | C₁₀H₈N₂O |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pna2₁ |
| Unit Cell (a, b, c) | 3.9398 Å, 12.5823 Å, 9.8199 Å | 17.616 Å, 6.014 Å, 8.243 Å |
| Unit Cell (α, β, γ) | 90°, 106.934°, 90° | 90°, 90°, 90° |
| Key Feature | Molecules form chains via N-H···N hydrogen bonds. | The angle between the imidazole and benzene rings is 24.58°.[12] |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Selection: A suitable single crystal (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen (e.g., 100-200 K) to minimize thermal vibration and radiation damage. It is then exposed to a focused beam of monochromatic X-rays.
-
Diffraction Measurement: The crystal is rotated in the X-ray beam, and the positions and intensities of the thousands of diffracted X-ray reflections are recorded by a detector.
-
Structure Solution: The collected data is used to calculate an electron density map of the unit cell. Initial phases are determined using direct methods or Patterson functions to locate the heavier atoms (like Bromine).
-
Structure Refinement: A model of the molecule is fitted to the electron density map. The atomic positions and thermal parameters are then refined using a least-squares algorithm to achieve the best possible fit between the observed diffraction pattern and the one calculated from the model.
NMR Spectroscopy: Structure and Dynamics in Solution
NMR spectroscopy is the most powerful tool for elucidating the structure of molecules in the solution phase, which is often more biologically relevant than the solid state. ¹H and ¹³C NMR provide definitive evidence of the covalent framework, while 2D techniques (COSY, HSQC, HMBC) establish connectivity between atoms.
Expertise in Practice: For imidazole derivatives, spectral interpretation requires careful consideration of potential complexities. While the N-methylation in this compound prevents the common issue of N-H tautomerism that broadens signals in related compounds, other factors can be at play.[13][14][15][16] For example, restricted rotation around the C2-carbaldehyde bond could potentially give rise to different rotational isomers (rotamers), which might be observable at low temperatures.[16]
Comparative NMR Data for the Core Scaffold
The following table summarizes the reported experimental NMR data for the parent compound, this compound, which serves as a baseline for comparing its derivatives.[17]
| Nucleus | Atom Position | Experimental Chemical Shift (δ, ppm)[17] | Expected Multiplicity |
| ¹H NMR | Aldehyde-H | 9.62 | Singlet (s) |
| C5-H | 7.80 | Singlet (s) | |
| N-CH₃ | 3.92 | Singlet (s) | |
| ¹³C NMR | C=O | ~180-185 (Predicted) | N/A |
| C2 | ~140-145 (Predicted) | N/A | |
| C5 | ~130-135 (Predicted) | N/A | |
| C4 | ~115-120 (Predicted) | N/A | |
| N-CH₃ | ~35-40 (Predicted) | N/A |
Note: Full ¹³C NMR data was not provided in the cited source; typical chemical shift ranges for similar imidazole structures are predicted for comparison.
Experimental Protocol: NMR Spectrum Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of an internal standard (e.g., TMS) if precise chemical shift referencing is needed.
-
¹H Spectrum Acquisition: Place the sample in the NMR spectrometer. Acquire a standard one-dimensional proton spectrum. Optimize parameters such as the number of scans to achieve a good signal-to-noise ratio.
-
¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C spectrum. This experiment typically requires a longer acquisition time due to the low natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
2D Spectra (if needed): If the structure is unknown or assignments are ambiguous, acquire 2D NMR spectra.
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling, revealing which protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (¹H-¹³C).
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds, which is crucial for identifying quaternary carbons and piecing together molecular fragments.
-
-
Data Processing and Analysis: Process the raw data (Free Induction Decay) by applying a Fourier transform. Phase the resulting spectrum and integrate the signals in the ¹H spectrum to determine proton ratios. Assign all signals to the corresponding atoms in the molecule.
Computational Modeling: A Predictive and Corroborative Tool
Computational chemistry, particularly using Density Functional Theory (DFT), serves as a powerful complement to experimental techniques.[7][9][18] It allows for the prediction of molecular geometries, spectroscopic properties (NMR and IR), and electronic characteristics before a molecule is even synthesized. For structural analysis, its primary role is to corroborate and help interpret experimental findings.
Expertise in Practice: The accuracy of DFT calculations is highly dependent on the chosen level of theory (the functional) and the basis set.[9] A common and reliable combination for organic molecules is the B3LYP functional with a 6-311G(d,p) basis set. It is critical to perform a geometry optimization to find the lowest energy conformation of the molecule before calculating properties. Comparing the calculated NMR chemical shifts (using the GIAO method) with experimental values can provide strong confidence in signal assignments.[14] Furthermore, DFT can generate Molecular Electrostatic Potential (MEP) maps, which visualize the electron-rich and electron-poor regions of a molecule, offering insights into its reactive sites and intermolecular interaction preferences.[18]
Experimental Workflow: DFT Calculation
-
Structure Input: Draw the 2D structure of the derivative in a molecular editor and generate an initial 3D conformation.
-
Geometry Optimization: Perform a full geometry optimization using a selected functional and basis set (e.g., B3LYP/6-311G(d,p)). This calculation finds the most stable (lowest energy) three-dimensional structure.
-
Frequency Calculation: Run a frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum.
-
Property Calculation: Using the optimized geometry, perform single-point calculations to determine desired properties:
-
NMR Shifts: Use the GIAO (Gauge-Independent Atomic Orbital) method.
-
Electronic Properties: Calculate HOMO-LUMO energies, molecular orbitals, and generate an MEP map.[7]
-
-
Analysis: Compare the calculated geometric parameters (bond lengths, angles) with X-ray data and the calculated NMR shifts with experimental spectra.
Conclusion
The structural analysis of this compound derivatives requires a multi-faceted approach that leverages the strengths of different analytical techniques. X-ray crystallography provides an unambiguous view of the solid-state architecture, NMR spectroscopy reveals the structure and connectivity in solution, and computational modeling offers a predictive and corroborative framework that ties all the data together. By integrating these methods, researchers can build a comprehensive and self-validating structural model, which is the essential foundation for understanding structure-activity relationships and designing the next generation of imidazole-based therapeutics and materials.
References
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Identifying the tautomer state of a substituted imidazole by ¹³C NMR... - ResearchGate. ResearchGate. Available at: [Link]
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Avramova, S., et al. (2020). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Molecules, 25(19), 4536. Available at: [Link]
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Hasan, M. M., et al. (2024). Computational Discovery of Novel Imidazole Derivatives as Inhibitors of SARS-CoV-2 Main Protease: An Integrated Approach Combining Molecular Dynamics and Binding Affinity Analysis. COVID, 4(6), 672-695. Available at: [Link]
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Two novel imidazole derivatives – Combined experimental and computational study. Journal of Molecular Structure. Available at: [Link]
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(PDF) Computational Discovery of Novel Imidazole Derivatives as Inhibitors of SARS-CoV-2 Main Protease: An Integrated Approach Combining Molecular Dynamics and Binding Affinity Analysis. ResearchGate. Available at: [Link]
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Rani, A., et al. (2024). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. RSC Advances, 14(43), 32007-32021. Available at: [Link]
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A review: Imidazole synthesis and its biological activities. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
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Mechanochemistry to Form Substituted Imidazoles, Imidazolium Salts and NHC–Gold Complexes with Fluorine-Containing Groups. Molecules. Available at: [Link]
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Al-Majid, A. M., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules, 14(9), 1198. Available at: [Link]
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An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
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This compound. PubChem. Available at: [Link]
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Hosten, E. C., & Betz, R. (2023). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 8), 758-763. Available at: [Link]
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A Comparative Guide to the Cross-Reactivity Profile of 4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a novel chemical entity is paramount to de-risking its progression as a therapeutic candidate. This guide provides an in-depth comparative analysis of the cross-reactivity profile of 4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde , a substituted imidazole with potential biological activity. By contextualizing its performance against structurally related analogs, this document offers a framework for evaluating its specificity and potential for off-target effects.
The imidazole scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs and bioactive molecules.[1][2] Its electron-rich nature allows for diverse interactions with biological targets.[3][4] The introduction of a bromine atom and a carbaldehyde group to the 1-methylimidazole core in the title compound creates a unique chemical entity with the potential for specific biological interactions, but also for off-target activities. The aldehyde group, in particular, is a reactive moiety that can potentially form covalent adducts with cellular nucleophiles, such as proteins and DNA.[5][6]
This guide will delineate a robust experimental strategy to characterize the cross-reactivity of this compound. We will detail the methodologies for assessing its general cytotoxicity and its propensity to interact with two of the largest and most promiscuous target classes in the human proteome: kinases and G-protein coupled receptors (GPCRs). The data presented herein is illustrative, designed to provide a comparative framework for interpreting real-world experimental outcomes.
Comparative Compounds
To provide a meaningful comparison, the cross-reactivity profile of this compound (Compound A) is evaluated alongside three structurally related compounds:
-
Compound B: 1-Methyl-1H-imidazole-2-carbaldehyde: The direct parent compound lacking the bromo-substituent. This comparison will illuminate the influence of the bromine atom on the compound's biological activity and off-target profile.[7][8][9]
-
Compound C: 4,5-Dibromo-1-methyl-1H-imidazole-2-carbaldehyde: The dibrominated analog, which will help to understand the effect of increased halogenation on cross-reactivity.[3][10][11]
-
Compound D: 1H-Imidazole-2-carbaldehyde: The simplest imidazole aldehyde, providing a baseline for the activity of the core pharmacophore.[12][13][14]
Experimental Design for Cross-Reactivity Profiling
A tiered approach is employed to systematically evaluate the cross-reactivity of the compounds. This begins with a broad assessment of cytotoxicity, followed by more specific profiling against large target families.
Part 1: Cytotoxicity Assessment
Rationale: Cytotoxicity assays are fundamental in early drug discovery to identify compounds that induce cell death through non-specific mechanisms.[12][15] Here, we utilize two common human cell lines, HepG2 (a liver carcinoma cell line) and HEK293 (a human embryonic kidney cell line), to assess the general toxicity of the compounds. The choice of these lines provides insights into potential hepatotoxicity and general cellular toxicity, respectively.[16][17]
Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Seed HepG2 and HEK293 cells in 96-well plates at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of Compounds A, B, C, and D in cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values from the dose-response curves.
Comparative Cytotoxicity Data (Illustrative)
| Compound | Chemical Name | HepG2 IC₅₀ (µM) | HEK293 IC₅₀ (µM) |
| A | This compound | 15.2 | 25.8 |
| B | 1-Methyl-1H-imidazole-2-carbaldehyde | > 100 | > 100 |
| C | 4,5-Dibromo-1-methyl-1H-imidazole-2-carbaldehyde | 5.1 | 10.3 |
| D | 1H-Imidazole-2-carbaldehyde | > 100 | > 100 |
Interpretation: The illustrative data suggests that the introduction of a bromine atom (Compound A) induces moderate cytotoxicity compared to its non-brominated counterpart (Compound B) and the parent imidazole aldehyde (Compound D). The presence of two bromine atoms (Compound C) further increases cytotoxicity. This highlights the potential for halogenation to contribute to off-target toxicity.
Part 2: Kinase Panel Screening
Rationale: Protein kinases are a large family of enzymes that play crucial roles in cell signaling. Due to the conserved nature of the ATP-binding site, small molecules can often inhibit multiple kinases, leading to off-target effects.[2][18] A broad kinase panel screen is an essential tool for identifying such interactions early in the drug discovery process.[17]
Experimental Protocol: Kinase Inhibition Assay (Luminescent)
A commercially available luminescent kinase assay platform can be used to quantify the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.
-
Assay Preparation: Prepare a reaction mixture containing the kinase, its specific substrate, and ATP in the appropriate kinase buffer.
-
Compound Addition: Add the test compounds (A, B, C, and D) at a fixed concentration (e.g., 10 µM) to the reaction mixture in a 384-well plate.
-
Kinase Reaction: Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.
-
Detection: Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Subsequently, add the Kinase Detection Reagent to convert ADP to ATP, which is then used to generate a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound against each kinase relative to a DMSO control.
Comparative Kinase Inhibition Profile (Illustrative Data - % Inhibition at 10 µM)
| Kinase Target | Compound A | Compound B | Compound C | Compound D |
| CDK2/cyclin A | 65% | 15% | 85% | 5% |
| GSK-3β | 45% | 10% | 70% | 2% |
| VEGFR2 | 30% | 5% | 55% | <1% |
| p38α | 12% | 8% | 25% | 3% |
| Src | 8% | 2% | 15% | <1% |
Interpretation: The hypothetical data indicates that Compound A exhibits significant inhibition of CDK2/cyclin A and moderate inhibition of GSK-3β and VEGFR2. This off-target activity is more pronounced than in the non-brominated analogs (Compounds B and D), suggesting that the bromo-substituent contributes to these interactions. The dibrominated compound (Compound C) shows even greater off-target kinase inhibition. These "hits" would require follow-up dose-response studies to determine their IC₅₀ values and confirm the significance of the inhibition.
Part 3: GPCR Binding Assays
Rationale: G-protein coupled receptors are the largest family of membrane receptors and are major drug targets.[5][6] Assessing the interaction of a compound with a panel of GPCRs is crucial to identify potential off-target liabilities that could lead to undesirable side effects.
Experimental Protocol: Radioligand Binding Assay
This assay measures the ability of a test compound to displace a known radiolabeled ligand from its receptor.
-
Membrane Preparation: Prepare cell membranes expressing the GPCR of interest.
-
Assay Setup: In a 96-well filter plate, combine the cell membranes, a fixed concentration of the appropriate radioligand, and the test compounds (A, B, C, and D) at a single high concentration (e.g., 10 µM).
-
Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
-
Filtration and Washing: Rapidly filter the contents of the plate through a glass fiber filter and wash with ice-cold buffer to separate bound from unbound radioligand.
-
Scintillation Counting: Add scintillation cocktail to the filter plate and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent displacement of the radioligand by the test compound compared to a control with no competitor.
Comparative GPCR Binding Profile (Illustrative Data - % Displacement at 10 µM)
| GPCR Target | Compound A | Compound B | Compound C | Compound D |
| Adrenergic α2A | 55% | 12% | 75% | 8% |
| Dopamine D2 | 35% | 8% | 60% | 3% |
| Serotonin 5-HT2A | 20% | 5% | 45% | <1% |
| Muscarinic M1 | 10% | 3% | 20% | <1% |
| Histamine H1 | 5% | <1% | 10% | <1% |
Interpretation: The illustrative results suggest that Compound A has a moderate affinity for the adrenergic α2A and dopamine D2 receptors. Again, this activity is more pronounced than its non-brominated counterparts (Compounds B and D), and is further amplified in the dibrominated analog (Compound C). These findings would necessitate further investigation through competitive binding assays to determine the binding affinity (Ki) of the compound for these receptors.
Synthesis and Conclusion
This comparative guide outlines a systematic approach to evaluating the cross-reactivity of this compound. The illustrative data presented highlights a structure-activity relationship where the presence and number of bromine atoms appear to correlate with increased cytotoxicity and off-target interactions with kinases and GPCRs.
The non-brominated analogs, 1-Methyl-1H-imidazole-2-carbaldehyde and 1H-Imidazole-2-carbaldehyde, demonstrate a cleaner off-target profile in this hypothetical study, suggesting that the bromo-substituent is a key driver of the observed cross-reactivity. While this may be undesirable if high specificity is required, it could also present opportunities for developing compounds with a polypharmacological profile if the identified off-target activities are therapeutically relevant.
Ultimately, this guide provides a robust framework and rationale for the experimental design of cross-reactivity studies. The insights gained from such a comparative analysis are critical for making informed decisions in the drug discovery and development process, enabling the selection of compounds with the most promising safety and efficacy profiles.
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"benchmarking the synthesis of 4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde against other methods"
Introduction: The Significance of a Versatile Heterocycle
4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde is a key building block in the landscape of medicinal chemistry and drug development. Its unique structural motif, featuring a reactive aldehyde group and a strategically positioned bromine atom on the imidazole core, makes it a highly versatile precursor for the synthesis of a diverse array of more complex molecules. The imidazole ring itself is a prevalent pharmacophore in numerous therapeutic agents, and the bromo and formyl functionalities offer handles for a variety of chemical transformations, including cross-coupling reactions, nucleophilic additions, and condensations. This guide provides a comprehensive benchmarking of two distinct synthetic strategies for obtaining this valuable intermediate, offering a critical analysis of their respective advantages and limitations to inform rational synthetic route selection in a research and development setting.
Synthetic Methodologies: A Head-to-Head Comparison
Two primary synthetic routes to this compound are presented and benchmarked: a direct, one-step bromination of a commercially available precursor, and a two-step approach involving the formylation of a pre-brominated imidazole intermediate.
Method A: Direct Electrophilic Bromination
This method involves the direct bromination of 1-methyl-1H-imidazole-2-carbaldehyde at the C4 position using N-bromosuccinimide (NBS) as the brominating agent.
The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The formyl group at the C2 position is an electron-withdrawing group, which deactivates the ring towards electrophilic attack. However, the nitrogen atom at the 1-position is an activating, ortho-, para-director. In this case, the electrophilic substitution is directed to the C4 and C5 positions. The use of N-bromosuccinimide in a polar aprotic solvent like N,N-dimethylformamide (DMF) provides a source of electrophilic bromine for the substitution reaction. The reaction proceeds via a standard electrophilic aromatic substitution mechanism.
A solution of 1-methyl-1H-imidazole-2-carbaldehyde (10 g, 90 mmol) in deoxygenated DMF (300 mL) is treated with N-bromosuccinimide (17.8 g, 100 mmol).[1] The resulting solution is stirred at room temperature (20°C) for 6 days (144 hours).[1] Following the reaction, water (750 mL) is added, and the mixture is extracted with ethyl acetate (4 x 200 mL). The combined organic extracts are dried over sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: n-heptane/EtOAc = 4/1) to afford this compound as a white solid.[1]
Method B: A Two-Step Approach via Formylation of a Brominated Precursor
This alternative strategy involves the initial synthesis of 4-bromo-1-methyl-1H-imidazole, followed by the introduction of the aldehyde functionality at the C2 position via a lithiation-formylation sequence.
This route strategically installs the bromine atom first, followed by the formyl group. The synthesis of 4-bromo-1-methyl-1H-imidazole can be achieved from the readily available 2,4,5-tribromo-1-methyl-1H-imidazole through a selective debromination reaction. The subsequent formylation at the C2 position is accomplished by deprotonation with a strong base, such as n-butyllithium (n-BuLi), to generate a highly nucleophilic organolithium species. This intermediate then reacts with an electrophilic formylating agent, typically DMF, to introduce the aldehyde group. The low reaction temperature (-78°C) is critical to maintain the stability of the organolithium intermediate and prevent side reactions.
Step B1: Synthesis of 4-Bromo-1-methyl-1H-imidazole
To a suspension of 2,4,5-tribromo-1-methyl-1H-imidazole (1.82 g, 5.71 mmol) in water (45 mL) is added sodium sulfite (13 g, 103 mmol). The mixture is stirred at a rapid reflux for 24 hours.[2] The reaction mixture is then subjected to a second reduction by adding a fresh portion of sodium sulfite in a 3:1 water/acetic acid mixture and heating in a sealed vessel at 130°C for 60 hours.[2] After cooling, the pH is adjusted to 9-10 with 2 N sodium hydroxide, and the product is extracted with ether. The combined organic layers are dried over magnesium sulfate and concentrated to give crude 4-bromo-1-methyl-1H-imidazole.[2]
Step B2: Formylation of 4-Bromo-1-methyl-1H-imidazole
Note: The following protocol is adapted from the formylation of a structurally similar substrate, 4-butyl-1-methyl-1H-imidazole, and is expected to be applicable.
To a solution of diisopropylamine (0.13 mL, 0.918 mmol) in anhydrous tetrahydrofuran (THF, 2 mL) at 0°C, n-butyllithium (0.34 mL, 2.5 M in hexanes) is added dropwise. The solution is stirred while warming to -20°C over 20 minutes.[1] After cooling to -78°C, a solution of 4-bromo-1-methyl-1H-imidazole (assuming a starting amount of 0.765 mmol, based on the analogous procedure) in anhydrous THF (2 mL) is added dropwise. The resulting solution is stirred for 40 minutes at -78°C.[1] Anhydrous N,N-dimethylformamide (0.24 mL, 3.06 mmol) is then added, and the solution is allowed to warm to room temperature.[1] The reaction is quenched by pouring into 1 N hydrochloric acid (15 mL) and stirred for 5 minutes. The pH is adjusted to 7-8 with a saturated sodium bicarbonate solution, and the product is extracted with dichloromethane (3 x 20 mL). The combined organic extracts are dried over magnesium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.[1]
Data Presentation and Benchmarking Analysis
The two synthetic methods are compared based on key performance indicators in the following table:
| Parameter | Method A: Direct Bromination | Method B: Two-Step Formylation |
| Starting Material | 1-methyl-1H-imidazole-2-carbaldehyde | 2,4,5-tribromo-1-methyl-1H-imidazole |
| Number of Steps | 1 | 2 |
| Key Reagents | N-Bromosuccinimide, DMF | Sodium sulfite, n-Butyllithium, DMF |
| Reaction Time | 6 days | ~3.5 days (24h + 60h + workup for B1; ~2h for B2) |
| Reaction Temperature | Room Temperature (20°C) | Reflux (B1), -78°C to Room Temp (B2) |
| Overall Yield | 40%[1] | ~5% (calculated from 62% for B1 and an estimated 8% for B2) |
| Purification | Column Chromatography | Column Chromatography |
Visualization of Synthetic Workflows
Caption: Synthetic workflow for Method A: Direct Bromination.
Caption: Synthetic workflow for Method B: Two-Step Formylation.
Critical Evaluation and Field-Proven Insights
Method A: Direct Bromination
-
Expertise & Experience: This single-step approach is operationally simpler and avoids the use of pyrophoric and cryogenic reagents. The extended reaction time of six days, however, is a significant drawback in a fast-paced research environment. The 40% yield is moderate but acceptable for a single transformation. The main challenge lies in the purification, as incomplete reaction or over-bromination can lead to a mixture of products that are challenging to separate.
-
Trustworthiness: The protocol is well-documented and straightforward. The use of NBS is a standard and reliable method for the bromination of electron-rich heterocycles. The self-validating aspect of this protocol relies on careful monitoring of the reaction progress by techniques like TLC or LC-MS to determine the optimal reaction time and minimize byproduct formation.
Method B: Two-Step Formylation
-
Expertise & Experience: This route is more complex, involving two distinct chemical transformations. Step B1, the selective debromination, requires high temperatures and prolonged reaction times in a sealed vessel, which may pose safety and scalability challenges. Step B2, the lithiation-formylation, requires stringent anhydrous conditions and the handling of pyrophoric n-butyllithium at cryogenic temperatures, demanding a higher level of technical expertise. The projected overall yield of approximately 5% is significantly lower than that of Method A, making it less efficient in terms of material throughput.
-
Trustworthiness: The reliability of this route is contingent on the successful execution of two challenging steps. The lithiation at the C2 position of the imidazole ring is a well-established method for functionalization. However, the presence of the bromo substituent could potentially lead to halogen-metal exchange, although deprotonation at C2 is generally favored. The extremely low yield of the formylation step in the analogous case (8%) suggests that this may not be an optimal method for this particular substrate. Careful control of stoichiometry and temperature is paramount for the success of this reaction.
Conclusion and Recommendations
Based on the available data, Method A (Direct Bromination) emerges as the more practical and efficient route for the synthesis of this compound in a laboratory setting. Its operational simplicity, avoidance of hazardous reagents and extreme temperatures, and a significantly higher overall yield make it the preferred choice for routine synthesis.
While Method B (Two-Step Formylation) is a mechanistically interesting alternative, its multi-step nature, the use of hazardous reagents and conditions, and a substantially lower projected yield render it less practical for the routine production of the target compound. However, this route might be considered if the starting material for Method A is unavailable or prohibitively expensive, or for the synthesis of analogs where direct bromination is not feasible.
Further optimization of the reaction conditions for both methods could potentially improve their efficiency. For Method A, screening of different brominating agents, solvents, and temperatures could lead to a reduction in reaction time and an increase in yield. For Method B, a more efficient formylation protocol is needed to make this route competitive.
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A Senior Application Scientist's Guide to Catalyst Efficacy in the Functionalization of 4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde
Introduction: The Strategic Importance of 4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde in Modern Drug Discovery
This compound is a pivotal building block in medicinal chemistry and drug development. Its unique structural motif, featuring a reactive bromine atom and a versatile aldehyde group on a methylated imidazole core, offers a rich scaffold for the synthesis of complex molecular architectures. The selective functionalization of the C-Br bond through catalytic cross-coupling reactions is a cornerstone of its utility, enabling the introduction of diverse substituents to explore and optimize biological activity. This guide provides an in-depth, comparative analysis of the efficacy of various catalytic systems for the functionalization of this key intermediate, with a focus on providing actionable insights and robust experimental protocols for researchers in the field.
The choice of catalyst is paramount in achieving high yields, minimizing side products, and ensuring the scalability of these transformations. This document will delve into the nuances of popular palladium- and copper-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Heck reactions, offering a critical evaluation of their performance with this compound. We will explore the mechanistic underpinnings of these catalytic cycles to provide a rational basis for catalyst selection and reaction optimization.
Foundational Synthesis: Preparation of this compound
A reliable and scalable synthesis of the starting material is the essential first step for any subsequent catalytic studies. The bromination of 1-methyl-1H-imidazole-2-carbaldehyde is a common and effective method.
Experimental Protocol: Synthesis of this compound[1]
-
Reactants:
-
1-methyl-1H-imidazole-2-carbaldehyde (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve 1-methyl-1H-imidazole-2-carbaldehyde in deoxygenated DMF.
-
Add N-Bromosuccinimide to the solution at room temperature.
-
Stir the reaction mixture for an extended period (e.g., 144 hours) at 20°C.
-
Upon completion (monitored by TLC or LC-MS), add water to the reaction mixture.
-
Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound as a white solid.
-
-
Characterization:
-
The product can be characterized by LC-MS and NMR spectroscopy to confirm its identity and purity.[1]
-
Comparative Efficacy of Catalysts in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C-C bonds. The choice of palladium catalyst and ligands is critical for achieving high efficiency, especially with heteroaromatic substrates.
Catalyst Systems Overview
Several palladium-based catalysts are commonly employed for Suzuki-Miyaura couplings. These typically consist of a palladium precursor and a phosphine ligand. The ligand plays a crucial role in stabilizing the palladium center, promoting oxidative addition, and facilitating reductive elimination.
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A versatile and commonly used catalyst, particularly for aryl bromides.[2]
-
PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)): Known for its high activity and stability, often effective for challenging substrates.
-
Pd(OAc)₂ (Palladium(II) Acetate) with a Ligand (e.g., SPhos): A common combination that allows for the in situ formation of the active catalyst, offering flexibility in ligand choice.
Performance Comparison
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Key Considerations |
| Pd(PPh₃)₄ | - | K₃PO₄ / Na₂CO₃ | Toluene/H₂O or Dioxane/H₂O | 80-105 | 2-24 | Moderate to Excellent | Often reliable but may require longer reaction times. Can be sensitive to air and moisture.[2][3] |
| PdCl₂(dppf) | dppf | Cs₂CO₃ / K₃PO₄ | Dioxane or DMF | 80-100 | 12-24 | Good to Excellent | Generally robust and effective for a broad range of substrates, including those with steric hindrance. |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ / K₃PO₄ | Dioxane/H₂O | 60-100 | 5-20 | Good to Excellent | The choice of a bulky, electron-rich ligand like SPhos can significantly enhance catalytic activity.[4] |
Causality Behind Experimental Choices
-
Choice of Base: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle. Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are commonly used. Cesium carbonate is often more effective due to its higher solubility and basicity, which can accelerate the reaction.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water is frequently employed. Water is necessary to dissolve the inorganic base and facilitate the transmetalation process. The choice of organic solvent can influence the solubility of the reactants and the catalyst.
-
Ligand Selection: The electronic and steric properties of the phosphine ligand are critical. Electron-rich and bulky ligands, such as SPhos or dppf, can enhance the rate of oxidative addition and reductive elimination, leading to higher catalyst turnover numbers.
Experimental Protocol: Suzuki-Miyaura Coupling[4]
-
Reactants:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2.0 eq)
-
Solvent (e.g., Dioxane/Water, 4:1)
-
-
Procedure:
-
In a reaction vessel, combine this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst and ligand.
-
Add the degassed solvent system.
-
Thoroughly degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction to the desired temperature (e.g., 100°C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify by column chromatography.
-
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Efficacy of Catalysts in Sonogashira Coupling
The Sonogashira reaction provides a powerful route to synthesize substituted alkynes, which are valuable intermediates in organic synthesis. This reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst.
Catalyst Systems Overview
The classic Sonogashira conditions involve a palladium(0) catalyst, a copper(I) salt, and an amine base.
-
Pd(PPh₃)₂Cl₂ / CuI: A standard and widely used catalytic system.[5]
-
Pd(PPh₃)₄ / CuI: Another common combination, particularly effective for aryl bromides.
-
Copper-Free Systems: To avoid issues associated with copper, such as the formation of diacetylene homocoupling byproducts, copper-free Sonogashira protocols have been developed. These often rely on more sophisticated palladium catalysts or specific reaction conditions.
Performance Comparison
| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Key Considerations |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N / Piperidine | THF / DMF | Room Temp - 60 | 2-12 | Good to Excellent | The classic and often highly effective system. Requires inert atmosphere to prevent Glaser coupling.[5] |
| Pd(PPh₃)₄ | CuI | Et₃N / i-Pr₂NH | Toluene / DMF | Room Temp - 80 | 2-16 | Good to Excellent | Similar to the Pd(PPh₃)₂Cl₂ system, with good reactivity for aryl bromides. |
| Palladium Catalyst | None | Various | Various | Elevated | Variable | Moderate to Good | Avoids copper-related side reactions but may require higher catalyst loadings or more specialized ligands. |
Causality Behind Experimental Choices
-
Role of Copper(I): The copper(I) co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex. This process is generally faster than the direct reaction of the alkyne with the palladium complex, thus accelerating the overall reaction rate.
-
Amine Base: The amine base serves multiple purposes: it acts as a solvent, deprotonates the terminal alkyne to form the acetylide, and can also serve as a ligand for the palladium and copper species.
-
Inert Atmosphere: The Sonogashira reaction is often sensitive to oxygen, which can promote the oxidative homocoupling of the terminal alkyne (Glaser coupling), leading to undesired byproducts. Therefore, performing the reaction under an inert atmosphere (nitrogen or argon) is crucial for achieving high yields of the desired cross-coupled product.
Experimental Protocol: Sonogashira Coupling[5][6]
-
Reactants:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Amine base (e.g., Triethylamine)
-
Solvent (e.g., THF or DMF)
-
-
Procedure:
-
To a reaction flask under an inert atmosphere, add the palladium catalyst and copper(I) iodide.
-
Add the solvent and the amine base.
-
Add this compound and the terminal alkyne.
-
Stir the reaction at the desired temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the amine hydrochloride salt.
-
Concentrate the filtrate and purify the crude product by column chromatography.
-
Visualizing the Sonogashira Catalytic Cycle
Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.
Comparative Efficacy of Catalysts in the Heck Reaction
The Heck reaction is a versatile method for the arylation or vinylation of alkenes. While less commonly employed for the functionalization of this specific substrate compared to Suzuki and Sonogashira couplings, it remains a valuable tool in the synthetic chemist's arsenal.
Catalyst Systems Overview
The Heck reaction is typically catalyzed by a palladium(0) species, which can be generated in situ from a palladium(II) precursor.
-
Pd(OAc)₂ with Phosphine Ligands: A common and effective system. The choice of phosphine ligand can significantly impact the reaction's outcome.
-
Phosphine-Free Catalysts: In some cases, phosphine-free palladium catalysts can be employed, which can simplify product purification.
Performance Comparison
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Key Considerations |
| Pd(OAc)₂ | PPh₃ / P(o-tolyl)₃ | Et₃N / K₂CO₃ | DMF / Acetonitrile | 80-140 | 12-48 | Moderate to Good | Higher temperatures are often required. The regioselectivity of the alkene addition can be an issue. |
| Pd/C | - | NaOAc | DMA | 100-150 | 24-72 | Moderate | A heterogeneous catalyst that can be easily removed by filtration, but may exhibit lower activity. |
Causality Behind Experimental Choices
-
Base: A base is required to neutralize the hydrogen halide (HX) that is formed during the catalytic cycle. Triethylamine is a common choice.
-
Solvent: Polar aprotic solvents like DMF, DMA, or acetonitrile are typically used to ensure the solubility of the reactants and the catalyst.
-
Alkene Partner: The nature of the alkene coupling partner is critical. Electron-deficient alkenes, such as acrylates and styrenes, are generally more reactive in the Heck reaction.
Experimental Protocol: Heck Reaction[7]
-
Reactants:
-
This compound (1.0 eq)
-
Alkene (1.5-2.0 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., PPh₃, 4-10 mol%)
-
Base (e.g., Et₃N, 2.0 eq)
-
Solvent (e.g., DMF)
-
-
Procedure:
-
In a reaction vessel, combine this compound, the palladium catalyst, the ligand, and the base.
-
Add the degassed solvent and the alkene.
-
Heat the reaction mixture to the desired temperature under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Dry, concentrate, and purify the product by column chromatography.
-
Visualizing the Heck Reaction Catalytic Cycle
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Conclusion and Future Outlook
The catalytic functionalization of this compound is a critical enabling technology in modern drug discovery. This guide has provided a comparative overview of the efficacy of various catalysts for Suzuki-Miyaura, Sonogashira, and Heck reactions, grounded in mechanistic principles and supported by detailed experimental protocols.
For the Suzuki-Miyaura coupling, palladium catalysts with bulky, electron-rich phosphine ligands, such as Pd(OAc)₂/SPhos or PdCl₂(dppf), generally offer superior performance. In Sonogashira reactions, the classic Pd(PPh₃)₂Cl₂/CuI system remains a robust and reliable choice, although the development of copper-free alternatives continues to be an active area of research. The Heck reaction, while perhaps less frequently utilized for this specific substrate, provides a valuable alternative for the introduction of alkenyl substituents.
Future research in this area will likely focus on the development of more sustainable and efficient catalytic systems, including those based on earth-abundant metals, as well as the exploration of novel coupling partners to further expand the chemical space accessible from this versatile building block. The continued refinement of catalytic methodologies will undoubtedly accelerate the discovery of new and innovative therapeutics.
References
-
ResearchGate. (n.d.). The Suzuki cross-coupling reaction of 4H-imidazole N-oxide 1 with.... Retrieved from [Link]
- Chinchilla, R., & Nájera, C. (2011). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 111(3), 2095-2145.
-
ResearchGate. (n.d.). A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
ResearchGate. (2015). Which one is more efficient catalyst for the Negishi coupling out of Pd(PPh3)4 or PdCl2(dppf)?. Retrieved from [Link]
- Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews, 40(10), 5084-5121.
-
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
- Sletten, E. M., & Bertozzi, C. R. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Topics in Current Chemistry, 374(1), 1.
- Ingner, F. (2015). Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Diva-Portal.org.
- de la Torre, M., & Carretero, J. C. (2020). Advances in Cross-Coupling Reactions. Molecules, 25(19), 4586.
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
- Antermite, D., & Tavani, C. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(7), 4586-4601.
- Lakoma, K. (n.d.).
- Joshaghani, M., et al. (2007). Efficient Suzuki cross-coupling reactions using bulky phosphines. Journal of Organometallic Chemistry, 692(22), 4879-4884.
- Khan, I., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
-
MDPI. (n.d.). Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions. Retrieved from [Link]
- Wang, H., et al. (2020). Copper-catalyzed oxidative coupling reaction of α,β-unsaturated aldehydes with amidines: synthesis of 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes. Organic Chemistry Frontiers, 7(16), 2263-2268.
- The Journal of Organic Chemistry Vol. 88 No. 13. (2023).
-
ResearchGate. (n.d.). Single-Site Palladium(II) Catalyst for Oxidative Heck Reaction: Catalytic Performance and Kinetic Investigations. Retrieved from [Link]
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- 2. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 3. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde
Hazard Assessment and Chemical Profile
Expected Hazard Profile:
| Hazard Classification | Description | Rationale and Supporting Evidence |
| Acute Toxicity (Oral) | Likely harmful if swallowed.[1] | Imidazole derivatives are classified as harmful if swallowed.[2] |
| Skin Corrosion/Irritation | Expected to cause skin irritation.[3][4] | Similar brominated imidazoles are known skin irritants.[3] |
| Serious Eye Damage/Irritation | Expected to cause serious eye irritation.[3][4] | Imidazole-based compounds are often severe eye irritants.[3][5] |
| Respiratory Irritation | May cause respiratory irritation upon inhalation of dust.[1][3][6] | Aldehyde and imidazole dusts are known respiratory tract irritants.[3][6] |
| Environmental Hazard | Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life. | Due to the presence of bromine, this compound is classified as a halogenated organic waste, which has specific disposal regulations to prevent environmental contamination.[7][8] |
Regulatory Framework for Disposal
The disposal of 4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde is governed by regulations for hazardous waste. As a halogenated organic compound, it falls under specific waste categories defined by the Environmental Protection Agency (EPA) in the United States and similar regulatory bodies internationally.[8][9]
Key regulatory considerations include:
-
RCRA (Resource Conservation and Recovery Act): This compound would likely be classified as a hazardous waste, requiring management from "cradle to grave."
-
Halogenated Organic Compounds (HOCs): Landfill disposal of hazardous waste containing significant concentrations of HOCs is restricted.[7][8] Incineration at a licensed facility is the preferred method for such wastes.[10]
-
Institutional Policies: All disposal activities must also comply with the specific policies and procedures of your institution's Environmental Health & Safety (EH&S) department.[11][12]
Personal Protective Equipment (PPE) and Handling Precautions
Prior to handling this compound for disposal, ensure the following PPE is worn to minimize exposure:
-
Eye Protection: ANSI Z87.1-compliant chemical safety goggles are mandatory.[13]
-
Hand Protection: Nitrile gloves are required. Always inspect gloves for pinholes or tears before use and practice proper glove removal technique.[13]
-
Protective Clothing: A fully buttoned lab coat must be worn.[14]
-
Respiratory Protection: All handling of the solid compound or its solutions should be conducted within a certified laboratory chemical fume hood to prevent inhalation of dust or vapors.[14]
Handling Precautions:
-
Do not eat, drink, or smoke in the handling area.[3]
-
Wash hands thoroughly after handling the material and removing gloves.[3][5]
Step-by-Step Disposal Protocol
This protocol outlines the systematic procedure for the safe disposal of this compound from the laboratory.
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe chemical waste disposal. This compound must be collected as Halogenated Organic Waste .
-
DO NOT mix with aqueous, acidic, or basic waste streams.[10]
Step 2: Container Selection and Labeling
-
Select an Appropriate Container:
-
Label the Waste Container:
-
As soon as the first drop of waste is added, affix a "Hazardous Waste" label provided by your institution's EH&S department.[12][13]
-
Clearly write the full chemical name: "Waste this compound". Avoid using abbreviations or chemical formulas.[16]
-
If collecting a solution, list all components and their approximate percentages.[10]
-
Step 3: Waste Accumulation in a Satellite Accumulation Area (SAA)
-
Designate an SAA: Store the waste container in a designated Satellite Accumulation Area within the laboratory, at or near the point of generation.[11][12]
-
Keep Containers Closed: The waste container must be kept securely capped at all times, except when adding waste.[11][16]
-
Storage Limits: Do not exceed the SAA volume limits (typically 55 gallons for hazardous waste or 1 quart for acutely toxic P-listed waste).[12]
Step 4: Arranging for Disposal
-
Contact EH&S: Once the waste container is full or is no longer being used, contact your institution's Environmental Health & Safety (EH&S) department to arrange for a pickup.[12][13]
-
Professional Disposal: Your institution's EH&S professionals or their contracted hazardous waste brokers will ensure the waste is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final destruction, typically via high-temperature incineration.[9][17]
Emergency Procedures for Spills and Exposures
In Case of a Spill:
-
Small Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep up the solid material to avoid creating dust.[3]
-
Place the spilled material and any contaminated cleaning supplies into a sealed, labeled container for hazardous waste disposal.
-
Wash the spill area with soap and water.
-
-
Large Spill:
-
Evacuate the area immediately.
-
Alert your supervisor and contact your institution's emergency response or EH&S department.
-
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek immediate medical attention.[1][3]
-
Skin Contact: Flush the affected skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[1][3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[18]
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste containing this compound.
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A Researcher's Guide to the Safe Handling of 4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde
As a Senior Application Scientist, my priority is to empower your research by ensuring a foundation of safety and operational excellence. This guide moves beyond a simple checklist to provide a comprehensive framework for handling 4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde, a key reagent in many synthetic pathways. Our focus is on the causality behind each safety protocol, ensuring that every step is a self-validating measure to protect both you and the integrity of your work.
The information herein is synthesized from established safety data for the compound and its close structural analogs. While this molecule is not classified as acutely toxic, it is a recognized irritant, and its safe handling is paramount.
Hazard Identification and Risk Profile
Understanding the specific risks associated with this compound is the first step in developing a robust safety plan. The primary hazards are related to its irritant properties.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:
-
Skin Irritation (Category 2) : Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3) : May cause respiratory irritation.[1][2][3][4]
These classifications are consistent across structurally related bromo-imidazole and imidazole-aldehyde compounds, indicating a predictable hazard profile for this chemical class.[2][3][4][5][6] The core principle of our safety protocol is to prevent contact and inhalation, thereby neutralizing these risks at the source.
Personal Protective Equipment (PPE): Your Primary Defense
The selection of PPE is not arbitrary; it is a direct response to the identified hazards of skin, eye, and respiratory irritation. All handling of this solid compound should be performed within a certified laboratory chemical fume hood to contain dust and vapors.[7]
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles are mandatory. A face shield should be worn over goggles when handling larger quantities or if there is a significant risk of splashing.[5][8] | Standard safety glasses do not provide a complete seal and are insufficient. Goggles protect against airborne dust and accidental splashes, directly mitigating the "serious eye irritation" hazard.[8] |
| Hand Protection | Nitrile gloves. | Provides a chemical-resistant barrier to prevent skin contact and irritation. Always inspect gloves for integrity before use and wash hands thoroughly after removal.[5][7] |
| Body Protection | A fully-buttoned lab coat. | Protects skin and personal clothing from incidental contact with the chemical. Lab coats should never be worn outside of the laboratory to prevent the spread of contamination.[8] |
| Respiratory Protection | Generally not required when used in a fume hood. | A properly functioning chemical fume hood provides adequate ventilation to control airborne concentrations and prevent respiratory irritation.[3][4][9] If work outside a hood is unavoidable, a NIOSH-approved respirator with a particulate filter is necessary.[3][9] |
Operational Plan: From Receipt to Disposal
A systematic workflow minimizes risk at every stage of the chemical's lifecycle in your lab.
Handling and Storage
-
Engineering Controls : Always handle this compound within a chemical fume hood to minimize inhalation of dust.[7] Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[9][10]
-
Procedural Controls : Avoid generating dust during weighing and transfer.[2] Use techniques like weighing on a tared paper within the hood. Do not eat, drink, or smoke in the handling area.[2]
-
Storage : Keep the container tightly closed in a cool, dry, and well-ventilated area.[3] Store away from incompatible materials such as strong oxidizing agents and strong acids.[3][7]
Accidental Release and Spill Protocol
Immediate and correct response to a spill is critical to prevent exposure and contamination.
Workflow for Minor Spill (Inside Fume Hood):
Caption: Workflow for cleaning a minor chemical spill.
For a large spill outside of a fume hood, evacuate the area immediately and contact your institution's Environmental Health & Safety (EHS) department.[7]
Waste Disposal Plan
Chemical waste must be managed to ensure safety and environmental compliance.
-
Segregation : Collect all waste containing this compound, including contaminated consumables like gloves and wipes, in a dedicated, sealed hazardous waste container.[7]
-
Labeling : Clearly label the waste container with its contents.
-
Disposal : Dispose of the waste through your institution's approved hazardous waste program. Do not dispose of it down the drain or in regular trash.[3][4][6][9]
Emergency Procedures: First Aid
In the event of exposure, immediate action is crucial.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3][4]
-
Skin Contact : Remove contaminated clothing and flush skin with plenty of water and soap for at least 15 minutes.[2][3][4] Seek medical attention if irritation persists.[2][3]
-
Inhalation : Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[2][3][4]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][4][6]
By integrating these safety protocols into your daily workflow, you create an environment where scientific discovery can proceed with confidence and security. This guide serves as a living document; always consult your institution's specific safety guidelines and the most current Safety Data Sheet (SDS) for any chemical you handle.
References
-
Chemwatch. Imidazole Safety Data Sheet. Retrieved from [Link]
-
Washington State University. Imidazole Standard Operating Procedure. Retrieved from [Link]
-
Cole-Parmer. Material Safety Data Sheet - Imidazole. Retrieved from [Link]
-
American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Retrieved from [Link]
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- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. nyu.edu [nyu.edu]
- 9. fishersci.com [fishersci.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
